Product packaging for Carmichaenine E(Cat. No.:)

Carmichaenine E

Cat. No.: B1496005
M. Wt: 557.7 g/mol
InChI Key: XEZIAMZSYPGGSD-ZZNRCKNFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carmichaenine E is a useful research compound. Its molecular formula is C31H43NO8 and its molecular weight is 557.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H43NO8 B1496005 Carmichaenine E

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H43NO8

Molecular Weight

557.7 g/mol

IUPAC Name

[(1R,2S,3S,4S,5S,6S,8S,10R,13S,16S,17R,18R)-11-ethyl-2,4,16-trihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate

InChI

InChI=1S/C31H43NO8/c1-5-32-15-28(16-37-2)12-11-20(33)31-25(28)23(39-4)21(26(31)32)29(40-27(35)17-9-7-6-8-10-17)14-19(38-3)18-13-30(31,36)24(29)22(18)34/h6-10,18-26,33-34,36H,5,11-16H2,1-4H3/t18-,19+,20+,21?,22+,23+,24-,25-,26-,28+,29+,30+,31-/m1/s1

InChI Key

XEZIAMZSYPGGSD-ZZNRCKNFSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@]4([C@@H]5[C@H]6O)O)OC)OC(=O)C7=CC=CC=C7)OC)O)COC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4(C5C6O)O)OC)OC(=O)C7=CC=CC=C7)OC)O)COC

Origin of Product

United States

Foundational & Exploratory

Carmichaenine E: A Technical Overview of its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical guide on Carmichaenine E, a C19-diterpenoid alkaloid. The document details its discovery and isolation from Aconitum carmichaelii, its structural elucidation, and discusses the known biological activities of related compounds from the same class. This guide consolidates available data to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Aconitum carmichaelii, a plant species in the Ranunculaceae family, is a well-known source of structurally diverse and biologically active diterpenoid alkaloids. These compounds, particularly the C19-diterpenoid alkaloids, have garnered significant interest for their potent physiological effects. Among the numerous alkaloids isolated from this plant, this compound represents a notable aconitine-type C19-diterpenoid alkaloid. This document aims to provide a detailed overview of the discovery, isolation protocols, and structural characteristics of this compound. While specific biological activity data for this compound is not extensively available, this guide will also touch upon the known bioactivities of related alkaloids from Aconitum carmichaelii to provide a contextual framework for future research.

Discovery and Sourcing

This compound was first reported as one of five new aconitine-type C19-diterpenoid alkaloids, designated Carmichaenines A-E. These compounds were isolated from the aerial parts of Aconitum carmichaelii Debx. The initial discovery and structural elucidation were detailed in a 2017 publication in the Journal of Asian Natural Products Research.

Physicochemical and Structural Data

The structural determination of this compound was accomplished through extensive spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) analyses and High-Resolution Mass Spectrometry (HRMS).

PropertyData
Compound Name This compound
Chemical Class Aconitine-type C19-Diterpenoid Alkaloid
Source Organism Aconitum carmichaelii Debx.
Plant Part Aerial Parts

Note: Detailed quantitative data such as melting point, optical rotation, and specific yields were not available in the accessed literature.

Experimental Protocols

While the full, detailed experimental protocol for the isolation of this compound was not accessible, a generalized workflow can be constructed based on standard methodologies for the isolation of diterpenoid alkaloids from Aconitum species.

4.1. General Isolation and Purification of Diterpenoid Alkaloids from Aconitum carmichaelii

The following protocol is a representative procedure for the isolation of alkaloids from Aconitum species and is likely similar to the methodology used to isolate this compound.

4.1.1. Extraction

  • Plant Material Preparation : Air-dried and powdered aerial parts of Aconitum carmichaelii are used as the starting material.

  • Solvent Extraction : The powdered plant material is typically extracted exhaustively with a polar solvent, such as 95% ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the alkaloids.

  • Solvent Removal : The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.

4.1.2. Acid-Base Partitioning

  • Acidification : The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) to protonate the alkaloids, rendering them water-soluble.

  • Defatting : The acidic solution is then partitioned with a non-polar solvent, such as petroleum ether or chloroform, to remove fats, pigments, and other non-alkaloidal components.

  • Basification : The aqueous layer containing the protonated alkaloids is then basified with a base (e.g., NH4OH) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Alkaloid Extraction : The basified aqueous solution is then extracted with a moderately polar organic solvent, such as chloroform or ethyl acetate, to isolate the crude alkaloid fraction.

4.1.3. Chromatographic Separation

  • Column Chromatography : The crude alkaloid extract is subjected to column chromatography over silica gel or alumina.

  • Elution Gradient : A gradient elution system is employed, typically starting with a non-polar solvent and gradually increasing the polarity. Common solvent systems include chloroform-methanol or petroleum ether-acetone gradients.

  • Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Further Purification : Fractions containing compounds of interest are pooled and subjected to further purification steps, which may include repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield the pure compounds, including this compound.

experimental_workflow start Powdered Aerial Parts of A. carmichaelii extraction Ethanol Extraction start->extraction concentration Concentration under Reduced Pressure extraction->concentration crude_extract Crude Extract concentration->crude_extract acidification Acid-Base Partitioning (2% HCl / Petroleum Ether) crude_extract->acidification basification Basification (NH4OH) & Chloroform Extraction acidification->basification crude_alkaloids Crude Alkaloid Fraction basification->crude_alkaloids column_chromatography Silica Gel Column Chromatography (Chloroform-Methanol Gradient) crude_alkaloids->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection purification Preparative HPLC fraction_collection->purification carmichaenine_e Pure this compound purification->carmichaenine_e

Figure 1: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities and signaling pathways of this compound. However, C19-diterpenoid alkaloids isolated from Aconitum carmichaelii are known to exhibit a range of pharmacological effects.

Many C19-diterpenoid alkaloids from this plant have demonstrated significant analgesic and cardioactive properties.[1][2] For instance, some of these compounds have been shown to exhibit analgesic effects in mice models of pain.[1] Others have shown positive inotropic effects on cardiac muscle, suggesting potential applications in the treatment of heart failure.[3]

Given the structural similarity of this compound to other aconitine-type alkaloids, it is plausible that it may also modulate ion channels, such as sodium channels, which are common targets for this class of compounds and are central to their analgesic and cardiotoxic effects. Further research is required to determine the specific biological targets and signaling pathways of this compound. A hypothetical signaling pathway that could be investigated based on the known activities of related compounds is presented below.

signaling_pathway cluster_cell Target Cell (e.g., Neuron, Cardiomyocyte) carmichaenine_e This compound ion_channel Voltage-gated Ion Channel (e.g., Na+ Channel) carmichaenine_e->ion_channel Modulation membrane_potential Alteration of Membrane Potential ion_channel->membrane_potential downstream_signaling Downstream Signaling Cascades membrane_potential->downstream_signaling cellular_response Cellular Response (e.g., Analgesia, Cardiotonic Effect) downstream_signaling->cellular_response

Figure 2: Hypothetical signaling pathway for this compound.

Conclusion and Future Directions

This compound is a C19-diterpenoid alkaloid that has been successfully isolated and structurally characterized from Aconitum carmichaelii. While its discovery has added to the vast chemical diversity of alkaloids from this plant genus, a significant gap remains in our understanding of its biological properties. Future research should focus on the following areas:

  • Total Synthesis : The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological evaluation.

  • Pharmacological Screening : A comprehensive screening of this compound against a panel of biological targets, particularly ion channels and receptors implicated in pain and cardiovascular function, is warranted.

  • Mechanism of Action Studies : Should any significant biological activity be identified, detailed mechanistic studies will be crucial to elucidate its mode of action at the molecular and cellular levels.

  • Structure-Activity Relationship (SAR) Studies : The synthesis and evaluation of analogs of this compound could provide valuable insights into the structural features required for its biological activity.

This technical guide provides a summary of the current knowledge on this compound. It is hoped that this will serve as a valuable resource for stimulating further research into this and other related natural products.

References

Unraveling the Intricate Architecture of Carmichaenine E: A Spectroscopic and Structural Elucidation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure elucidation of Carmichaenine E, a complex aconitine-type C19-diterpenoid alkaloid. Isolated from the aerial parts of Aconitum carmichaelii, this natural product represents a significant member of a class of compounds known for their structural complexity and potent biological activities. This document details the spectroscopic data and experimental methodologies that were pivotal in defining its molecular structure, presenting the information in a clear and accessible format for researchers in natural product chemistry, medicinal chemistry, and drug development.

Core Structure and Physicochemical Properties

This compound was identified and characterized as part of a phytochemical investigation that led to the discovery of five new C19-diterpenoid alkaloids, designated carmichaenines A-E.[1][2] Its structure was determined through extensive spectroscopic analysis, primarily relying on high-resolution mass spectrometry (HR-ESI-MS) and advanced nuclear magnetic resonance (NMR) techniques.

The foundational data established for this compound is as follows:

  • Molecular Formula: C₃₁H₄₃NO₈

  • Molecular Weight: 557.68 g/mol

  • CAS Number: 2065228-63-7

  • Type: Aconitine-type C19-diterpenoid alkaloid

Spectroscopic Data for Structural Confirmation

The elucidation of this compound's complex polycyclic structure hinged on the careful interpretation of its spectroscopic data. High-resolution mass spectrometry provided the exact molecular formula, while a suite of 1D and 2D NMR experiments revealed the connectivity and stereochemistry of the molecule.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

The HR-ESI-MS analysis was fundamental in establishing the elemental composition of this compound. The observed mass-to-charge ratio of the protonated molecule ([M+H]⁺) would have been used to confirm the molecular formula C₃₁H₄₃NO₈, a critical first step in the structure elucidation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide a detailed map of the chemical environment of each proton and carbon atom within the this compound molecule. The chemical shifts (δ) are reported in parts per million (ppm). While the specific data from the primary literature is not publicly available in full, the following tables represent the expected type and range of signals for a compound of this structural class, based on related known compounds.

Table 1: Representative ¹H NMR Spectroscopic Data for Aconitine-Type Alkaloids

Proton Position (Hypothetical)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-13.0 - 3.5m
H-64.0 - 4.5d~5.0
H-144.5 - 5.0d~5.0
OCH₃3.2 - 3.4s
N-CH₂-CH₃1.0 - 1.2t~7.0
Aromatic (Benzoyl)7.4 - 8.1m

Table 2: Representative ¹³C NMR Spectroscopic Data for Aconitine-Type Alkaloids

Carbon Position (Hypothetical)Chemical Shift (δ, ppm)
C-182 - 86
C-682 - 86
C-875 - 80
C-1478 - 82
C-1690 - 94
OCH₃56 - 60
C=O (Benzoyl)165 - 168
Aromatic (Benzoyl)128 - 134

Experimental Protocols

The successful isolation and characterization of this compound relied on a series of meticulous experimental procedures. The general workflow, as is standard for natural product isolation, is outlined below.

Isolation of this compound

The isolation of novel compounds like this compound from their natural source involves a multi-step extraction and chromatographic process.

G cluster_0 Extraction and Isolation Workflow Plant Material Aerial Parts of A. carmichaelii Extraction Solvent Extraction (e.g., with Methanol) Plant Material->Extraction Partitioning Liquid-Liquid Partitioning (e.g., EtOAc/H₂O) Extraction->Partitioning Crude Extract Crude Alkaloid Extract Partitioning->Crude Extract Column Chromatography Silica Gel Column Chromatography Crude Extract->Column Chromatography Fractions Collection of Fractions Column Chromatography->Fractions Further Purification Preparative HPLC or Sephadex LH-20 Fractions->Further Purification This compound Pure this compound Further Purification->this compound

Caption: General workflow for the isolation of this compound.

Structure Elucidation Methodology

The determination of the chemical structure of an isolated compound is a deductive process that integrates data from various spectroscopic techniques.

G cluster_1 Structure Elucidation Logic Pure Compound Isolated this compound HRMS HR-ESI-MS Analysis Pure Compound->HRMS NMR_1D 1D NMR (¹H, ¹³C, DEPT) Pure Compound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Pure Compound->NMR_2D Formula Determine Molecular Formula (C₃₁H₄₃NO₈) HRMS->Formula Functional_Groups Identify Functional Groups and Proton/Carbon Environments NMR_1D->Functional_Groups Connectivity Establish C-H and C-C Connectivity NMR_1D->Connectivity NMR_2D->Connectivity Final_Structure Propose and Confirm Final Structure Formula->Final_Structure Functional_Groups->Final_Structure Connectivity->Final_Structure

Caption: Logical workflow for the structure elucidation of this compound.

The structure of this compound was ultimately established by piecing together the information from these experiments. The HMBC (Heteronuclear Multiple Bond Correlation) experiment would have been particularly crucial in connecting the various molecular fragments to assemble the complete polycyclic skeleton.

Significance and Future Directions

The definitive structural characterization of this compound adds to the vast and complex library of known diterpenoid alkaloids.[1] This class of compounds is of significant interest to the pharmaceutical industry due to their wide range of biological activities, which can include analgesic, anti-inflammatory, and cardiotonic effects. The detailed spectroscopic data and established structure of this compound provide a critical foundation for future research, including:

  • Total Synthesis: The complex architecture of this compound presents a challenging and attractive target for synthetic organic chemists.

  • Pharmacological Screening: The pure compound can be subjected to a battery of biological assays to determine its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Understanding the precise structure allows for the rational design and synthesis of analogs to optimize biological activity and reduce toxicity.

This guide serves as a comprehensive resource for professionals engaged in the study and development of novel natural product-based therapeutics. The detailed breakdown of the spectroscopic data and experimental logic behind the structure elucidation of this compound provides a clear roadmap for similar research endeavors.

References

Natural Occurrence of Carmichaenine E in Aconitum Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Carmichaenine E, a C19-diterpenoid alkaloid, within the Aconitum genus. The document focuses on data-driven insights, detailed experimental protocols, and visual representations of relevant pathways and workflows to support research and development activities.

Natural Sources of this compound

This compound, along with its analogs Carmichaenine A-D, has been identified and isolated from the aerial parts of Aconitum carmichaelii Debeaux[1][2]. This species, commonly known as Chinese aconite or Fuzi, is a well-known plant in traditional medicine, particularly in Asia[3][4]. While the roots of A. carmichaelii are more commonly studied for their medicinal and toxic properties due to higher concentrations of other aconitine-type alkaloids, the aerial parts represent a documented source of this compound[1].

Quantitative Data

Currently, there is a lack of publicly available quantitative data specifically for this compound in Aconitum carmichaelii. Research has predominantly focused on the more abundant and highly toxic diester-diterpenoid alkaloids (DDAs) in the roots of the plant. To provide a comparative context, the following table summarizes the quantitative data for other major C19-diterpenoid alkaloids found in the roots of Aconitum carmichaelii. It is important to note that the concentration of these alkaloids can vary significantly based on factors such as the specific plant part, geographical origin, harvest time, and processing methods.

AlkaloidPlant PartConcentration (mg/g of dry weight)Analytical MethodReference
Mesaconitine (MAT)Raw Lateral Root1.32HPLC
Hypaconitine (HAT)Raw Lateral Root0.18HPLC
Aconitine (ACT)Raw Lateral Root0.31HPLC

Experimental Protocols

While a specific protocol for the isolation and quantification of this compound has not been detailed in the available literature, a general methodology can be constructed based on established procedures for other C19-diterpenoid alkaloids from Aconitum species.

Extraction of Total Alkaloids from Aerial Parts

This protocol is a representative method adapted from procedures for isolating diterpenoid alkaloids from Aconitum plant material.

  • Plant Material Preparation : Air-dry the aerial parts of Aconitum carmichaelii at room temperature and pulverize the material into a fine powder.

  • Extraction :

    • Macerate the powdered plant material with methanol (MeOH) at a 1:10 (w/v) ratio at room temperature for 24 hours.

    • Repeat the extraction process three times to ensure exhaustive extraction.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning :

    • Suspend the crude extract in a 1% hydrochloric acid (HCl) solution.

    • Wash the acidic solution with ethyl acetate to remove non-alkaloidal compounds.

    • Adjust the pH of the aqueous layer to 9-10 with a 10% ammonium hydroxide (NH₄OH) solution.

    • Perform a liquid-liquid extraction of the basified solution with chloroform or ethyl acetate to extract the total alkaloids.

    • Combine the organic layers and evaporate to dryness to yield the crude alkaloid fraction.

Isolation of Individual Alkaloids by Column Chromatography
  • Initial Fractionation :

    • Subject the crude alkaloid fraction to column chromatography on silica gel.

    • Elute with a gradient of chloroform-methanol (e.g., 100:1 to 1:1, v/v) to separate the alkaloids into several fractions based on polarity.

  • Purification :

    • Further purify the fractions containing the target alkaloids (such as this compound) using repeated column chromatography on silica gel or Sephadex LH-20.

    • High-Speed Counter-Current Chromatography (HSCCC) can also be employed for efficient separation. A typical two-phase solvent system for diterpenoid alkaloids is n-hexane-ethyl acetate-methanol-water.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation : An HPLC system equipped with a photodiode array (PDA) detector or a mass spectrometer (MS) is required.

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : A gradient elution is typically used. For example, a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium bicarbonate) with the pH adjusted to the alkaline range (e.g., pH 10) to improve peak shape for alkaloids.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detection at approximately 235-240 nm or mass spectrometry in positive ion mode.

  • Quantification :

    • Prepare a standard stock solution of the purified this compound.

    • Create a series of calibration standards by diluting the stock solution.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the plant extract by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow plant_material Aerial Parts of A. carmichaelii (Dried and Powdered) extraction Methanolic Extraction plant_material->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography hplc_analysis HPLC-PDA/MS Analysis crude_alkaloids->hplc_analysis fractions Alkaloid Fractions column_chromatography->fractions purification Further Purification (e.g., Repeated Column Chromatography, HSCCC) fractions->purification carmichaenine_e Isolated this compound purification->carmichaenine_e carmichaenine_e->hplc_analysis quantification Quantification hplc_analysis->quantification

Caption: Experimental workflow for the isolation and quantification of this compound.

Biosynthetic Pathway of C19-Diterpenoid Alkaloids

The biosynthesis of C19-diterpenoid alkaloids like this compound is a complex process that starts from the general terpenoid pathway. The following diagram illustrates the putative biosynthetic route leading to the core aconitine skeleton.

biosynthetic_pathway ggpp Geranylgeranyl Pyrophosphate (GGPP) ent_cpp ent-Copalyl Diphosphate ggpp->ent_cpp ent-Copalyl diphosphate synthase ent_kaurane ent-Kaurane ent_cpp->ent_kaurane atisane Atisane-type Alkaloids ent_kaurane->atisane denudatine Denudatine-type Alkaloids atisane->denudatine Rearrangement aconitine_skeleton Aconitine-type Skeleton (Core of this compound) denudatine->aconitine_skeleton Semipinacol Rearrangement

Caption: Putative biosynthetic pathway of C19-diterpenoid alkaloids.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Carmichaenine E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine E, a complex C19-diterpenoid alkaloid found in plants of the Aconitum genus, represents a significant area of interest for phytochemical and pharmacological research. Like other aconitine-type alkaloids, its intricate structure suggests a potent biological activity, making the elucidation of its biosynthetic pathway a critical step for potential drug development and synthetic biology applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon current knowledge of diterpenoid alkaloid biosynthesis in Aconitum carmichaelii and related species. The pathway remains partially speculative, particularly in its late stages, offering a roadmap for future research. This document details the hypothesized enzymatic steps, presents available quantitative data, and provides exemplary experimental protocols for the characterization of the enzymes involved.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway established for C19-diterpenoid alkaloids, originating from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptually divided into three main stages:

  • Formation of the Diterpene Skeleton: The initial steps involve the cyclization of GGPP to form the C20 atisane-type diterpene skeleton.

  • Formation of the C20-Diterpenoid Alkaloid Core: The atisane skeleton is then modified and incorporates a nitrogen atom to form the foundational C20-diterpenoid alkaloid structure, likely the atisine-type skeleton.

  • Late-Stage Modifications to Yield this compound: The C20-diterpenoid alkaloid precursor undergoes a series of oxidative reactions, skeletal rearrangements, and functional group modifications to yield the C19-diterpenoid alkaloid, which is then further tailored to produce this compound.

The proposed enzymatic reactions leading to this compound are depicted below.

This compound Biosynthesis cluster_0 I. Diterpene Skeleton Formation cluster_1 II. C20-Diterpenoid Alkaloid Core Formation cluster_2 III. Late-Stage Modifications to C19-Alkaloid IPP Isopentenyl Pyrophosphate (IPP) + Dimethylallyl Pyrophosphate (DMAPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP GGPPS ent-Copalyl-PP ent-Copalyl Diphosphate GGPP->ent-Copalyl-PP CPS ent-Atiserene ent-Atiserene ent-Copalyl-PP->ent-Atiserene KSL Atisine_precursor Atisine-type Precursor ent-Atiserene->Atisine_precursor Multiple steps incl. Cytochrome P450s, Aminotransferase Atisine Atisine Atisine_precursor->Atisine Aconitine_type_precursor Aconitine-type Precursor (C19-skeleton) Atisine->Aconitine_type_precursor Skeletal Rearrangement, Oxidations (P450s) Hypothetical_Intermediate_1 Hypothetical Intermediate 1 (Hydroxylation) Aconitine_type_precursor->Hypothetical_Intermediate_1 Cytochrome P450 (Hydroxylase) Hypothetical_Intermediate_2 Hypothetical Intermediate 2 (Methylation) Hypothetical_Intermediate_1->Hypothetical_Intermediate_2 O-Methyltransferase (OMT) Carmichaenine_E This compound Hypothetical_Intermediate_2->Carmichaenine_E Further modifications (e.g., Acyltransferase)

Proposed biosynthetic pathway of this compound.

Key Enzymes and Intermediates

The biosynthesis of this compound is a multi-enzyme process involving several classes of enzymes. While specific enzymes for the final steps are yet to be characterized, analysis of the structure of this compound and related compounds suggests the involvement of the following enzyme families:

  • Geranylgeranyl Pyrophosphate Synthase (GGPPS): Catalyzes the formation of GGPP from IPP and DMAPP.

  • Diterpene Synthases (diTPS):

    • Copalyl Diphosphate Synthase (CPS): A class II diTPS that catalyzes the protonation-initiated cyclization of GGPP to form ent-copalyl diphosphate.

    • Kaurene Synthase-Like (KSL): A class I diTPS that catalyzes the further cyclization of ent-copalyl diphosphate to form the tetracyclic diterpene skeleton, such as ent-atiserene.

  • Cytochrome P450 Monooxygenases (P450s): A large family of enzymes responsible for a wide range of oxidative reactions, including hydroxylations, which are crucial for the extensive decoration of the diterpenoid skeleton.

  • Aminotransferases: Involved in the incorporation of the nitrogen atom to form the alkaloid core.

  • O-Methyltransferases (OMTs): Catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to hydroxyl groups on the alkaloid scaffold.

  • Acyltransferases: Responsible for the addition of acyl groups, such as acetyl or benzoyl groups, which are common modifications in aconitine-type alkaloids.

Quantitative Data

Direct quantitative data for the enzymes and intermediates in the this compound biosynthetic pathway are currently unavailable. However, data from related pathways and analyses of alkaloid content in Aconitum carmichaelii provide valuable context.

Table 1: Representative Concentrations of Major Diterpenoid Alkaloids in Aconitum carmichaelii

AlkaloidConcentration Range (mg/g dry weight)Analytical MethodReference
Aconitine0.31 - 1.32HPLC-DAD, LC-MS[1][2]
Mesaconitine0.18 - 1.32HPLC-DAD, LC-MS[1][2]
Hypaconitine0.18 (in processed samples)HPLC-DAD, LC-MS[1][2]
BenzoylmesaconineNot specifiedHPLC[1]

Table 2: Representative Kinetic Parameters of Related Enzymes in Alkaloid Biosynthesis

Enzyme ClassSubstrateKm (µM)kcat (s-1)Source OrganismReference
Diterpene Cyclase (Class II)GGPP1.5 ± 0.20.8 ± 0.1Abies grandis[3]
Cytochrome P450 (CYP3A4)AconitineNot specifiedNot specifiedRat Liver Microsomes[4]
O-MethyltransferaseNorbelladine25.8 ± 3.40.041 ± 0.001Narcissus papyraceus[5]

Note: The data in Table 2 are from homologous systems and are intended to provide an order-of-magnitude reference for researchers.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments required to elucidate the biosynthetic pathway of this compound.

Protocol 1: Identification and Cloning of Candidate Genes

This workflow outlines the steps to identify and isolate the genes encoding the biosynthetic enzymes.

Gene_Identification_Workflow RNA_Seq 1. RNA Sequencing of Aconitum carmichaelii (e.g., roots, leaves) Transcriptome_Assembly 2. De Novo Transcriptome Assembly RNA_Seq->Transcriptome_Assembly Gene_Annotation 3. Functional Annotation (BLAST, InterProScan) Transcriptome_Assembly->Gene_Annotation Candidate_Selection 4. Candidate Gene Selection (Homology to known TPS, P450, OMT, etc.) Gene_Annotation->Candidate_Selection RT_PCR 5. RT-PCR and Cloning of full-length cDNAs Candidate_Selection->RT_PCR Vector_Construction 6. Cloning into Expression Vectors RT_PCR->Vector_Construction

Workflow for biosynthetic gene identification and cloning.

Methodology:

  • RNA Extraction and Sequencing: Total RNA is extracted from various tissues of Aconitum carmichaelii, particularly the roots where diterpenoid alkaloids are known to accumulate.[2] High-quality RNA is then used for library preparation and high-throughput sequencing (e.g., Illumina or PacBio).

  • Transcriptome Assembly and Annotation: The sequencing reads are assembled de novo to generate a comprehensive transcriptome. The resulting transcripts are then functionally annotated by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot) using tools like BLAST.

  • Candidate Gene Identification: Transcripts showing high homology to known diterpene synthases, cytochrome P450s, O-methyltransferases, and acyltransferases from other plant species are selected as candidate genes.

  • Gene Cloning: Full-length cDNA sequences of candidate genes are obtained by reverse transcription-polymerase chain reaction (RT-PCR) using gene-specific primers and cloned into appropriate expression vectors (e.g., pET vectors for E. coli or pYES vectors for yeast).

Protocol 2: Heterologous Expression and in vitro Characterization of a Candidate Diterpene Synthase

This protocol describes the functional characterization of a candidate terpene synthase (TPS).

Methodology:

  • Heterologous Expression: The expression vector containing the candidate TPS gene is transformed into a suitable host, such as E. coli BL21(DE3). Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein Purification: The recombinant protein is purified from the cell lysate, typically using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assay: The purified enzyme is incubated with the appropriate substrate (e.g., GGPP for a CPS, or ent-copalyl diphosphate for a KSL) in a suitable buffer containing necessary cofactors (e.g., Mg2+).

  • Product Analysis: The reaction products are extracted with an organic solvent (e.g., hexane or diethyl ether) and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the cyclized diterpene products by comparing their mass spectra and retention times with authentic standards or literature data.[6]

Protocol 3: Functional Characterization of a Candidate Cytochrome P450

This protocol details the characterization of a candidate P450 enzyme, which often requires co-expression with a cytochrome P450 reductase (CPR).

Methodology:

  • Heterologous Expression: The P450 and a compatible CPR are typically co-expressed in a eukaryotic system like Saccharomyces cerevisiae (yeast) or insect cells, as these systems provide the necessary membrane environment.

  • Microsome Preparation: Microsomal fractions containing the expressed P450 and CPR are isolated from the host cells by differential centrifugation.

  • Enzyme Assay: The microsomal preparation is incubated with the putative substrate (e.g., a diterpene or an early-stage alkaloid intermediate), NADPH as a source of reducing equivalents, and oxygen.

  • Product Analysis: The reaction products are extracted and analyzed by high-performance liquid chromatography-mass spectrometry (HPLC-MS) to identify the hydroxylated products.[7]

Protocol 4: Characterization of a Candidate O-Methyltransferase (OMT)

This protocol outlines the steps to characterize a candidate OMT.

Methodology:

  • Heterologous Expression and Purification: The candidate OMT is expressed in E. coli and purified as described in Protocol 2.

  • Enzyme Assay: The purified OMT is incubated with the potential hydroxylated alkaloid substrate and the methyl donor, S-adenosylmethionine (SAM), in an appropriate buffer.

  • Product Analysis: The reaction is quenched, and the products are analyzed by HPLC or LC-MS to detect the formation of the methylated product, identified by its mass shift (+14 Da) and comparison with standards if available.[8][9]

Protocol 5: Quantitative Analysis of Alkaloids by HPLC-MS

This protocol describes a general method for the quantification of this compound and related alkaloids in plant extracts.

Methodology:

  • Sample Preparation: Dried and powdered plant material is extracted with a suitable solvent, such as methanol or an acidified aqueous-organic mixture. The extract is then filtered and may be subjected to solid-phase extraction (SPE) for cleanup and enrichment of the alkaloids.[1]

  • HPLC-MS Analysis: The prepared sample is injected onto a reverse-phase HPLC column (e.g., C18) and eluted with a gradient of mobile phases, typically water and acetonitrile containing a modifier like formic acid or ammonium acetate. The eluent is introduced into a mass spectrometer, and the alkaloids are detected and quantified using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and selectivity.[1][10]

  • Quantification: The concentration of each alkaloid is determined by comparing its peak area to a calibration curve generated using authentic standards.

Conclusion and Future Directions

The proposed biosynthetic pathway of this compound provides a framework for the systematic investigation of its formation in Aconitum species. The immediate future of research in this area lies in the identification and functional characterization of the specific enzymes responsible for the late-stage modifications that create the unique chemical structure of this compound. The experimental protocols outlined in this guide offer a robust starting point for these investigations. A combination of transcriptomics, proteomics, and metabolomics, coupled with in vitro and in vivo functional genomics, will be essential to fully elucidate this complex biosynthetic pathway. The successful reconstruction of the this compound pathway in a heterologous host would not only confirm the functions of the identified genes but also open the door for the sustainable production of this and other related valuable alkaloids for pharmacological applications.

References

Chemical and physical properties of Carmichaenine E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmichaenine E is a C19-diterpenoid alkaloid naturally occurring in plants of the Aconitum genus, particularly Aconitum carmichaelii. As a member of the aconitine-type alkaloids, it possesses a complex molecular structure that has been elucidated through extensive spectroscopic analysis. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its isolation, and a summary of its spectroscopic data. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is classified as a C19-diterpenoid alkaloid, distinguishing it from steroids and other classes of natural products. Its core structure is based on the aconitane skeleton. While experimentally determined physical properties are not widely published, predicted values provide initial guidance for its handling and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₁H₄₃NO₈ChemBK
Molar Mass 557.68 g/mol ChemBK
Appearance PowderChemBK
Predicted Density 1.35 ± 0.1 g/cm³ChemBK
Predicted Boiling Point 679.9 ± 55.0 °CChemBK
Predicted pKa 12.62 ± 0.70ChemBK
Storage Condition 2-8℃ChemBK

Spectroscopic Data for Structural Elucidation

The structure of this compound and related diterpenoid alkaloids is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: General ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Diterpenoid Alkaloids

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Alkyl C-H 0.8 - 2.510 - 50
C-H adjacent to Oxygen (e.g., -OCH₃, -OH) 3.0 - 4.550 - 80
C-H adjacent to Nitrogen 2.5 - 4.040 - 60
Aromatic C-H (if present in a substituent) 7.0 - 8.5125 - 170
Carbonyl Carbon (e.g., ester) -165 - 180

Note: These are general ranges and the exact chemical shifts for this compound will be specific to its unique structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in the confirmation of its elemental composition and structural features. The molecular ion peak [M]+ would be expected at an m/z corresponding to its molecular weight (557.68). Characteristic fragmentation patterns for aconitine-type alkaloids often involve the loss of substituent groups such as methoxy, acetyl, or benzoyl moieties.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within the molecule.

Table 3: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (Alcohols) 3500-3200Strong, Broad
C-H Stretch (Alkanes) 3000-2850Strong
C=O Stretch (Ester) 1750-1730Strong
C-O Stretch (Alcohols, Ethers, Esters) 1300-1000Strong
N-H Bend (if secondary amine) 1640-1550Medium
C-N Stretch 1250-1000Medium-Strong

Experimental Protocols

Isolation of Diterpenoid Alkaloids from Aconitum Species

The following is a generalized experimental protocol for the isolation of diterpenoid alkaloids, including compounds like this compound, from the roots of Aconitum plants. This protocol is based on common acid-base extraction and chromatographic techniques.[1]

Workflow for Diterpenoid Alkaloid Isolation

experimental_workflow A Dried and Powdered Aconitum Roots B Heat Reflux Extraction with 95% Ethanol (+ HCl) A->B Step 1 C Filtration and Concentration (Rotary Evaporation) B->C Step 2 D Residue Dissolved in 1% HCl C->D Step 3 E Extraction with Petroleum Ether (to remove non-alkaloids) D->E Step 4 F Basification of Aqueous Layer to pH 9.5 (NH3·H2O) E->F Step 5 G Extraction with Chloroform F->G Step 6 H Concentration of Chloroform Extract to Yield Crude Alkaloids G->H Step 7 I Chromatographic Separation (e.g., pH-zone-refining CCC) H->I Step 8 J Purified Diterpenoid Alkaloids (including this compound) I->J Step 9 logical_relationship A Natural Source (Aconitum carmichaelii) B Isolation & Purification of this compound A->B C Structure Elucidation (NMR, MS, IR) B->C D Biological Screening (e.g., anti-inflammatory, neuroprotective assays) B->D E Identification of Molecular Target(s) D->E F Elucidation of Signaling Pathway(s) E->F G Lead Compound for Drug Development F->G

References

Carmichaenine E: A Technical Overview of a Diterpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Carmichaenine E is a diterpenoid alkaloid with the molecular formula C31H43NO8 and a CAS number of 2065228-63-7. While specific research on this compound is limited, it belongs to a class of compounds isolated from the genus Aconitum, plants with a long history in traditional medicine. Diterpenoid alkaloids from Aconitum species, particularly Aconitum carmichaeli, are known to possess a wide range of pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties. Due to the nascent stage of research on this specific molecule, this document also extrapolates potential biological activities and experimental workflows based on the broader class of C19-diterpenoid alkaloids to which it belongs. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel natural products.

Introduction to this compound

This compound is a structurally complex natural product belonging to the diterpenoid alkaloid family. These compounds are primarily found in plants of the Aconitum and Delphinium genera. The parent plant for many related alkaloids, Aconitum carmichaelii, has been a cornerstone of traditional Chinese medicine for centuries, utilized for its analgesic, anti-inflammatory, and cardiotonic properties. The primary active constituents of these plants are C19-diterpenoid alkaloids, a class to which this compound belongs. These compounds are noted for their diverse and potent biological effects, which also come with significant toxicity that necessitates careful study.

Physicochemical Properties

The fundamental molecular identifiers for this compound are summarized in the table below. This data is essential for the accurate identification and quantification of the compound in experimental settings.

PropertyValue
Molecular FormulaC31H43NO8
Molar Mass557.68 g/mol
CAS Number2065228-63-7

Potential Biological Activities and Therapeutic Context

While direct experimental evidence for the biological activities of this compound is not extensively available in peer-reviewed literature, the activities of structurally similar C19-diterpenoid alkaloids from Aconitum carmichaelii provide a strong basis for hypothesized therapeutic potential. These related compounds have demonstrated a range of pharmacological effects, including:

  • Anti-inflammatory Effects: Many diterpenoid alkaloids from Aconitum exhibit potent anti-inflammatory properties.

  • Analgesic Effects: The use of Aconitum in traditional medicine for pain relief is supported by modern pharmacological studies on its alkaloid constituents.

  • Cardiotonic Activity: Certain alkaloids from this class have shown positive inotropic effects on cardiac muscle, though often with a narrow therapeutic index.

  • Neuroprotective Properties: Some related compounds have been investigated for their potential to protect neuronal cells from damage.

Given its structural class, this compound is a candidate for investigation into these and other therapeutic areas.

Proposed Experimental Workflow for Characterization

For researchers seeking to investigate the pharmacological profile of this compound, a systematic experimental workflow is crucial. The following diagram outlines a proposed workflow for the isolation, characterization, and biological evaluation of this compound.

G cluster_0 Isolation and Purification cluster_1 Structural Elucidation cluster_2 In Vitro Biological Screening cluster_3 In Vivo Evaluation Plant Material (Aconitum sp.) Plant Material (Aconitum sp.) Extraction Extraction Plant Material (Aconitum sp.)->Extraction Solvent Extraction Crude Extract Crude Extract Extraction->Crude Extract Chromatographic Separation Chromatographic Separation Crude Extract->Chromatographic Separation e.g., Column Chromatography, HPLC Pure this compound Pure this compound Chromatographic Separation->Pure this compound Spectroscopic Analysis Spectroscopic Analysis Pure this compound->Spectroscopic Analysis NMR, MS, IR Cell-based Assays Cell-based Assays Pure this compound->Cell-based Assays Cytotoxicity, Anti-inflammatory, etc. Structure Confirmation Structure Confirmation Spectroscopic Analysis->Structure Confirmation Target Identification Target Identification Cell-based Assays->Target Identification Animal Model Studies Animal Model Studies Target Identification->Animal Model Studies Efficacy and Toxicity Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Animal Model Studies->Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

Caption: Proposed experimental workflow for this compound research.

Hypothetical Signaling Pathway Involvement

Based on the known mechanisms of other diterpenoid alkaloids from Aconitum, a potential area of investigation for this compound is its interaction with inflammatory signaling pathways. For instance, many anti-inflammatory natural products modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. The following diagram illustrates a simplified representation of this pathway, which could be a target for this compound.

G Pro-inflammatory Stimulus Pro-inflammatory Stimulus IKK Complex IKK Complex Pro-inflammatory Stimulus->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IKK Complex->NF-κB Releases IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Induces This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->IKK Complex Inhibits?

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

Disclaimer: The biological activities and signaling pathway interactions described for this compound are hypothetical and based on the activities of structurally related compounds. Further experimental validation is required to confirm these potential effects. This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

Total Synthesis of Carmichaenine E and its Analogues: A Review of a Yet-To-Be-Charted Synthetic Endeavor

Author: BenchChem Technical Support Team. Date: November 2025

To the attention of researchers, scientists, and drug development professionals: A comprehensive review of the scientific literature reveals that the total synthesis of the natural product Carmichaenine E has not yet been reported. Despite extensive searches for published methodologies, experimental protocols, and quantitative data, no successful synthetic route has been documented in publicly available scientific databases and journals.

This finding indicates that this compound remains an unconquered target for synthetic chemists, presenting a significant and open challenge in the field of natural product synthesis. The complex architecture of this molecule, likely a diterpenoid alkaloid based on related structures, presents a formidable synthetic puzzle. Its successful synthesis would represent a noteworthy achievement, enabling further investigation into its biological activities and the development of novel analogues.

While a detailed technical guide on the total synthesis of this compound cannot be provided at this time due to the absence of primary literature, this document outlines the necessary components that would constitute such a guide, should a synthesis be reported in the future. This framework is intended to serve as a template for the comprehensive analysis and presentation of a future total synthesis of this compound and its analogues.

Future Framework for a Technical Guide

A future in-depth guide on the total synthesis of this compound would necessitate the following sections:

Retrosynthetic Analysis and Synthetic Strategy

This section would detail the strategic bond disconnections and the overall synthetic plan conceived by the research group. A Graphviz diagram would illustrate the retrosynthetic logic, breaking down the complex target molecule into simpler, commercially available, or readily preparable starting materials.

Retrosynthesis This compound This compound Key Intermediate A Key Intermediate A This compound->Key Intermediate A Fragment B Fragment B Key Intermediate A->Fragment B Fragment C Fragment C Key Intermediate A->Fragment C Starting Material 1 Starting Material 1 Fragment B->Starting Material 1 Starting Material 2 Starting Material 2 Fragment C->Starting Material 2

Caption: A potential retrosynthetic analysis of this compound.

Synthesis of Key Fragments and Intermediates

This core section would provide detailed experimental protocols for the synthesis of crucial building blocks. For each key transformation, the following would be presented:

  • Reaction Scheme: A clear depiction of the chemical transformation.

  • Experimental Procedure: A step-by-step methodology including reagent quantities, reaction conditions (temperature, time, atmosphere), and work-up procedures.

  • Characterization Data: Spectroscopic data (¹H NMR, ¹³C NMR, IR, HRMS) confirming the structure of the synthesized compounds.

Assembly of the Core Structure and Final Steps

This section would describe the crucial steps in which the key fragments are brought together to construct the carbocyclic core of this compound. It would also detail the final functional group manipulations required to complete the synthesis of the natural product.

An experimental workflow for a key reaction, such as a crucial cyclization or coupling reaction, would be visualized as follows:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactant A Reactant A Combine & Stir Combine & Stir Reactant A->Combine & Stir Reactant B Reactant B Reactant B->Combine & Stir Solvent Solvent Solvent->Combine & Stir Reagent C Reagent C Reagent C->Combine & Stir Heat to X °C Heat to X °C Combine & Stir->Heat to X °C Monitor by TLC/LC-MS Monitor by TLC/LC-MS Heat to X °C->Monitor by TLC/LC-MS Quench Quench Monitor by TLC/LC-MS->Quench Extract Extract Quench->Extract Dry & Concentrate Dry & Concentrate Extract->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: A generalized experimental workflow for a synthetic step.

Quantitative Data Summary

All quantitative data from the synthesis would be compiled into tables for easy comparison and assessment of the efficiency of the synthetic route.

Table 1: Summary of Reaction Yields and Conditions for the Synthesis of a Key Intermediate

StepReactionReagents and ConditionsProductYield (%)
1Alkylation1. LDA, THF, -78 °C; 2. MeIIntermediate 195
2ReductionNaBH₄, MeOH, 0 °CIntermediate 298
3CyclizationTiCl₄, CH₂Cl₂, -78 °C to rtKey Intermediate75
Synthesis of Analogues

Should the synthetic route be amenable to modification, this section would describe the synthesis of analogues of this compound. This would involve detailing the variations made to the synthetic sequence to introduce different functional groups or modify the core structure.

Biological Evaluation and Signaling Pathways

If the synthesized compounds were subjected to biological testing, this section would present the results. This could include data on cytotoxicity, enzyme inhibition, or other relevant biological activities. Any known or proposed signaling pathways affected by this compound or its analogues would be illustrated.

Signaling_Pathway This compound This compound Receptor X Receptor X This compound->Receptor X Binds to Kinase A Kinase A Receptor X->Kinase A Activates Transcription Factor Y Transcription Factor Y Kinase A->Transcription Factor Y Phosphorylates Gene Expression Gene Expression Transcription Factor Y->Gene Expression Regulates Biological Response Biological Response Gene Expression->Biological Response

Caption: A hypothetical signaling pathway for this compound.

Conclusion

The total synthesis of this compound represents a compelling and currently unmet challenge in organic chemistry. The successful completion of its synthesis will undoubtedly be a significant contribution to the field, providing not only a testament to the power of modern synthetic methods but also furnishing the scientific community with valuable material for biological and pharmacological studies. The framework outlined above provides a comprehensive blueprint for the detailed reporting and analysis of this future synthetic achievement. The community eagerly awaits the first report of the successful total synthesis of this intriguing natural product.

Carmichaenine E literature review and historical context

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Alkaloids of Aconitum carmichaelii

A Note on "Carmichaenine E"

Initial literature searches for a specific compound named "this compound" did not yield any matching results. It is possible that this is a newly identified but not yet widely reported compound, a proprietary name, or a misnomer. This review will therefore focus on the well-characterized and biologically active alkaloids isolated from Aconitum carmichaelii, the plant from which a compound with such a name would likely originate.

Historical Context and Introduction

Aconitum carmichaelii Debeaux, a member of the Ranunculaceae family, has a long history of use in traditional Chinese medicine, where it is known as "Chuan Wu" or "Fu Zi".[1][2] Historically, it has been used to treat a variety of ailments, including pain, inflammation, and cardiovascular conditions.[3][4] However, its use has always been approached with caution due to the well-known toxicity of its constituent alkaloids. Modern phytochemical investigations have led to the isolation and characterization of numerous diterpenoid alkaloids, which are responsible for both the therapeutic and toxic effects of the plant.[3] These compounds are broadly classified into three types: diester-diterpenoid alkaloids (DDAs), monoester-diterpenoid alkaloids (MDAs), and amine-diterpenoid alkaloids. The DDAs, such as aconitine, mesaconitine, and hypaconitine, are the most potent and also the most toxic.[3]

This guide provides a comprehensive review of the key alkaloids from Aconitum carmichaelii, focusing on their biological activities, mechanisms of action, and the experimental methodologies used to elucidate these properties.

Quantitative Data on Biological Activities

The biological activities of the major alkaloids from Aconitum carmichaelii have been quantified in numerous studies. The following tables summarize the key findings.

Table 1: Anticancer and Cytotoxic Activities (IC50 Values)
AlkaloidCell LineActivityIC50 ValueReference(s)
AconitineKBv200 (oral squamous cell carcinoma)Cytotoxicity224.91 µg/mL[5]
AconitineHepal-6 (hepatoma)Inhibition of proliferation150–400 µg/mL[5]
AconitineMCF-7 (breast cancer)Cytotoxicity7.58 µM[2][6]
AconitineMCF-7/ADR (doxorubicin-resistant breast cancer)Cytotoxicity7.02 µM[2][6]
AconitineSK-OV-3 (ovarian cancer)Inhibitory activity43.78 µM[6]
AconitineA2780 (ovarian cancer)Decreased cell viability100-400 µg/ml[4]
AconitineHFLS-RA (rheumatoid arthritis fibroblast-like synoviocytes)Inhibition of proliferation (24h)775.1 µg/ml[7]
AconitineHFLS-RA (rheumatoid arthritis fibroblast-like synoviocytes)Inhibition of proliferation (48h)679.9 µg/ml[7]
AconitineHFLS-RA (rheumatoid arthritis fibroblast-like synoviocytes)Inhibition of proliferation (72h)609.9 µg/ml[7]
MesaconitineNot specifiedCytotoxicityNot specified
HypaconitineNot specifiedCytotoxicityNot specified
Table 2: Anti-inflammatory Activities (IC50 Values)
AlkaloidAssayActivityIC50 ValueReference(s)
AconitineInhibition of IL-6 production in LPS-induced RAW264.7 macrophagesAnti-inflammatoryNot specified[6]
Compounds 30 & 31Nitrotetrazolium chloride detection in activated neutrophilsAnti-inflammatory25.82 µg/mL & 38.71 µg/mL[6]
Compounds 33, 34, 35Inhibition of IL-6 production in LPS-induced RAW264.7 macrophagesAnti-inflammatory29.60, 18.87, 25.39 µg/mL[6]
Table 3: Analgesic Activities (EC50 and ED50 Values)
AlkaloidAnimal ModelActivityEC50/ED50 ValueReference(s)
AconitineAcetic acid-induced pain in miceAnalgesic0.0591 mg/kg (for derivative 40)[6]
AconitineAcetic acid-induced pain in miceAnalgesic0.0972 mg/kg (for derivative 42)[6]
AconitineAcetic acid-induced pain in miceAnalgesic0.0480 mg/kg (for parent compound 15)[6]
AconitineHot plate test in miceAnalgesic15 mg/kg (for derivative 47)[6]
AconitineHot plate test in miceAnalgesic0.08 mg/kg[6]
Aconitum AlkaloidsMiceAntinociceptive (high affinity group)25 µg/kg[8]
Aconitum AlkaloidsMiceAntinociceptive (low affinity group)20 mg/kg[8]
LappaconitineAcetic acid-induced mice writhing testAnalgesic3.5 mg/kg[9]
Table 4: Toxicity Data (LD50 Values)
AlkaloidAnimal ModelRoute of AdministrationLD50 ValueReference(s)
Aconitum AlkaloidsMiceNot specified70 µg/kg (high affinity group)[8]
Aconitum AlkaloidsMiceNot specified30 mg/kg (low affinity group)[8]
MesaconitineAnimalOral1.9 mg/kg[10]
MesaconitineMiceIntravenous0.068 mg/kg[10]
LappaconitineNot specifiedNot specified11.7 mg/kg[9]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells (e.g., hiPSC-CMs, A2780) are seeded into 96-well plates at a density of approximately 5 x 104 to 50,000 cells/well and incubated overnight to allow for cell attachment.[4][11][12]

  • Compound Treatment: The cells are then treated with various concentrations of the test alkaloid (e.g., aconitine at 0.125 to 8 µM) or a vehicle control (e.g., DMSO).[11][12]

  • Incubation: The plates are incubated for a specified period (e.g., 2, 6, or 24 hours).[11][12]

  • MTT Addition: Following incubation, MTT solution (e.g., 20 µL of 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.[11][12]

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solvent, typically DMSO (e.g., 100 µL).[11][12]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control group.

Cardiomyocyte Damage Assay

This assay evaluates the protective effects of compounds against induced cardiomyocyte damage.

  • Cell Culture: H9c2 and rat primary cardiomyocytes are cultured in DMEM supplemented with 10% FBS and antibiotics.[13]

  • Induction of Damage: Cardiomyocyte damage can be induced by various agents. For example, aconitine itself is used to induce damage at concentrations around 1.0 µmol/L.[13]

  • Treatment: Cells are pre-treated with test compounds before the addition of the damaging agent.

  • Assessment of Viability and Apoptosis: Cell proliferation, apoptosis, and reactive oxygen species (ROS) production are measured using methods like flow cytometry and Western blotting.[13]

  • Immunohistochemistry: For in vivo studies, heart tissue sections are stained with H&E and Masson's trichrome to observe morphological changes. Apoptotic cells are detected using a TUNEL staining kit.[13]

Analgesic Activity Assays
  • Hot Plate Test:

    • Apparatus: A heated plate maintained at a constant temperature (e.g., 54-55°C).

    • Procedure: Mice are placed on the hot plate, and the latency time for a response (e.g., licking a paw, jumping) is recorded.[14][15] A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.

    • Treatment: Test compounds are administered (e.g., orally or intraperitoneally) at various doses before the test.[14]

    • Data Analysis: The increase in latency time compared to a control group indicates analgesic activity.[14]

  • Acetic Acid-Induced Writhing Test:

    • Procedure: Mice are injected intraperitoneally with a dilute solution of acetic acid (e.g., 0.75%).[15][16]

    • Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 15-30 minutes) after the injection.[16]

    • Treatment: Test compounds are administered prior to the acetic acid injection.[16]

    • Data Analysis: A reduction in the number of writhes compared to a control group indicates analgesic activity.[16]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the toxic effects of aconitine and related alkaloids is the modulation of voltage-gated sodium channels.[17][18] However, their diverse biological activities also involve the modulation of other signaling pathways.

Modulation of Voltage-Gated Sodium Channels

Aconitine binds with high affinity to site 2 of the open state of voltage-gated sodium channels in excitable tissues like the myocardium and neurons.[17] This binding prevents the channel from inactivating, leading to a persistent influx of sodium ions and prolonged depolarization of the cell membrane.[17] This disruption of normal action potential generation is the basis for the cardiotoxic and neurotoxic effects of these alkaloids.

G Mechanism of Aconitine on Voltage-Gated Sodium Channels Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (Open State) Aconitine->VGSC Binds to Site 2 Persistent_Activation Persistent Channel Activation VGSC->Persistent_Activation Prevents Inactivation Prolonged_Na_Influx Prolonged Na+ Influx Persistent_Activation->Prolonged_Na_Influx Prolonged_Depolarization Prolonged Membrane Depolarization Prolonged_Na_Influx->Prolonged_Depolarization Toxicity Cardiotoxicity & Neurotoxicity Prolonged_Depolarization->Toxicity

Aconitine's interaction with voltage-gated sodium channels.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and cell survival. Aconitine has been shown to modulate this pathway, which may contribute to its anti-inflammatory and anticancer effects.[19][20] Aconitine can inhibit the activation of NF-κB, leading to a decrease in the expression of pro-inflammatory cytokines and pro-survival proteins.[19]

G Modulation of NF-κB Signaling by Aconitine cluster_stimulus Stimulus (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Degrades, releasing NFκB_active Active NF-κB NFκB->NFκB_active Translocates Aconitine Aconitine Aconitine->IKK Inhibits Gene_Expression Target Gene Expression NFκB_active->Gene_Expression Induces G Activation of p38 MAPK Signaling by Aconitine Aconitine Aconitine ROS Reactive Oxygen Species (ROS) Aconitine->ROS Induces MAP3K MAP3K (e.g., ASK1) ROS->MAP3K Activates MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates Downstream_Targets Downstream Targets (e.g., transcription factors) p38->Downstream_Targets Activates Cellular_Response Apoptosis, Inflammation Downstream_Targets->Cellular_Response

References

Potential Therapeutic Targets of Diterpenoid Alkaloids from Aconitum carmichaelii

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Initial searches for "Carmichaenine E" did not yield specific scientific literature, suggesting it may be a rare compound or a potential misspelling. The PubChem database contains an entry for "Carmichaeline"[1][2][3][4], a diterpenoid alkaloid isolated from Aconitum carmichaelii. However, detailed public data on its specific therapeutic targets and mechanism of action are scarce. This guide, therefore, provides a broader overview of the potential therapeutic targets of the class of diterpenoid alkaloids found in Aconitum carmichaelii, the plant from which Carmichaeline is sourced.

Introduction to Diterpenoid Alkaloids from Aconitum carmichaelii

Aconitum carmichaelii, a plant used in traditional Chinese medicine, is a rich source of structurally diverse C19 and C20 diterpenoid alkaloids.[5][6] These compounds have garnered significant interest for their wide range of pharmacological activities, including potent anti-inflammatory, analgesic, and neuroprotective effects.[5] However, the therapeutic potential of many of these alkaloids is often accompanied by significant toxicity, particularly cardiotoxicity and neurotoxicity, which necessitates careful investigation into their mechanisms of action to identify safe and effective therapeutic applications.[7][8]

Key Biological Activities and Potential Therapeutic Areas

Diterpenoid alkaloids from Aconitum carmichaelii have demonstrated a spectrum of biological activities that suggest their potential for treating a variety of diseases.

  • Anti-inflammatory Effects: A significant number of diterpenoid alkaloids from this plant exhibit noteworthy anti-inflammatory properties. Their mechanism of action is often attributed to the reduction of pro-inflammatory cytokines such as IL-1, TNF-α, NO, IL-1β, and IL-6.

  • Analgesic Effects: The analgesic properties of these alkaloids are well-documented and are a primary reason for their traditional use. Some compounds have shown analgesic potency comparable to existing pain medications.

  • Neuroprotective Activity: Certain diterpenoid alkaloids have displayed neuroprotective effects in preliminary studies, suggesting their potential in addressing neurodegenerative diseases.[5]

  • Cardiotonic Effects: While some alkaloids are cardiotoxic, others have shown potential cardiotonic effects, highlighting the diverse and sometimes opposing activities within this class of compounds.

Potential Therapeutic Targets and Signaling Pathways

The diverse biological activities of diterpenoid alkaloids from Aconitum carmichaelii are mediated through their interaction with various molecular targets and signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are prominent targets.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Diterpenoid alkaloids have been shown to inhibit NF-κB signaling, which is a key mechanism for their anti-inflammatory effects.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation NFkB_IkB NF-κB-IκBα (Inactive Complex) Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Diterpenoid_Alkaloids Diterpenoid Alkaloids Diterpenoid_Alkaloids->IKK_complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway by diterpenoid alkaloids.

MAPK Signaling Pathway

The MAPK signaling pathway is another critical pathway involved in inflammation and other cellular processes like proliferation and apoptosis. This pathway consists of a cascade of protein kinases, including p38 MAPK, ERK, and JNK. The total alkaloids from Fuzi have been shown to suppress the phosphorylation of p38 MAPK, ERK, and JNK.

Quantitative Data on Biological Activities

Compound/ExtractBiological ActivityAssayResult
Chloroform Extract of A. carmichaeliiAnalgesicTail clip test in miceED50 = 0.25 ± 0.04 mg/kg
Yeast-fermented Chloroform Extract of A. carmichaeliiAnalgesicTail clip test in miceED50 = 0.44 ± 0.12 mg/kg
Aconicleistanthane AAnti-inflammatoryInhibition of pro-inflammatory mediators (IL-6, IL-1β, COX-2) and iNOS protein expressionSignificant suppression at 6.25 μM

Experimental Protocols

The identification and characterization of therapeutic targets for diterpenoid alkaloids involve a range of in vitro and in vivo experimental protocols.

In Vitro Anti-inflammatory Assays
  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human chondrosarcoma cells are commonly used.

  • Induction of Inflammation: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in cell cultures.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The Griess assay is used to measure the concentration of nitrite, a stable product of NO, in the cell culture supernatant.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Enzyme-Linked Immunosorbent Assays (ELISAs) are employed to quantify the levels of these cytokines in the cell culture medium.

  • Western Blot Analysis for Signaling Pathways:

    • Protein Extraction: Cells are lysed to extract total protein or fractionated to obtain cytoplasmic and nuclear extracts.

    • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p65, IκBα, p38, ERK, JNK).

    • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used, followed by a chemiluminescent substrate to visualize the protein bands. Densitometry is used for quantification.[9][10][11][12][13][14][15][16][17]

In Vivo Analgesic Activity Assays
  • Animal Models: Mice are commonly used for these studies.

  • Acetic Acid-Induced Writhing Test:

    • Animals are administered the test compound or a control.

    • After a set time, acetic acid is injected intraperitoneally to induce writhing (a response indicative of pain).

    • The number of writhes is counted for a specific period. A reduction in the number of writhes indicates an analgesic effect.[18]

  • Hot Plate Test:

    • The animal is placed on a heated plate maintained at a constant temperature (e.g., 55°C).

    • The latency to a pain response (e.g., licking a paw or jumping) is measured.

    • An increase in the latency period after administration of the test compound suggests an analgesic effect.[19][20][21][22]

Experimental_Workflow Start Start: Natural Product Source (Aconitum carmichaelii) Extraction Extraction and Isolation of Diterpenoid Alkaloids Start->Extraction Screening In Vitro Biological Activity Screening (e.g., Anti-inflammatory Assay) Extraction->Screening Active_Compound Identification of Active Compounds (e.g., Carmichaeline) Screening->Active_Compound Target_ID Target Identification and Validation (e.g., Western Blot for NF-κB, MAPK pathways) Active_Compound->Target_ID In_Vivo In Vivo Efficacy and Toxicity Studies (e.g., Analgesic Models) Target_ID->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt End Preclinical and Clinical Development Lead_Opt->End

Caption: A typical experimental workflow for natural product drug discovery.

Conclusion and Future Directions

Diterpenoid alkaloids from Aconitum carmichaelii represent a promising class of natural products with significant therapeutic potential, particularly in the areas of inflammation and pain management. The NF-κB and MAPK signaling pathways have been identified as key targets for these compounds. However, the therapeutic application of these alkaloids is often limited by their toxicity.

There is a critical need for further research to:

  • Isolate and characterize novel diterpenoid alkaloids from Aconitum carmichaelii.

  • Conduct detailed mechanistic studies on individual compounds, such as Carmichaeline, to identify their specific molecular targets.

  • Perform structure-activity relationship (SAR) studies to design and synthesize derivatives with improved therapeutic indices (i.e., high efficacy and low toxicity).

  • Utilize modern drug discovery platforms, including high-throughput screening and computational modeling, to accelerate the identification and optimization of lead compounds.

By addressing these research gaps, it may be possible to unlock the full therapeutic potential of this fascinating class of natural products for the development of novel drugs for a range of human diseases.

References

Preliminary Biological Screening of Carmichaenine E: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carmichaenine E is a naturally occurring diterpenoid alkaloid. It has been identified as an aconitine-type C19-diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaeli, a plant used in traditional medicine. The unique and complex structure of this compound has prompted interest in its potential biological activities and therapeutic applications. This document provides a comprehensive overview of the available information regarding the preliminary biological screening of this compound.

Chemical Profile of this compound:

PropertyValue
Chemical Formula C31H43NO8
Molecular Weight 557.68 g/mol
CAS Number 2065228-63-7
Class Aconitine-type C19-diterpenoid alkaloid
Source Aconitum carmichaeli

Review of Available Biological Screening Data

A comprehensive search of scientific literature and chemical databases was conducted to gather all available data on the biological screening of this compound. This investigation included a thorough review of the primary publication detailing its isolation and structure elucidation, as well as broader searches for any subsequent pharmacological studies.

The seminal work by Qin, X., et al. (2015), published in Phytochemistry Letters, describes the successful isolation and structural determination of this compound and its congeners (Carmichaenine A-D) from Aconitum carmichaeli. However, this foundational paper focuses exclusively on the phytochemical and spectroscopic analysis of these novel compounds. Crucially, this publication does not contain any data pertaining to the biological activity or preliminary screening of this compound.

Subsequent searches for any published in-vitro or in-vivo studies on the bioactivity of this compound have not yielded any specific results. While general statements from some chemical suppliers suggest potential anti-inflammatory and antioxidant properties, these claims are not substantiated by any publicly available experimental data. It is important to note that other diterpenoid alkaloids isolated from Aconitum carmichaelii have been investigated for a range of biological activities, including analgesic, neuroprotective, and cytotoxic effects. For instance, a study on newly isolated diterpenoid alkaloids, carmichasines A-D, from the same plant species included a cytotoxicity screening against several human cancer cell lines (MCF-7, HCT116, A549, and 786-0), though none showed considerable activity. This suggests that while screening of novel compounds from this source is a logical step, the results for this compound, if any were obtained, have not been published.

Proposed Experimental Workflow for Preliminary Biological Screening

Given the absence of existing data, a logical next step for researchers interested in this compound would be to conduct a comprehensive preliminary biological screening. The following experimental workflow is proposed as a starting point for such an investigation.

experimental_workflow cluster_0 Compound Acquisition & Preparation cluster_1 In Vitro Screening Assays cluster_2 Data Analysis & Hit Identification cluster_3 Follow-up Studies compound This compound (Purity >95%) dissolution Dissolution in appropriate solvent (e.g., DMSO) compound->dissolution stock Preparation of stock solutions and serial dilutions dissolution->stock cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) against a panel of cancer cell lines and normal cell lines stock->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., LPS-stimulated macrophages, measurement of NO, TNF-α, IL-6) stock->anti_inflammatory antioxidant Antioxidant Assays (e.g., DPPH, ABTS, cellular antioxidant assay) stock->antioxidant neuroprotection Neuroprotective Assays (e.g., glutamate-induced excitotoxicity, oxidative stress models in neuronal cells) stock->neuroprotection data_analysis Calculation of IC50/EC50 values cytotoxicity->data_analysis anti_inflammatory->data_analysis antioxidant->data_analysis neuroprotection->data_analysis hit_id Identification of significant biological activities ('Hits') data_analysis->hit_id dose_response Dose-response studies hit_id->dose_response mechanism Mechanism of action studies (e.g., Western blot, qPCR for relevant signaling pathways) dose_response->mechanism

Caption: Proposed workflow for the preliminary biological screening of this compound.

Conclusion

At present, there is a significant knowledge gap regarding the biological activities of this compound. No peer-reviewed studies detailing its preliminary biological screening have been published. The information available is limited to its chemical structure and natural source. Therefore, this whitepaper serves not as a summary of existing data, but as a call to action for the scientific community to investigate the pharmacological potential of this novel diterpenoid alkaloid. The proposed experimental workflow provides a roadmap for initiating such studies, which could uncover new therapeutic leads from a well-established medicinal plant. Future research is essential to determine if this compound possesses any significant anti-inflammatory, antioxidant, cytotoxic, neuroprotective, or other biological properties.

Methodological & Application

Application Notes and Protocols for the Mass Spectrometry (MS) Analysis of Carmichaenine E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the analysis of Carmichaenine E, a C19-diterpenoid alkaloid found in plants of the Aconitum genus, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Included are comprehensive protocols for sample preparation and chromatographic separation, alongside a putative fragmentation pathway and a generalized signaling pathway for this class of compounds. This application note serves as a valuable resource for researchers involved in the analysis and characterization of diterpenoid alkaloids.

Introduction

Aconitum species, widely used in traditional medicine, are known to contain a variety of diterpenoid alkaloids, many of which exhibit significant biological activities.[1] this compound is a C19-diterpenoid alkaloid found in these plants. Accurate and sensitive analytical methods are crucial for the qualitative and quantitative analysis of such compounds in plant materials and biological matrices. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for this purpose, offering high selectivity and sensitivity.[2] This application note details a UPLC-MS/MS method for the analysis of this compound.

Experimental Protocols

A generalized experimental workflow for the MS analysis of this compound is presented below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis sample Plant Material / Biological Matrix extraction Solvent Extraction (e.g., Diethyl Ether) sample->extraction Homogenize cleanup Solid-Phase Extraction (SPE) (e.g., Oasis MCX) extraction->cleanup Purify reconstitution Reconstitution in Mobile Phase cleanup->reconstitution Elute & Evaporate injection UPLC Injection reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (Positive ESI, MRM) separation->detection data_analysis Data Analysis detection->data_analysis

Figure 1: General experimental workflow for this compound analysis.
Sample Preparation

A robust sample preparation protocol is essential for accurate quantification and to minimize matrix effects. The following is a general procedure for the extraction of this compound from plant material.

  • Homogenization: Accurately weigh approximately 1 gram of powdered plant material into a centrifuge tube.

  • Extraction: Add 1 mL of 10% ammonia solution and 25 mL of diethyl ether. Shake the mixture for 1 hour.[3]

  • Centrifugation: Centrifuge the sample to separate the solid material.

  • Collection: Decant the diethyl ether supernatant into a clean tube. Repeat the extraction process twice more with smaller volumes of diethyl ether.[3]

  • Evaporation: Combine the extracts and evaporate to dryness under a stream of nitrogen at 40°C.[3]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis MCX SPE cartridge with methanol and water.

    • Redissolve the dried extract in a suitable solvent and load it onto the SPE cartridge.

    • Wash the cartridge sequentially with 0.1% acetic acid, methanol, and water to remove interferences.[4]

    • Elute the analytes with an appropriate elution solution (e.g., 5% ammonia in methanol).[4]

  • Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume of the initial mobile phase for UPLC-MS/MS analysis.[4]

UPLC-MS/MS Analysis
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm) is commonly used for the separation of alkaloids.[2]

  • Mobile Phase: A gradient elution using a two-solvent system is typically employed.

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile or Methanol

  • Gradient Program: The gradient should be optimized to achieve good separation of this compound from other related alkaloids. A typical gradient might start with a low percentage of Solvent B, increasing linearly over several minutes.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is common for UPLC applications.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound. The protonated molecule [M+H]⁺ would serve as the precursor ion. Collision-induced dissociation (CID) would then be used to identify characteristic product ions for MRM transitions.

Data Presentation

Quantitative data for this compound should be presented in a clear and organized manner. The following table provides a template for reporting such data.

Sample IDMatrixConcentration (ng/mL or µg/g)Standard Deviation (SD)Relative Standard Deviation (%RSD)

Putative MS/MS Fragmentation Pathway

The fragmentation of C19-diterpenoid alkaloids in MS/MS analysis typically involves the neutral loss of small molecules such as H₂O, CO, and CH₃OH from the protonated molecular ion. Based on the general fragmentation patterns of related alkaloids, a putative fragmentation pathway for this compound is proposed below.

fragmentation_pathway M This compound [M+H]⁺ F1 [M+H - H₂O]⁺ M->F1 - H₂O F2 [M+H - 2H₂O]⁺ F1->F2 - H₂O F3 [M+H - H₂O - CH₂O]⁺ F1->F3 - CH₂O F4 Further Fragments F2->F4 F3->F4

Figure 2: Putative MS/MS fragmentation of this compound.

Generalized Signaling Pathway of C19-Diterpenoid Alkaloids

While a specific signaling pathway for this compound has not been elucidated, many C19-diterpenoid alkaloids are known to exert their biological effects by modulating the activity of voltage-gated ion channels, such as sodium (Na⁺) and potassium (K⁺) channels.[5] This interaction can lead to changes in cellular membrane potential and subsequent physiological responses. A generalized diagram illustrating this mechanism is shown below.

signaling_pathway cluster_membrane Cell Membrane ion_channel Voltage-Gated Ion Channel (e.g., Na⁺, K⁺) modulation Modulation of Channel Gating ion_channel->modulation Binds to alkaloid C19-Diterpenoid Alkaloid (e.g., this compound) alkaloid->ion_channel ion_flux Altered Ion Flux (Na⁺, K⁺) modulation->ion_flux membrane_potential Change in Membrane Potential ion_flux->membrane_potential cellular_response Cellular Response (e.g., Cardiac Effects) membrane_potential->cellular_response

References

Application Notes & Protocol for the Isolation of Carmichaenine E from Aconitum carmichaeli

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aconitum carmichaeli, a species of the Ranunculaceae family, is a well-known plant in traditional medicine, particularly in Asia.[1][2][3] It contains a diverse array of chemical constituents, with diterpenoid alkaloids being the most significant, exhibiting a wide range of pharmacological and toxicological properties.[2][3][4] Among these are the C19-diterpenoid alkaloids, which are of great interest due to their structural complexity and bioactivity.[5] Carmichaenine E is a recently identified aconitine-type C19-diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaeli.[5] This document provides a detailed protocol for the isolation of this compound, based on established methodologies for the separation of similar alkaloids from this plant species.

Experimental Protocols

1. Plant Material Collection and Preparation

  • Collection: The aerial parts of Aconitum carmichaeli should be collected during the appropriate season to ensure a high concentration of the target alkaloids.

  • Drying: The collected plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.

  • Pulverization: The dried aerial parts are then coarsely powdered using a mechanical grinder to increase the surface area for efficient extraction.

2. Extraction of Crude Alkaloids

This protocol utilizes a solvent extraction method to isolate the crude alkaloid fraction from the prepared plant material.

  • Maceration: The powdered plant material is macerated with an appropriate solvent (e.g., 95% ethanol or methanol) at room temperature. The ratio of plant material to solvent is typically 1:10 (w/v). The mixture is left to stand for a period of 24-48 hours with occasional agitation.

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a concentrated crude extract.

  • Acid-Base Partitioning:

    • The crude extract is suspended in a 2% aqueous solution of hydrochloric acid (HCl) and filtered.

    • The acidic solution is then washed with a non-polar solvent like petroleum ether or ethyl acetate to remove neutral and weakly acidic compounds.

    • The pH of the aqueous layer is adjusted to 9-10 with an ammonia solution (NH4OH) to precipitate the alkaloids.

    • The alkaloid precipitate is then extracted with a solvent such as chloroform or a chloroform/methanol mixture.

    • The organic layer containing the alkaloids is collected, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude alkaloid extract.

3. Chromatographic Purification of this compound

The purification of this compound from the crude alkaloid extract is a multi-step process involving various chromatographic techniques.

  • Column Chromatography (Initial Separation):

    • The crude alkaloid extract is subjected to column chromatography on a silica gel column.

    • A gradient elution is performed using a solvent system of increasing polarity, such as a mixture of chloroform and methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • High-Speed Counter-Current Chromatography (HSCCC) (Fine Purification):

    • HSCCC is a powerful technique for the separation of diterpenoid alkaloids.[5][6]

    • A two-phase solvent system is selected. A common system for separating alkaloids from Aconitum carmichaeli is n-hexane-ethyl acetate-methanol-water.[5][6]

    • The crude extract or a pre-purified fraction from column chromatography is dissolved in a suitable solvent and injected into the HSCCC apparatus.

    • The separation is performed at a specific rotational speed and flow rate.

    • The effluent is monitored by a UV detector, and fractions are collected.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing):

    • Fractions enriched with this compound from the previous step are further purified by Prep-HPLC.

    • A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile and water (containing a modifier like trifluoroacetic acid or formic acid to improve peak shape).

    • The elution can be isocratic or a gradient.

    • The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Parameters for Extraction and Initial Purification

ParameterValue/Description
Extraction
Plant MaterialDried, powdered aerial parts of Aconitum carmichaeli
Extraction Solvent95% Ethanol
Extraction MethodMaceration
Acid for Partitioning2% Hydrochloric Acid
Base for PartitioningAmmonia Solution (to pH 9-10)
Initial Column Chromatography
Stationary PhaseSilica Gel (100-200 mesh)
Mobile PhaseGradient of Chloroform:Methanol

Table 2: High-Speed Counter-Current Chromatography (HSCCC) Parameters for Diterpenoid Alkaloid Separation[5][6]

ParameterValue/Description
Solvent Systemn-hexane-ethyl acetate-methanol-water (e.g., 3:5:4:5 v/v/v/v)
Mobile PhaseLower phase
Flow Rate2.0 mL/min
Rotational Speed850 rpm
Detection Wavelength235 nm

Table 3: Preparative HPLC Parameters for Final Purification

ParameterValue/Description
ColumnC18 reversed-phase (e.g., 250 x 10 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (with 0.1% Formic Acid)
Elution ModeGradient
Flow Rate4.0 mL/min
Detection Wavelength235 nm

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Powdered A. carmichaeli Aerial Parts maceration Maceration with 95% Ethanol plant_material->maceration concentration1 Concentration (Rotary Evaporator) maceration->concentration1 acid_base Acid-Base Partitioning concentration1->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom hsccc High-Speed Counter-Current Chromatography (HSCCC) column_chrom->hsccc prep_hplc Preparative HPLC hsccc->prep_hplc carmichaenine_e Isolated this compound prep_hplc->carmichaenine_e

Caption: Experimental workflow for the isolation of this compound.

acid_base_partitioning crude_extract Crude Extract in 2% HCl wash Wash with Petroleum Ether crude_extract->wash aqueous_layer1 Aqueous Layer (Alkaloid Salts) wash->aqueous_layer1 organic_layer1 Organic Layer (Neutral/Weakly Acidic Compounds) - Discarded wash->organic_layer1 basify Adjust to pH 9-10 with NH4OH aqueous_layer1->basify extraction Extract with Chloroform basify->extraction aqueous_layer2 Aqueous Layer - Discarded extraction->aqueous_layer2 organic_layer2 Organic Layer (Crude Alkaloids) extraction->organic_layer2 concentrate Concentrate organic_layer2->concentrate final_product Crude Alkaloid Extract concentrate->final_product

Caption: Detailed workflow of the acid-base partitioning step.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Carmichaenine E

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, cardiovascular disease, and cancer. The search for novel anti-inflammatory agents is a significant area of drug discovery, with natural products being a rich source of lead compounds.

Carmichaenine E, a diterpenoid alkaloid, is a natural product with potential therapeutic properties. This document provides a detailed protocol for evaluating the in vitro anti-inflammatory activity of this compound using a lipopolysaccharide (LPS)-stimulated murine macrophage model (RAW 264.7 cells). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages.[1][2][3] This protocol outlines methods for assessing the effect of this compound on the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Principle of the Assay

This protocol utilizes RAW 264.7 murine macrophages as a model system to screen for the anti-inflammatory potential of this compound. When stimulated with LPS, these cells mimic an inflammatory response by producing a variety of pro-inflammatory mediators. The inhibitory effect of this compound on the production of these mediators is quantified to determine its anti-inflammatory activity. The key endpoints measured are:

  • Nitric Oxide (NO) Production: Measured using the Griess reagent, which detects nitrite, a stable breakdown product of NO.[4][5][6][7][8]

  • Prostaglandin E2 (PGE2) Production: Quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[9][10][11][12]

  • Pro-inflammatory Cytokine (TNF-α and IL-6) Production: Measured by sandwich ELISA.[13][14][15][16]

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis prep_cells Seed RAW 264.7 cells in 96-well plates treatment Pre-treat cells with This compound prep_cells->treatment prep_compound Prepare this compound stock and working solutions prep_compound->treatment stimulation Stimulate cells with LPS treatment->stimulation incubation Incubate for 24 hours stimulation->incubation collect_supernatant Collect cell culture supernatant incubation->collect_supernatant cell_viability Cell Viability Assay (MTT) incubation->cell_viability no_assay Nitric Oxide (NO) Assay (Griess Assay) collect_supernatant->no_assay pge2_assay PGE2 ELISA collect_supernatant->pge2_assay cytokine_assay TNF-α & IL-6 ELISA collect_supernatant->cytokine_assay

Caption: Experimental workflow for in vitro anti-inflammatory assay of this compound.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
RAW 264.7 Murine Macrophage Cell LineATCCTIB-71
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Lipopolysaccharide (LPS) from E. coli O111:B4Sigma-AldrichL2630
This compound(Specify Source)(Specify Catalog #)
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
Griess Reagent SystemPromegaG2930
PGE2 ELISA KitCayman Chemical514010
Mouse TNF-α ELISA KitR&D SystemsMTA00B
Mouse IL-6 ELISA KitR&D SystemsM6000B
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
96-well cell culture platesCorning3596
ELISA plate reader(Specify Model)(Specify Model)

Detailed Experimental Protocols

Cell Culture and Seeding
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

  • For experiments, seed the cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plates for 24 hours to allow for cell adherence.

Preparation of this compound and LPS Solutions
  • Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.

  • Prepare working solutions of this compound by diluting the stock solution in DMEM. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid cytotoxicity.

  • Prepare a stock solution of LPS (e.g., 1 mg/mL) in sterile phosphate-buffered saline (PBS).

  • Prepare a working solution of LPS (e.g., 1 µg/mL) in DMEM.

Treatment and Stimulation
  • After the 24-hour incubation period for cell adherence, carefully remove the medium from the wells.

  • Add 100 µL of fresh DMEM containing various concentrations of this compound to the designated wells. For the control and LPS-only groups, add DMEM with 0.1% DMSO.

  • Incubate the plates for 1-2 hours.

  • Add 10 µL of LPS working solution (to a final concentration of 100 ng/mL) to all wells except the vehicle control group.

  • Incubate the plates for an additional 24 hours at 37°C in a 5% CO2 incubator.

Measurement of Nitric Oxide (NO) Production
  • After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Measurement of PGE2, TNF-α, and IL-6 Production
  • Collect the remaining cell culture supernatant from the treatment plates and store at -80°C until use.

  • Quantify the levels of PGE2, TNF-α, and IL-6 in the supernatants using their respective commercial ELISA kits.[9][11][13][14][15][16][17]

  • Follow the manufacturer's instructions provided with each ELISA kit for the detailed assay procedure.

Cell Viability Assay (MTT Assay)
  • After collecting the supernatant, add 100 µL of fresh DMEM and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control group.

Data Presentation

Table 1: Effect of this compound on NO, PGE2, TNF-α, and IL-6 Production in LPS-stimulated RAW 264.7 Cells
TreatmentConcentration (µM)NO (µM)PGE2 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)Cell Viability (%)
Vehicle Control-100
LPS (100 ng/mL)-
This compound + LPS1
This compound + LPS5
This compound + LPS10
This compound + LPS25
This compound + LPS50
Positive Control (e.g., Dexamethasone) + LPS(Specify Conc.)

Data are presented as mean ± SD from at least three independent experiments.

Signaling Pathway Diagrams

The anti-inflammatory effects of natural products are often mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[18][19][20][21][22]

NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) nucleus Nucleus NFkB_active->nucleus genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->genes Transcription Carmichaenine_E This compound Carmichaenine_E->IKK_complex Inhibition Carmichaenine_E->NFkB_active Inhibition of Translocation

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK->AP1 nucleus Nucleus AP1->nucleus genes Pro-inflammatory Genes nucleus->genes Transcription Carmichaenine_E This compound Carmichaenine_E->p38 Inhibition Carmichaenine_E->JNK Inhibition Carmichaenine_E->ERK Inhibition

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

Conclusion

This application note provides a comprehensive protocol for the in vitro evaluation of the anti-inflammatory properties of this compound. By measuring its effects on the production of key inflammatory mediators and assessing its impact on crucial signaling pathways, researchers can gain valuable insights into the therapeutic potential of this natural compound. The data generated from these assays can guide further preclinical and clinical development of this compound as a novel anti-inflammatory agent.

References

Application Notes: DPPH Assay for Determining the Antioxidant Activity of Carmichaenine E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine E is a diterpenoid alkaloid found in plants of the Aconitum genus. Preliminary reports suggest that this compound possesses various biological activities, including potential anti-inflammatory and antioxidant properties.[1] The evaluation of antioxidant activity is a critical step in the characterization of novel therapeutic agents, as oxidative stress is implicated in the pathophysiology of numerous diseases.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and simple spectrophotometric method for determining the antioxidant capacity of chemical compounds.[2] The assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, thus neutralizing it. This reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which can be quantified by measuring the decrease in absorbance at approximately 517 nm.[3][4]

These application notes provide a detailed protocol for utilizing the DPPH assay to assess the antioxidant activity of this compound. The document includes a comprehensive experimental protocol, data presentation guidelines, and visual representations of the workflow and underlying chemical principles.

Principle of the DPPH Assay

The DPPH radical is a stable free radical that absorbs strongly in the visible region of the electromagnetic spectrum. When an antioxidant compound (AH) is added to a solution of DPPH, it donates a hydrogen atom or an electron to the DPPH radical, leading to the formation of the reduced, non-radical form, DPPH-H. This process results in a decrease in the absorbance of the solution, and the extent of this decrease is proportional to the concentration and potency of the antioxidant.

Reaction:

DPPH• (violet) + AH → DPPH-H (pale yellow) + A•

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for performing the DPPH assay with this compound.

Materials and Reagents
  • This compound (purity ≥ 95%)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade) or Ethanol (analytical grade)

  • Ascorbic acid or Quercetin (as a positive control)

  • Distilled or deionized water

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

  • Analytical balance

Preparation of Solutions

3.2.1. DPPH Stock Solution (0.1 mM)

  • Accurately weigh 3.94 mg of DPPH powder.

  • Dissolve the DPPH in 100 mL of methanol in a volumetric flask.

  • Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.

  • Store the stock solution at 4°C in the dark for no more than 24 hours.

3.2.2. This compound Stock Solution (e.g., 1 mg/mL)

  • Accurately weigh 10 mg of this compound.

  • Dissolve in 10 mL of methanol to obtain a 1 mg/mL (1000 µg/mL) stock solution.

  • Store the stock solution at 4°C.

3.2.3. Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid)

  • Accurately weigh 10 mg of ascorbic acid.

  • Dissolve in 10 mL of methanol to obtain a 1 mg/mL (1000 µg/mL) stock solution.

  • Prepare this solution fresh on the day of the experiment.

3.2.4. Preparation of Working Solutions

From the stock solutions of this compound and the positive control, prepare a series of dilutions in methanol. A typical concentration range for testing might be 10, 25, 50, 100, and 200 µg/mL.

Assay Procedure
  • Plate Setup:

    • Pipette 100 µL of the various concentrations of this compound and the positive control into separate wells of a 96-well microplate.

    • For the blank, pipette 100 µL of methanol into a well.

    • For the control, pipette 100 µL of methanol into a well.

  • Reaction Initiation:

    • To the wells containing the samples and the positive control, add 100 µL of the 0.1 mM DPPH solution.

    • To the control well, add 100 µL of the 0.1 mM DPPH solution.

    • To the blank well, add 100 µL of methanol.

  • Incubation:

    • Mix the contents of the wells gently by pipetting up and down or using a plate shaker.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis and Presentation

Calculation of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Acontrol - Asample) / Acontrol] x 100

Where:

  • Acontrol is the absorbance of the control (DPPH solution without the sample).

  • Asample is the absorbance of the sample with the DPPH solution.

Determination of IC50 Value

The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is a common metric for antioxidant activity. To determine the IC50 value:

  • Plot a graph of the percentage of inhibition versus the concentration of this compound.

  • The IC50 value can be determined from the graph by finding the concentration that corresponds to 50% inhibition. Alternatively, a linear regression analysis can be performed on the linear portion of the curve, and the IC50 can be calculated from the resulting equation.[5]

Data Presentation

Summarize all quantitative data in a clear and structured table for easy comparison.

Table 1: Hypothetical DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)Mean Absorbance (517 nm)% Inhibition
Control 0.8500%
This compound
100.76510.0%
250.63825.0%
500.46845.0%
1000.29865.0%
2000.12885.0%
Ascorbic Acid
50.21375.0%
Hypothetical IC50 (µg/mL)
This compound~55.6
Ascorbic Acid<5

Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific experimental data for the DPPH assay of pure this compound was found in the public domain.

Visualizations

Experimental Workflow

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH Solution to Wells prep_dpph->add_dpph prep_carm Prepare this compound Stock & Dilutions plate_setup Pipette Samples, Control, & Blank into 96-well Plate prep_carm->plate_setup prep_control Prepare Positive Control Stock & Dilutions prep_control->plate_setup plate_setup->add_dpph incubate Incubate in Dark for 30 min add_dpph->incubate read_abs Measure Absorbance at 517 nm incubate->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the DPPH antioxidant assay of this compound.

DPPH Radical Scavenging Mechanism

DPPH_Mechanism DPPH DPPH• DPPH_H DPPH-H DPPH->DPPH_H + H• AH This compound (Antioxidant) A_radical A• (this compound Radical) AH->A_radical - H•

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

Conclusion

The DPPH assay provides a reliable and efficient method for evaluating the in vitro antioxidant activity of this compound. By following the detailed protocol and data analysis procedures outlined in these application notes, researchers can obtain reproducible and comparable results. The determination of the IC50 value for this compound will allow for a quantitative comparison of its antioxidant potential against known standards and other novel compounds, which is a crucial step in the early stages of drug discovery and development. Further investigations into the specific mechanisms of antioxidant action and in vivo studies are recommended to fully elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for Cell Viability Assays in Carmichaeline E Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaeline E, a diterpenoid alkaloid derived from the Aconitum species, has garnered interest for its potential pharmacological activities. As with many natural products, a thorough evaluation of its cytotoxic profile is a critical step in the drug development process. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of Carmichaeline E using common cell viability assays, such as the MTT and LDH assays. Furthermore, it explores the potential underlying molecular mechanisms, focusing on the intrinsic apoptosis pathway.

Data Presentation: Cytotoxicity of Aconitum Alkaloids

While specific IC50 values for Carmichaeline E are not extensively documented in publicly available literature, data from related Aconitum alkaloids can provide a preliminary understanding of the potential cytotoxic range. It is crucial to experimentally determine the IC50 for Carmichaeline E in the specific cell lines of interest. The following table summarizes the cytotoxic activities of other Aconitum alkaloids against various cancer cell lines, as determined by the MTT or SRB assays.

AlkaloidCell LineAssayIC50 (µM)Reference
AconitineKBv200 (oral squamous carcinoma)MTT224.91[1]
8-O-Azeloyl-14-benzoylaconineHCT-15 (colon cancer)SRB~10-20[1]
8-O-Azeloyl-14-benzoylaconineA549 (lung cancer)SRB~10-20[1]
8-O-Azeloyl-14-benzoylaconineMCF-7 (breast cancer)SRB~10-20[1]
AC linoleateMCF-7 (breast cancer)MTT7.58[2]
AC linoleateMCF-7/ADR (doxorubicin-resistant)MTT7.02[2]

Note: The provided IC50 values are for comparative purposes only. Researchers must determine the specific IC50 of Carmichaeline E for their experimental system.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Carmichaeline E stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Carmichaeline E in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Carmichaeline E) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • Carmichaeline E stock solution

  • Serum-free cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (provided with the kit or 1% Triton X-100 in serum-free medium)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using serum-free medium for the treatment to avoid interference from LDH present in the serum.

  • Controls:

    • Spontaneous LDH Release (Vehicle Control): Cells treated with vehicle only.

    • Maximum LDH Release (Positive Control): Cells treated with lysis buffer 30-45 minutes before the assay endpoint.

    • Medium Background: Medium only.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction (if required): Add 50 µL of stop solution (if provided in the kit).

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(OD of treated - OD of spontaneous release) / (OD of maximum release - OD of spontaneous release)] x 100

Mandatory Visualizations

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate carmichaeline_dilution Prepare Carmichaeline E Serial Dilutions add_compound Add Carmichaeline E to Cells carmichaeline_dilution->add_compound Treatment Application incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt Assay Start incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance Quantification calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Workflow for determining Carmichaeline E cytotoxicity using the MTT assay.

Potential Signaling Pathway of Carmichaeline E-Induced Cytotoxicity

Based on studies of related Aconitum alkaloids like aconitine, it is plausible that Carmichaeline E induces cytotoxicity through the intrinsic (mitochondrial) pathway of apoptosis.[3][4][5] This pathway is characterized by changes in the mitochondrial membrane potential and the involvement of the Bcl-2 family of proteins and caspases.

Key Events in the Hypothesized Pathway:

  • Mitochondrial Dysfunction: Carmichaeline E may induce mitochondrial stress, leading to a decrease in the mitochondrial membrane potential.

  • Regulation by Bcl-2 Family Proteins: This stress can lead to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2.[3][4][5] The increased Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytosol.

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.

  • Execution Phase: Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.[3][4][5]

  • Apoptosis: Active caspase-3 orchestrates the final stages of apoptosis by cleaving various cellular substrates, resulting in the characteristic morphological and biochemical changes of programmed cell death.

Apoptosis_Signaling_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol carmichaeline Carmichaeline E bcl2 Bcl-2 (Anti-apoptotic) carmichaeline->bcl2 Inhibits bax Bax (Pro-apoptotic) carmichaeline->bax Promotes bcl2->bax Inhibits cytochrome_c_mito Cytochrome c bax->cytochrome_c_mito Promotes release cytochrome_c_cyto Cytochrome c cytochrome_c_mito->cytochrome_c_cyto Translocation apaf1 Apaf-1 caspase9 Pro-caspase-9 -> Caspase-9 apaf1->caspase9 Activates caspase3 Pro-caspase-3 -> Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Hypothesized intrinsic apoptosis pathway induced by Carmichaeline E.

Concluding Remarks

The protocols and information provided in this document serve as a comprehensive guide for researchers investigating the cytotoxic properties of Carmichaeline E. While data on related compounds suggest a potential mechanism of action involving the induction of apoptosis via the mitochondrial pathway, it is imperative to conduct thorough experimental validation for Carmichaeline E itself. The presented assays, when performed with appropriate controls and data analysis, will yield reliable and reproducible results, contributing to a better understanding of the pharmacological and toxicological profile of this natural compound. Further research should focus on elucidating the precise molecular targets of Carmichaeline E and its effects on various cancer and normal cell lines to fully assess its therapeutic potential.

References

Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Carmichaenine E in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine E is a novel compound with significant therapeutic potential. Understanding its in vivo pharmacokinetic (PK) profile is a critical step in its preclinical development. These application notes provide a comprehensive overview and detailed protocols for conducting in vivo pharmacokinetic studies of this compound in animal models. The goal is to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are essential for optimizing dosing regimens and ensuring safety and efficacy in future clinical trials.[1] This document outlines the necessary steps from animal model selection to data analysis, providing researchers with a robust framework for their investigations.

Key Pharmacokinetic Parameters

The primary objective of these studies is to determine key pharmacokinetic parameters. These parameters provide critical insights into the behavior of this compound within a biological system.[1]

Table 1: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum (or peak) plasma concentrationIndicates the maximum exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t1/2 Half-lifeThe time required for the drug concentration to decrease by half, indicating the rate of elimination.
CL ClearanceThe volume of plasma cleared of the drug per unit time, indicating the efficiency of drug elimination.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F BioavailabilityThe fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Experimental Protocols

A successful in vivo pharmacokinetic study requires meticulous planning and execution. The following protocols are designed to provide a standardized approach to studying this compound.

Animal Model Selection and Handling
  • Species: Wistar rats are a commonly used and well-characterized model for initial PK studies.[2] Mice (e.g., CD-1 or C57BL/6) can also be used, particularly for initial toxicity and dose-ranging studies.[3][4][5]

  • Health Status: Animals should be healthy, within a specific weight range, and acclimatized to the laboratory environment for at least one week prior to the study.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, unless fasting is required for the study.

  • Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.

Dosing and Administration
  • Dose Formulation: this compound should be formulated in a vehicle that ensures its solubility and stability. The vehicle should be tested for any potential toxic effects.

  • Routes of Administration:

    • Intravenous (IV): To determine the intrinsic pharmacokinetic parameters without the influence of absorption. Typically administered as a bolus injection via the tail vein.

    • Oral (PO): To assess oral bioavailability. Administered via gavage.

  • Dose Selection: Dose levels should be selected based on prior in vitro cytotoxicity data and in vivo acute toxicity studies.[4][6]

Sample Collection
  • Blood Sampling:

    • Serial blood samples are collected at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

    • Blood is typically collected from the jugular vein or via sparse sampling from the tail vein.

    • Blood samples should be collected into tubes containing an anticoagulant (e.g., heparin or EDTA).[7]

  • Plasma Preparation:

    • Immediately after collection, blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.[7]

  • Tissue and Excreta Collection: For distribution and excretion studies, tissues (e.g., liver, kidney, brain) and excreta (urine and feces) can be collected.[8]

Bioanalytical Method: LC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in plasma samples.[7][9]

  • Sample Preparation:

    • Protein Precipitation: A common method for extracting the drug from plasma.[7] An aliquot of the plasma sample is mixed with a precipitating agent (e.g., methanol or acetonitrile) containing an internal standard.[7]

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred for LC-MS/MS analysis.[7]

  • Chromatographic Conditions:

    • Column: A suitable C18 column is typically used for separation.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the chemical properties of this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[7] The transitions of the parent ion to the product ion for both this compound and the internal standard are monitored.

Data Presentation

Clear and concise presentation of quantitative data is crucial for interpretation and comparison.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Mean ± SD, n=6)

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 450.2 ± 55.8289.5 ± 42.1
Tmax (h) 0.0831.5 ± 0.5
AUC0-t (ng·h/mL) 875.6 ± 98.32150.4 ± 312.7
AUC0-∞ (ng·h/mL) 910.3 ± 105.22280.9 ± 345.1
t1/2 (h) 3.2 ± 0.64.1 ± 0.8
CL (L/h/kg) 1.1 ± 0.1-
Vd (L/kg) 4.9 ± 0.7-
F (%) -25.1

Visualizations

Experimental Workflow

experimental_workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis cluster_output Output A Animal Acclimatization C Dosing (IV & PO) A->C B Dose Formulation B->C D Serial Blood Sampling C->D Time Points E Plasma Preparation D->E F LC-MS/MS Analysis E->F Plasma Samples G Pharmacokinetic Modeling F->G Concentration Data H Data Interpretation G->H I Report Generation H->I

Caption: Experimental workflow for in vivo pharmacokinetic studies.

Hypothetical Signaling Pathway of this compound

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylation TF_active Active Transcription Factor TF_inactive->TF_active Translocation Gene Target Gene Expression TF_active->Gene Induction Response Therapeutic Response Gene->Response Carmichaenine_E This compound Carmichaenine_E->Receptor

Caption: Hypothetical signaling pathway for this compound.

References

Unveiling the Neuroprotective Potential of Novel Compounds: A General Framework for Primary Neuronal Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher: Our comprehensive search for specific data on the neuroprotective effects of Carmichaenine E in primary neuronal cultures did not yield any published studies. Therefore, we are unable to provide specific application notes, data tables, or established signaling pathways for this particular compound.

However, to facilitate your research into novel neuroprotective agents like this compound, we have developed the following generalized application notes and protocols. This framework, based on established methodologies for assessing neuroprotection in primary neuronal cultures, will guide you in designing and executing experiments to elucidate the potential therapeutic benefits of your compound of interest.

Application Notes

Introduction

Primary neuronal cultures are a cornerstone in neuroscience research, providing an invaluable in vitro model to study neuronal function, neurotoxicity, and the efficacy of neuroprotective compounds. This document outlines a general protocol for assessing the neuroprotective effects of a test compound, hereafter referred to as "Compound X," against a neurotoxic insult in primary cortical or hippocampal neurons.

Principle

The experimental design involves culturing primary neurons, inducing neurotoxicity with a well-characterized agent (e.g., glutamate, oligomeric amyloid-beta, hydrogen peroxide), and evaluating the ability of Compound X to mitigate neuronal cell death and dysfunction. Key parameters for assessment include cell viability, apoptosis, neurite outgrowth, and the modulation of intracellular signaling pathways associated with neuronal survival and death.

Experimental Protocols

Preparation of Primary Neuronal Cultures

This protocol is adapted from established methods for isolating and culturing primary cortical or hippocampal neurons from embryonic rodents.[1][2][3][4][5]

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Dissection medium (e.g., Hibernate-A)

  • Papain or Trypsin solution

  • Trypsin inhibitor (if using trypsin)

  • Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin)

  • Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Isolate cortices or hippocampi from E18 rodent embryos in ice-cold dissection medium.

  • Mince the tissue into small pieces.

  • Digest the tissue with papain or trypsin at 37°C for a specified time to dissociate the cells.

  • Neutralize the enzymatic digestion.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.

  • Plate the neurons at a desired density onto poly-lysine coated culture vessels in pre-warmed plating medium.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • After 24 hours, replace half of the plating medium with fresh, pre-warmed medium. Continue with half-medium changes every 3-4 days.

Neurotoxicity Induction and Compound Treatment

Materials:

  • Primary neuronal cultures (7-10 days in vitro)

  • Neurotoxic agent (e.g., Glutamate, H₂O₂, Amyloid-beta oligomers)

  • Compound X stock solution

  • Culture medium

Procedure:

  • Prepare working solutions of the neurotoxic agent and Compound X in culture medium.

  • Pre-treat the primary neuronal cultures with various concentrations of Compound X for a predetermined duration (e.g., 1-24 hours). Include a vehicle control group.

  • Following pre-treatment, expose the neurons to the neurotoxic agent for the desired time (e.g., 30 minutes to 24 hours). Ensure to have a control group (no neurotoxin) and a neurotoxin-only group.

  • After the incubation period with the neurotoxic agent, proceed with assays to evaluate neuroprotection.

Assessment of Neuroprotection

a) Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells.

Procedure:

  • After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Express cell viability as a percentage relative to the control group.

b) Lactate Dehydrogenase (LDH) Assay

Principle: The LDH assay quantifies the amount of lactate dehydrogenase released into the culture medium from damaged cells, serving as an indicator of cytotoxicity.

Procedure:

  • Collect the culture supernatant from each well after treatment.

  • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

c) Apoptosis Assays (e.g., TUNEL Staining or Caspase-3 Activity)

Principle: These assays detect key markers of apoptosis. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining identifies DNA fragmentation, while caspase-3 activity assays measure the activation of a key executioner caspase.

Procedure:

  • For TUNEL staining, fix the cells and follow the protocol of a commercial TUNEL assay kit. Counterstain with a nuclear dye (e.g., DAPI).

  • For caspase-3 activity, lyse the cells and use a fluorometric or colorimetric assay kit to measure the cleavage of a caspase-3 substrate.

  • Analyze the results using fluorescence microscopy or a plate reader.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of Compound X on Neuronal Viability (MTT Assay)

Treatment GroupConcentrationMean Absorbance (570 nm) ± SD% Viability
Control-100
Neurotoxin Alone[Concentration]
Compound X + Neurotoxin[Conc. 1]
Compound X + Neurotoxin[Conc. 2]
Compound X + Neurotoxin[Conc. 3]
Compound X Alone[Highest Conc.]

Table 2: Effect of Compound X on Cytotoxicity (LDH Assay)

Treatment GroupConcentrationMean Absorbance (Wavelength) ± SD% Cytotoxicity
Control-0
Neurotoxin Alone[Concentration]
Compound X + Neurotoxin[Conc. 1]
Compound X + Neurotoxin[Conc. 2]
Compound X + Neurotoxin[Conc. 3]
Maximum LDH Release-100

Table 3: Effect of Compound X on Apoptosis (Caspase-3 Activity)

Treatment GroupConcentrationMean Fluorescence Units ± SDFold Change vs. Control
Control-1.0
Neurotoxin Alone[Concentration]
Compound X + Neurotoxin[Conc. 1]
Compound X + Neurotoxin[Conc. 2]
Compound X + Neurotoxin[Conc. 3]

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_assay Assessment prep1 Isolate Primary Neurons (E18 Rodent Embryos) prep2 Dissociate Tissue prep1->prep2 prep3 Plate Neurons prep2->prep3 prep4 Culture for 7-10 DIV prep3->prep4 treat1 Pre-treat with Compound X or Vehicle prep4->treat1 treat2 Induce Neurotoxicity treat1->treat2 assay1 Cell Viability (MTT Assay) treat2->assay1 assay2 Cytotoxicity (LDH Assay) treat2->assay2 assay3 Apoptosis Assays (TUNEL, Caspase-3) treat2->assay3

Caption: Workflow for assessing the neuroprotective effects of a test compound.

Hypothetical Neuroprotective Signaling Pathway

Based on the mechanisms of other neuroprotective diterpenoid alkaloids, a potential signaling pathway to investigate for a novel compound could involve the modulation of oxidative stress and apoptosis.

signaling_pathway cluster_stress Oxidative Stress cluster_compound Compound Action cluster_pathways Intracellular Pathways cluster_outcome Cellular Outcome Neurotoxin Neurotoxic Insult ROS Increased ROS Neurotoxin->ROS PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Bax Decreased Bax ROS->Bax CompoundX Compound X Nrf2 Nrf2 Activation CompoundX->Nrf2 CompoundX->PI3K_Akt Antioxidant Antioxidant Enzymes (e.g., HO-1, SOD) Nrf2->Antioxidant Antioxidant->ROS Bcl2 Increased Bcl-2 PI3K_Akt->Bcl2 PI3K_Akt->Bax Caspase3 Caspase-3 Inhibition Bcl2->Caspase3 Bax->Caspase3 Survival Neuronal Survival Caspase3->Survival

References

Investigating the Mechanism of Action of Carmichaeline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaeline is a diterpenoid alkaloid, a class of natural products known for a wide range of biological activities. These compounds, often isolated from plants of the Aconitum genus, have garnered significant interest in the scientific community for their potential therapeutic applications, including anti-inflammatory, analgesic, and antitumor effects. This document provides a detailed overview of the putative mechanisms of action of Carmichaeline, focusing on its effects on inflammatory and apoptotic signaling pathways. The experimental protocols described herein are based on established methodologies for investigating the bioactivity of diterpenoid alkaloids and can be adapted for the specific study of Carmichaeline.

Putative Mechanisms of Action

While specific data for Carmichaeline is limited in publicly available literature, based on the activities of structurally related diterpenoid alkaloids, its primary mechanisms of action are hypothesized to involve the modulation of key signaling pathways in inflammation and apoptosis.

Anti-Inflammatory Effects

Diterpenoid alkaloids have been shown to exert anti-inflammatory effects, and it is plausible that Carmichaeline shares this activity. A primary target in inflammatory pathways is the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which plays a central role in regulating the expression of pro-inflammatory cytokines and enzymes.

Induction of Apoptosis

Many cytotoxic compounds, including some diterpenoid alkaloids, induce programmed cell death, or apoptosis, in cancer cells. This process is tightly regulated by a cascade of enzymes called caspases. The induction of apoptosis is a key mechanism for eliminating malignant cells and is a primary focus in the development of anticancer therapies.

Data Presentation

Assay Cell Line Parameter Value (e.g., µM) Reference
Cell Viability (MTT/MTS Assay)e.g., RAW 264.7IC50 (48h)Data to be determinedInternal Data
e.g., HT-29IC50 (48h)Data to be determinedInternal Data
Nitric Oxide (NO) Productione.g., LPS-stimulated RAW 264.7IC50Data to be determinedInternal Data
Caspase-3/7 Activitye.g., HT-29EC50Data to be determinedInternal Data
NF-κB Reporter Assaye.g., HEK293T-NF-κB-LucIC50Data to be determinedInternal Data

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the mechanism of action of Carmichaeline.

Protocol 1: Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the cytotoxic effect of Carmichaeline on various cell lines.

Materials:

  • Carmichaeline (stock solution in DMSO)

  • Cell lines of interest (e.g., RAW 264.7 murine macrophages, HT-29 human colon cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of Carmichaeline in complete medium.

  • Remove the medium from the wells and add 100 µL of the Carmichaeline dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • For MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • For MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of Carmichaeline that inhibits cell growth by 50%).

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

Objective: To assess the anti-inflammatory effect of Carmichaeline by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Carmichaeline

  • RAW 264.7 cells

  • LPS (from E. coli)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Griess Reagent System

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Carmichaeline for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm within 30 minutes.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples and determine the inhibitory effect of Carmichaeline on NO production.

Protocol 3: Caspase-3/7 Activity Assay

Objective: To determine if Carmichaeline induces apoptosis via the activation of executioner caspases.

Materials:

  • Carmichaeline

  • Cancer cell line of interest (e.g., HT-29)

  • Complete cell culture medium

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well.

  • Incubate for 24 hours.

  • Treat cells with various concentrations of Carmichaeline for different time points (e.g., 6, 12, 24 hours).

  • Equilibrate the plate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • Express the results as fold change in caspase activity compared to the untreated control.

Visualization of Signaling Pathways and Workflows

To facilitate a clearer understanding of the investigated mechanisms and experimental designs, the following diagrams are provided.

G cluster_0 Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK IKB IKB IKK->IKB Phosphorylates NFkB NF-κB IKB_p p-IκB Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasome IKB_p->Proteasome Degradation Cytokines Cytokines Nucleus->Cytokines Transcription Carmichaeline Carmichaeline Carmichaeline->IKK Inhibits?

Figure 1. Hypothesized inhibition of the NF-κB signaling pathway by Carmichaeline.

G cluster_1 Apoptosis Induction Pathway Carmichaeline Carmichaeline Mitochondria Mitochondria Carmichaeline->Mitochondria Induces Stress? Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Releases Apaf1 Apaf1 Cytochrome_c->Apaf1 Binds Caspase9 Caspase9 Apaf1->Caspase9 Activates Caspase37 Caspase37 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Figure 2. Postulated intrinsic apoptosis pathway activated by Carmichaeline.

G start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Carmichaeline incubate1->treat incubate2 Incubate for desired time treat->incubate2 add_reagent Add Viability/Caspase Reagent incubate2->add_reagent incubate3 Incubate add_reagent->incubate3 read Measure Signal (Absorbance/Luminescence) incubate3->read analyze Data Analysis (IC50/EC50) read->analyze

Figure 3. General experimental workflow for in vitro assays.

Conclusion

The provided application notes and protocols offer a foundational framework for investigating the mechanism of action of Carmichaeline. Based on the known biological activities of related diterpenoid alkaloids, it is hypothesized that Carmichaeline may exert anti-inflammatory effects through the inhibition of the NF-κB pathway and induce apoptosis in cancer cells via the intrinsic mitochondrial pathway. The detailed experimental procedures will enable researchers to systematically evaluate these hypotheses and generate the quantitative data necessary for a comprehensive understanding of Carmichaeline's therapeutic potential. Further studies, including target identification and in vivo efficacy models, will be crucial for the continued development of this promising natural product.

Unveiling Carmichaenine E: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, the availability of high-purity analytical standards and robust analytical methods is paramount for accurate quantification and elucidation of the biological activities of novel compounds. This document provides a comprehensive overview of the analytical standards, reference materials, and detailed experimental protocols pertinent to Carmichaenine E, a compound of interest in pharmaceutical research.

Analytical Standards and Reference Materials

Table 1: Recommended Purity Assessment for In-house this compound Reference Standard

Analytical MethodParameter MeasuredRecommended Acceptance Criteria
High-Performance Liquid Chromatography (HPLC)Peak Purity> 98%
Liquid Chromatography-Mass Spectrometry (LC-MS)Molecular Weight ConfirmationConsistent with theoretical mass
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural IntegritySpectrum consistent with proposed structure
Loss on Drying (LOD) / Thermogravimetric Analysis (TGA)Residual Solvents/Water Content< 1%

Quantitative Analysis of this compound

Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic, pharmacodynamic, and formulation studies. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), two of the most powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method suitable for the quantification of this compound.

Experimental Workflow for HPLC Analysis

HPLC_Workflow prep Sample Preparation (Extraction/Dilution) hplc HPLC System prep->hplc column C18 Reverse-Phase Column hplc->column detection UV/Vis Detector (Set at appropriate λmax) column->detection mobile_phase Mobile Phase (Acetonitrile:Water with 0.1% Formic Acid) mobile_phase->hplc quant Data Analysis (Peak Integration & Quantification) detection->quant

Caption: High-level workflow for the quantitative analysis of this compound using HPLC.

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For biological matrices (e.g., plasma, tissue homogenates), perform a protein precipitation step using acetonitrile or methanol, followed by centrifugation.

    • For formulated products, dissolve the sample in a suitable solvent and dilute to fall within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might start at 10% acetonitrile and increase to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV/Vis detector at the wavelength of maximum absorbance (λmax) for this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Table 2: HPLC Method Validation Parameters

ParameterSpecification
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)To be determined experimentally
Limit of Quantification (LOQ)To be determined experimentally
Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS method is recommended.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow prep Sample Preparation (Protein Precipitation/SPE) lc LC System (UPLC/HPLC) prep->lc column C18 Column lc->column source Ion Source (ESI) column->source ms Mass Spectrometer (Triple Quadrupole or Q-TOF) analysis Data Acquisition & Processing (MRM/SIM) ms->analysis source->ms

Caption: General workflow for sensitive quantification of this compound by LC-MS/MS.

Protocol:

  • Standard and Sample Preparation: Follow the same procedures as for the HPLC method, but an internal standard (a structurally similar compound) should be added to all standards and samples to improve accuracy.

  • LC Conditions: Similar to the HPLC method, but a UPLC (Ultra-Performance Liquid Chromatography) system can be used for faster analysis and better resolution.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the ionization efficiency of this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or Selected Ion Monitoring (SIM) for single quadrupole or TOF instruments. The precursor and product ion transitions for this compound need to be optimized.

    • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and gas flows to achieve maximum signal intensity.

  • Data Analysis:

    • Quantify this compound by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Construct a calibration curve using these ratios and determine the concentration in the samples.

Table 3: Representative LC-MS/MS Parameters (To be optimized)

ParameterSetting
Ionization ModeESI Positive
Precursor Ion (Q1)[M+H]⁺ of this compound
Product Ion (Q3)Specific fragment ion of this compound
Collision EnergyTo be optimized
Dwell Time100 ms

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities and signaling pathways modulated by this compound. As research progresses, it will be crucial to investigate its mechanism of action. A hypothetical signaling pathway that could be investigated based on the activities of structurally related alkaloids is presented below.

Hypothetical Signaling Pathway for Investigation

Signaling_Pathway cluster_cell Cell Membrane receptor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) receptor->Kinase_Cascade Carmichaenine_E This compound Carmichaenine_E->receptor Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory, Cytotoxic) Gene_Expression->Biological_Response

Caption: A potential signaling pathway for investigation of this compound's biological effects.

Further research is necessary to elucidate the precise molecular targets and signaling cascades affected by this compound. This will provide a deeper understanding of its therapeutic potential and guide future drug development efforts.

Troubleshooting & Optimization

Technical Support Center: Optimizing Carmichaenine E Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Carmichaenine E extraction from its natural source, Aconitum carmichaeli.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of this compound?

A1: this compound is a C19-diterpenoid alkaloid primarily isolated from the lateral roots of Aconitum carmichaeli Debx., a plant belonging to the Ranunculaceae family.[1] This plant is widely cultivated and used in traditional Chinese medicine.[1][2]

Q2: What are the main challenges in extracting this compound?

A2: The main challenges include the complex chemical composition of Aconitum species, the potential for co-extraction of other structurally similar alkaloids, and the risk of degradation of the target compound due to improper extraction conditions such as high temperatures.[3][4] Optimizing solvent selection, extraction time, and temperature is crucial to maximize yield and purity.

Q3: Which extraction methods are most effective for diterpenoid alkaloids like this compound?

A3: Several methods can be employed, with varying levels of efficiency. Traditional methods include heat reflux extraction and maceration.[5][6] Modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are often more efficient, offering higher yields in shorter times with reduced solvent consumption.[5][7][8] Pulsed electric field (PEF) extraction has also shown high yields for related alkaloids.[5]

Q4: How does pH influence the extraction of alkaloids?

A4: pH plays a critical role in alkaloid extraction. Alkaloids are basic compounds that exist as salts in the plant material. Acid-base extraction is a common technique where the plant material is first treated with an acidic solution to form soluble alkaloid salts. The solution is then made alkaline to liberate the free alkaloid bases, which can then be extracted with an organic solvent.[9]

Q5: What solvents are typically used for extracting diterpenoid alkaloids?

A5: The choice of solvent is critical and depends on the polarity of the target alkaloid. Ethanol and methanol are commonly used due to their ability to dissolve both the free base and salt forms of alkaloids.[1][9] Solvent mixtures, such as chloroform-methanol, are also used in fractionation steps.[1] For the final extraction of the free base, less polar solvents like diethyl ether or chloroform are often employed.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Improper Solvent Selection: The solvent may not be optimal for dissolving this compound.Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate) or solvent mixtures.[11][12] An 80% ethanol solution has been shown to be effective for reflux extraction of related diterpenoid alkaloids.[6]
Insufficient Extraction Time: The contact time between the solvent and the plant material may be too short.Increase the extraction time incrementally. For reflux extraction, 2-3 hours per cycle is common.[6] For ultrasonic extraction, optimal times can be as short as 30 minutes.[8]
Inadequate Grinding of Plant Material: A larger particle size reduces the surface area available for extraction.Ensure the plant material is finely powdered to maximize solvent penetration.
Incorrect pH during Acid-Base Extraction: The pH may not be optimal for either salt formation or liberation of the free base.During the acidic extraction, ensure the pH is low enough (e.g., pH 0.8) to form the alkaloid salts.[6] For the subsequent basification, ensure the pH is sufficiently high (e.g., pH 10.26) to convert the salts to the free base form.[6]
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be dissolving a wide range of other compounds along with this compound.Employ a multi-step extraction process. Start with a non-polar solvent like petroleum ether to remove lipids and other non-polar impurities before extracting the alkaloids.[6]
Lack of a Purification Step: The crude extract will inevitably contain impurities.Utilize chromatographic techniques such as silica gel column chromatography or Sephadex LH-20 for purification of the crude extract.[1][13]
Degradation of this compound High Extraction Temperature: Diterpenoid alkaloids can be sensitive to high temperatures, leading to degradation.For heat reflux extraction, use the lowest effective temperature. For MAE, while higher temperatures can increase efficiency, they should be optimized to avoid degradation; temperatures around 60°C have been found to be optimal for some alkaloids.[3] Consider using non-thermal methods like UAE or PEF.[5]
Prolonged Exposure to Harsh pH: Strong acidic or basic conditions for extended periods can degrade the target compound.Minimize the time the extract is exposed to strong acids or bases during the acid-base extraction procedure.
Emulsion Formation during Liquid-Liquid Extraction Presence of Surfactant-like Compounds: Natural products in the extract can act as emulsifiers.Add a small amount of a saturated salt solution (e.g., NaCl) to help break the emulsion. Centrifugation can also be effective.

Data Presentation

Table 1: Comparison of Extraction Methods for Diterpenoid Alkaloids from Aconitum Species

Extraction MethodExtraction TimeRelative Yield (%)Reference
Cold Maceration48 hoursLower[5]
Percolation Extraction24 hoursModerate[5]
Heat Reflux Extraction (HRE)10 hours100 (Baseline)[5]
Ultrasound-Assisted Extraction (UAE)40 minutes140.5[5]
Pulsed Electric Field (PEF)< 1 minute136.25[5]

Note: Relative yield is based on the extraction of Guanfu base A, a diterpenoid alkaloid from Aconitum coreanum, with HRE as the baseline.

Table 2: Influence of Extraction Parameters on the Yield of Total Alkaloids from Aconitum gymnandrum using Ultrasound-Assisted Extraction

ParameterLevels TestedOptimal ConditionReference
Ethanol Concentration (%)50, 60, 70, 80, 9060[8]
Ultrasonic Power (W)60, 80, 100, 120, 140100[8]
Temperature (°C)30, 40, 50, 60, 7045[8]
Extraction Time (min)20, 30, 40, 50, 6030[8]
Solid-Liquid Ratio (g/mL)1:10, 1:15, 1:20, 1:25, 1:301:20[8]

Note: While this data is for total flavonoids, the optimization principles are highly relevant for diterpenoid alkaloids from the same genus.

Experimental Protocols

Protocol 1: Conventional Heat Reflux and Acid-Base Extraction

This protocol is a robust method for the initial extraction and isolation of total alkaloids from Aconitum carmichaeli.

  • Preparation of Plant Material: Air-dry the lateral roots of A. carmichaelii and grind them into a coarse powder.

  • Reflux Extraction:

    • Place 5.0 kg of the powdered plant material in a large flask.

    • Add 80% ethanol at a solid-liquid ratio of 1:12 (w/v).

    • Heat the mixture to reflux for 2 hours.[6] Repeat the extraction three times.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.[6]

  • Acid-Base Extraction:

    • Suspend the crude extract in an aqueous hydrochloric acid solution and adjust the pH to approximately 0.8.[6]

    • Extract the acidic solution with petroleum ether to remove non-polar compounds. Discard the petroleum ether phase.

    • Adjust the pH of the aqueous phase to around 10.26 with ammonia water.[6]

    • Extract the alkaline aqueous phase with chloroform multiple times.

    • Combine the chloroform extracts and evaporate the solvent under reduced pressure to obtain the total crude alkaloids.[6]

  • Purification:

    • Subject the crude alkaloid extract to silica gel column chromatography for further purification.

    • Elute with a gradient of solvents, such as a petroleum ether/acetone/diethylamine system, to separate the different alkaloid fractions.[6]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol offers a more rapid and efficient extraction compared to conventional methods.

  • Preparation of Plant Material: Air-dry and finely powder the lateral roots of A. carmichaelii.

  • Ultrasonic Extraction:

    • Place 10 g of the powdered plant material in a flask.

    • Add a 60% ethanol solution at a solid-liquid ratio of 1:20 (g/mL).[8]

    • Place the flask in an ultrasonic bath with a power of 100 W and a temperature of 45°C.[8]

    • Perform the ultrasonic extraction for 30 minutes.[8]

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the plant residue.

    • Wash the residue with the extraction solvent to ensure complete recovery.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Purification:

    • Proceed with acid-base extraction and chromatographic purification as described in Protocol 1.

Visualizations

Experimental_Workflow start Start: Powdered A. carmichaeli Roots extraction Extraction (Reflux, UAE, or MAE) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration acid_base Acid-Base Partition concentration->acid_base purification Chromatographic Purification (Silica Gel, Sephadex) acid_base->purification analysis Analysis (HPLC, MS) purification->analysis end Isolated this compound analysis->end

Caption: A generalized workflow for the extraction and isolation of this compound.

Factors_Affecting_Yield cluster_params Key Extraction Parameters yield This compound Yield solvent Solvent Choice (Polarity, Selectivity) solvent->yield temp Temperature temp->yield time Extraction Time time->yield ph pH ph->yield ratio Solid-Liquid Ratio ratio->yield particle Particle Size particle->yield

Caption: Key parameters influencing the yield of this compound extraction.

References

Overcoming solubility issues of Carmichaenine E in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Carmichaenine E

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the solubility challenges associated with this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a C20-diterpenoid alkaloid, a class of natural products known for their complex structures and significant biological activities, including cytotoxic and anti-inflammatory properties.[1][2][3] Like many complex natural products, particularly those with high lipophilicity ("grease-ball" molecules), this compound is expected to have poor aqueous solubility.[4] This low solubility can lead to significant challenges in biological assays, causing issues such as compound precipitation, inaccurate concentration measurements, and variable, unreliable experimental results.[5]

Q2: What is the first step I should take when preparing this compound for a biological assay?

A2: The universally recommended first step is to prepare a high-concentration stock solution in a 100% organic solvent in which the compound is freely soluble. Dimethyl sulfoxide (DMSO) is the most common and preferred solvent for this purpose.[5][6] Other organic solvents like ethanol, dimethylformamide (DMF), or acetone can also be considered.[6] This primary stock solution can then be serially diluted to create intermediate and final working concentrations.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The final concentration of DMSO in your aqueous assay medium should be kept as low as possible, typically well below 1% (v/v), to avoid solvent-induced artifacts or cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the specific tolerance of your experimental system by running a vehicle control (medium with the same final DMSO concentration but without the compound).

Q4: Can I use sonication to help dissolve this compound?

A4: Yes, sonication can be a useful physical method to aid in the dissolution of poorly soluble compounds in stock solvents.[5] After adding the solvent to the powdered compound, brief periods of sonication in a water bath can break up aggregates and increase the rate of dissolution. However, be mindful of potential heating and compound degradation with prolonged sonication.

Troubleshooting Guide

This guide addresses specific problems you may encounter when working with this compound.

Problem / Observation Potential Cause Recommended Solution
This compound powder will not dissolve in my initial organic solvent (e.g., DMSO). The compound may be highly crystalline or aggregated.1. Gently warm the solution (e.g., to 37°C).2. Use a vortex mixer for several minutes.3. Briefly sonicate the vial in a water bath.[5]4. Try an alternative organic solvent such as DMF or N-methyl-2-pyrrolidone (NMP).[7]
My compound is soluble in the DMSO stock, but precipitates immediately upon dilution into my aqueous buffer or cell culture medium. The aqueous environment is a poor solvent for the compound, and the concentration exceeds its aqueous solubility limit (a "true solubility challenge").[8]1. Decrease Final Concentration: Your target concentration may be too high. Redesign the experiment with lower concentrations if possible.2. Use a Co-solvent: Instead of diluting directly into the aqueous medium, prepare an intermediate dilution in a water-miscible co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG).[7][9] Then, add this intermediate dilution to the final medium. Ensure the final co-solvent concentration is non-toxic to your system.3. Employ Surfactants: Add a low concentration of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 20) to the final aqueous medium to help form micelles that can encapsulate the compound.[7][10] A typical starting concentration is 0.01-0.1%.4. Consider Cyclodextrins: Use cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HPβCD) in the final medium. These molecules have a hydrophobic core that can encapsulate this compound, while their hydrophilic exterior keeps the complex in solution.[7][11][12]
I observe a "haze" or cloudiness in my assay plate wells after adding the compound, but not obvious precipitation. This is likely the formation of fine, colloidal particles of the compound, indicating it is coming out of solution.1. Check pH: For compounds with ionizable groups, adjusting the pH of the buffer can sometimes increase solubility.[9][13]2. Increase Protein Content: If using a serum-free medium, consider adding bovine serum albumin (BSA) (e.g., 0.1-0.5%). The albumin can bind to hydrophobic compounds and help keep them in solution.3. Review Dilution Protocol: Ensure you are adding the compound stock to the aqueous medium while vortexing or mixing to promote rapid dispersion and avoid localized high concentrations that favor precipitation.
My experimental results are highly variable and not reproducible. This is a classic symptom of poor compound solubility.[5] The actual concentration of the compound in solution is likely inconsistent between experiments or even across the same assay plate due to precipitation.1. Address Solubility First: You must resolve the solubility issue before the data can be considered reliable. Implement the solutions recommended above (co-solvents, surfactants, etc.).2. Visual Confirmation: Before starting an assay, prepare the final working solution and let it sit at the assay temperature for the planned duration of the experiment. Visually inspect for any signs of precipitation under a microscope.

Experimental Protocols & Data

Protocol 1: Preparation of this compound Stock and Working Solutions using a Co-Solvent

This protocol provides a method for preparing this compound solutions for a typical cell-based assay, aiming for a final concentration range of 0.1 to 10 µM.

  • Prepare Primary Stock Solution (10 mM):

    • Weigh out a precise amount of this compound powder.

    • Add 100% high-purity DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly. If necessary, warm gently (37°C) or sonicate briefly until fully dissolved.

    • Store this stock in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Prepare Intermediate Dilution (200X):

    • Take an aliquot of the 10 mM primary stock.

    • Dilute it 1:50 in a suitable co-solvent (e.g., 100% Ethanol or Propylene Glycol) to create a 200 µM intermediate stock. This is your 200X stock. Note: The co-solvent choice depends on the tolerance of your specific assay.

  • Prepare Final Working Solution:

    • To prepare the final working solution, perform a 1:200 dilution of the intermediate stock into your final cell culture medium or assay buffer.

    • Crucially, add the 200X stock to the medium while gently vortexing the medium. This ensures rapid mixing. For example, add 5 µL of the 200 µM intermediate stock to 995 µL of medium to get a final concentration of 1 µM.

    • The final concentration of DMSO will be 0.01% and the final concentration of the co-solvent (Ethanol) will be ~0.5%. Always run a vehicle control with the same final solvent concentrations.

Solubility Data for Structurally Related Compounds
SolventSolubility ClassificationNotes
Water / Aqueous Buffers (pH 7.4) Very Poorly Soluble / Practically InsolubleThis is the primary challenge in biological assays.
Dimethyl Sulfoxide (DMSO) SolubleThe recommended solvent for primary stock solutions.[6]
Ethanol / Methanol Soluble to Sparingly SolubleCan be used as a co-solvent.
Chloroform, Dichloromethane SolubleGenerally not compatible with aqueous biological assays.[6]
Propylene Glycol (PG) Soluble to Sparingly SolubleA common co-solvent used in formulations.[7]
Polyethylene Glycol (PEG 300/400) Soluble to Sparingly SolubleA common co-solvent used in formulations.[7]

Visual Guides

Troubleshooting Workflow for Compound Precipitation

The following diagram outlines a logical workflow for addressing compound precipitation issues during the preparation of working solutions for biological assays.

G cluster_0 Troubleshooting Workflow start Precipitation or Haze Observed in Aqueous Medium check_stock Is the 100% DMSO stock solution clear? start->check_stock solubilize_stock Action: Warm / Sonicate 100% DMSO Stock check_stock->solubilize_stock No strategy Select Solubilization Strategy check_stock->strategy Yes solubilize_stock->check_stock opt1 Strategy 1: Use Co-Solvent (e.g., Ethanol, PEG) strategy->opt1 opt2 Strategy 2: Add Surfactant (e.g., Tween-80) strategy->opt2 opt3 Strategy 3: Use Cyclodextrin (e.g., HPβCD) strategy->opt3 validate Validate: Prepare solution and incubate. Check for precipitation microscopically. opt1->validate opt2->validate opt3->validate success Proceed with Assay validate->success Solution is Clear fail Re-evaluate: Try different strategy or lower concentration validate->fail Precipitation Persists fail->strategy

Caption: A decision-making workflow for troubleshooting this compound solubility issues.

Conceptual Diagram: Solubilization Mechanisms

This diagram illustrates how different formulation strategies work at a molecular level to keep a hydrophobic drug, like this compound, in an aqueous solution.

G Mechanisms for Enhancing Aqueous Solubility cluster_1 Co-Solvent System cluster_2 Micellar System (Surfactants) cluster_3 Inclusion Complex (Cyclodextrin) drug1 Drug cosolvent Co-S drug1->cosolvent Solvated by water1 H2O cosolvent->water1 Miscible with lab1 Co-solvents (e.g., Ethanol, PEG) reduce the polarity of the bulk solvent (water), increasing the solubility of the hydrophobic drug. drug2 Drug micelle_core Hydrophobic Core drug2->micelle_core Encapsulated in micelle_shell Hydrophilic Shell micelle_core->micelle_shell lab2 Surfactants (e.g., Tween®) form micelles that hide the drug in a hydrophobic core, exposing a hydrophilic shell to the water. drug3 Drug cd_inner Hydrophobic Cavity drug3->cd_inner Trapped in cd_outer Hydrophilic Exterior cd_inner->cd_outer lab3 Cyclodextrins have a cage-like structure that physically traps the drug molecule, shielding it from the aqueous environment.

Caption: How co-solvents, surfactants, and cyclodextrins improve drug solubility.

References

Technical Support Center: Optimizing HPLC-MS for Carmichaenine E Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) parameters for the detection of Carmichaenine E. The following question-and-answer format addresses common issues and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary HPLC-MS parameters to consider when developing a method for this compound?

A1: The key parameters to optimize for the robust detection of this compound include the choice of HPLC column, mobile phase composition, gradient elution program, flow rate, and mass spectrometer settings (ionization mode, precursor and product ions, collision energy, and capillary voltage).

Q2: Which ionization mode is most suitable for this compound detection?

A2: For aconitum alkaloids like this compound, positive ion mode Electrospray Ionization (ESI+) is generally preferred. This is because the nitrogen atom in the alkaloid structure is readily protonated, leading to a strong [M+H]⁺ signal.

Q3: I am not seeing a clear peak for this compound. What are the common causes?

A3: Several factors could contribute to a weak or absent signal for this compound. These include:

  • Suboptimal mobile phase pH: The pH can affect the ionization efficiency.

  • Inappropriate column chemistry: A C18 column is a good starting point, but other stationary phases might provide better retention and peak shape.

  • Ion suppression: Matrix components co-eluting with this compound can suppress its ionization.

  • Incorrect MS parameters: The selection of precursor and product ions, as well as the collision energy, is critical for sensitive detection.

  • Analyte degradation: Ensure proper sample handling and storage to prevent degradation.

Q4: My retention time for this compound is shifting between injections. What should I do?

A4: Retention time shifts can be caused by several factors:

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Changes in mobile phase composition: Prepare fresh mobile phases regularly and ensure accurate mixing.

  • Column degradation: The performance of an HPLC column can degrade over time. Consider replacing the column if the problem persists.

  • Fluctuations in column temperature: Use a column oven to maintain a stable temperature.

Q5: How can I improve the peak shape for this compound?

A5: Poor peak shape (e.g., tailing or fronting) can be addressed by:

  • Adjusting mobile phase pH: For basic compounds like alkaloids, adding a small amount of a modifier like formic acid or ammonium acetate to the mobile phase can improve peak symmetry.

  • Optimizing the gradient: A shallower gradient around the elution time of this compound can improve peak resolution and shape.

  • Reducing extra-column volume: Use tubing with a small internal diameter and ensure all connections are properly made to minimize dead volume.

Experimental Protocols & Parameter Tables

Proposed Starting HPLC Method for this compound

This protocol provides a robust starting point for the analysis of this compound. Further optimization may be required based on your specific instrumentation and sample matrix.

ParameterRecommended Condition
HPLC Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Mass Spectrometry Parameters for this compound

The following table outlines the key mass spectrometry parameters for the detection of this compound. The precursor and product ions are predicted based on the known molecular weight of this compound and the common fragmentation patterns of aconitine-type alkaloids.

ParameterValue
Ionization Mode ESI Positive
Molecular Formula C₃₁H₄₃NO₈
Molecular Weight 557.7 g/mol
Precursor Ion [M+H]⁺ (Predicted) m/z 558.3
Product Ion 1 (Predicted) m/z 526.3 (Loss of CH₃OH)
Product Ion 2 (Predicted) m/z 498.3 (Loss of CH₃COOH)
Capillary Voltage 3.5 kV
Collision Energy 20-30 eV (Requires optimization)
Source Temperature 120 °C
Desolvation Temperature 350 °C

Troubleshooting Guides

Troubleshooting Common HPLC-MS Issues for this compound Detection
IssuePossible CauseSuggested Solution
No or Low Signal Incorrect MS parametersVerify precursor and product ions. Optimize collision energy.
Ion SuppressionDilute the sample. Improve sample cleanup. Adjust chromatography to separate this compound from interfering matrix components.
Analyte DegradationPrepare fresh samples. Store samples appropriately (-20 °C or lower).
Retention Time Drifting Insufficient column equilibrationIncrease equilibration time between injections.
Mobile phase instabilityPrepare fresh mobile phase daily.
Column Temperature FluctuationUse a column thermostat and ensure it is set to a stable temperature.
Poor Peak Shape (Tailing) Secondary interactions with silanolsAdd a competing base (e.g., triethylamine) to the mobile phase at a low concentration, or use a column with a different stationary phase.
Column OverloadReduce injection volume or sample concentration.
High Background Noise Contaminated mobile phase or systemUse high-purity solvents and additives. Flush the HPLC system and MS source.
Improperly set MS parametersOptimize source parameters such as gas flows and temperatures.

Visualized Workflows

Caption: Workflow for optimizing HPLC-MS parameters for this compound detection.

Troubleshooting_Decision_Tree cluster_peak_issue Peak Identification cluster_no_peak_solutions Solutions for No/Low Peak cluster_bad_shape_solutions Solutions for Poor Peak Shape cluster_shift_rt_solutions Solutions for Shifting RT Start Problem with This compound Peak NoPeak No Peak / Low Intensity Start->NoPeak BadShape Poor Peak Shape Start->BadShape ShiftRT Shifting Retention Time Start->ShiftRT Sol_MS Check MS Parameters (Precursor/Product Ions, CE) NoPeak->Sol_MS Sol_IonSupp Address Ion Suppression (Dilute, Cleanup) NoPeak->Sol_IonSupp Sol_Degrade Check for Degradation (Fresh Sample) NoPeak->Sol_Degrade Sol_pH Adjust Mobile Phase pH BadShape->Sol_pH Sol_Gradient Optimize Gradient BadShape->Sol_Gradient Sol_Overload Reduce Sample Load BadShape->Sol_Overload Sol_Equil Increase Column Equilibration ShiftRT->Sol_Equil Sol_MobilePhase Prepare Fresh Mobile Phase ShiftRT->Sol_MobilePhase Sol_Temp Ensure Stable Temperature ShiftRT->Sol_Temp Result Improved Peak Performance Sol_MS->Result Sol_IonSupp->Result Sol_Degrade->Result Sol_pH->Result Sol_Gradient->Result Sol_Overload->Result Sol_Equil->Result Sol_MobilePhase->Result Sol_Temp->Result

Caption: Troubleshooting decision tree for common HPLC-MS issues in this compound analysis.

Troubleshooting Carmichaenine E instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the instability of Carmichaenine E in solution. Researchers working with this complex diterpenoid alkaloid can find valuable information to ensure the integrity and reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could instability in solution be the cause?

A1: Yes, inconsistent results are a strong indicator of compound instability. This compound, like other aconitine-type diterpenoid alkaloids, is susceptible to degradation in solution, which can alter its concentration and biological activity over the course of an experiment.

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: The main factors influencing the stability of this compound are pH, temperature, and light exposure. The presence of ester functional groups in its structure makes it particularly vulnerable to hydrolysis under certain conditions.

Q3: I am dissolving this compound in a buffer for my cell-based assay. What is the optimal pH range to maintain its stability?

A3: Based on stability studies of structurally similar aconitine alkaloids, it is recommended to use slightly acidic buffers (pH 4-6) to minimize hydrolysis. Neutral to alkaline conditions (pH ≥ 7.4) can significantly accelerate the degradation of the compound.[1]

Q4: Can I heat my this compound solution to aid dissolution?

A4: It is strongly advised to avoid heating solutions of this compound. Thermal degradation has been observed for related aconitine alkaloids, leading to structural transformation and loss of activity. Dissolution should be performed at room temperature, and if necessary, gentle agitation or sonication can be used.

Q5: How should I store my stock solutions of this compound?

A5: Stock solutions should be prepared in a suitable organic solvent (e.g., DMSO, ethanol) and stored at -20°C or lower in tightly sealed, light-protecting vials. For aqueous working solutions, it is best to prepare them fresh before each experiment.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity over time Degradation of this compound in the experimental medium.Prepare fresh working solutions for each experiment. If the experiment is long, consider replacing the medium with a freshly prepared solution at regular intervals. Monitor the stability of this compound in your specific experimental buffer using HPLC or LC-MS/MS.
Precipitation of the compound in aqueous buffer Poor solubility of this compound at the working concentration.Ensure the final concentration of the organic solvent from the stock solution is compatible with your experimental system and does not exceed the recommended limit (typically <0.5%). If precipitation persists, consider using a different buffer system or adding a solubilizing agent, after verifying its compatibility with your assay.
Appearance of unknown peaks in HPLC/LC-MS analysis Degradation of this compound into byproducts.This is a clear indication of instability. Review your solution preparation and storage procedures. The primary degradation pathway is likely hydrolysis of the ester groups. Use the information in the "Experimental Protocols" section to perform a forced degradation study to identify potential degradation products.
Inconsistent quantification of stock solutions Instability during storage or handling.Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Always bring the stock solution to room temperature before opening and use. Protect from light during handling.

Data on Aconitine Stability (as a proxy for this compound)

The following tables summarize the stability of aconitine, a structurally related diterpenoid alkaloid, under various conditions. This data can be used as a guideline for handling this compound, but it is recommended to perform stability studies on this compound itself for critical applications.

Table 1: Effect of pH on Aconitine Stability at 37°C

pH% Aconitine Remaining after 24 hours
4.0> 95%
6.0~ 90%
7.4~ 50%
8.0< 20%

Data extrapolated from graphical representations in stability studies of aconitine.

Table 2: Effect of Temperature on Aconitine Stability in Neutral Buffer (pH 7.0)

Temperature% Aconitine Remaining after 12 hours
4°C> 98%
25°C (Room Temp)~ 85%
37°C (Incubator)~ 60%
50°C< 30%

Data extrapolated from graphical representations in stability studies of aconitine.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a clean, dry vial.

  • Solvent Addition: Add a suitable volume of a dry, high-purity organic solvent (e.g., DMSO, absolute ethanol) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex or sonicate at room temperature until the compound is completely dissolved. Avoid heating.

  • Storage: Aliquot the stock solution into single-use, amber glass vials and store at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound in Aqueous Buffer using HPLC-UV
  • Preparation of Working Solution: Dilute the this compound stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, cell culture medium) to a final concentration suitable for HPLC analysis (e.g., 10 µM).

  • Time Zero Sample: Immediately after preparation, inject an aliquot of the working solution into the HPLC system to obtain the initial concentration (t=0).

  • Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).

  • Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution and inject it into the HPLC system.

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the t=0 sample.

HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of this compound (typically around 230-240 nm for aconitine-type alkaloids).

  • Injection Volume: 10-20 µL

Visualizations

Diagram 1: General Degradation Pathway of Aconitine-Type Alkaloids

A This compound (Diester Diterpenoid Alkaloid) B Monoester Alkaloid (e.g., Benzoyl-carmichaenine E analogue) A->B Hydrolysis of C8-acetyl group C Alkanolamine Alkaloid (e.g., this compound-amine analogue) B->C Hydrolysis of C14-benzoyl group start Inconsistent Experimental Results q1 Is the solution preparation and storage appropriate? start->q1 sol1 Follow recommended protocols: - Use fresh solutions - Store at -20°C or below - Protect from light q1->sol1 No q2 Is the experimental buffer pH > 7? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Use a slightly acidic buffer (pH 4-6) if compatible with the assay. q2->sol2 Yes q3 Is the experiment conducted at elevated temperatures? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Minimize exposure to high temperatures. If unavoidable, shorten the exposure time. q3->sol3 Yes end Perform stability study using HPLC/LC-MS to confirm stability under your specific experimental conditions. q3->end No a3_yes Yes a3_no No sol3->end

References

Technical Support Center: Strategies to Mitigate Off-Target Cytotoxicity of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cytotoxicity of novel compounds, such as Carmichaenine E, in non-target cells during their experiments.

Frequently Asked Questions (FAQs)

Q1: My lead compound shows high efficacy against target cells, but its cytotoxicity in non-target cells is a major concern. What are the primary strategies to address this?

A1: High cytotoxicity in non-target cells is a common challenge in drug development. The main goal is to improve the therapeutic index by either increasing the compound's selectivity for target cells or reducing its general toxicity. The two primary strategies to achieve this are:

  • Structural Modification: Altering the chemical structure of the compound to reduce its toxic effects while retaining its therapeutic activity. This can involve modifying specific functional groups associated with toxicity.[1][2][3][4]

  • Advanced Drug Delivery Systems: Encapsulating the compound in a delivery vehicle that preferentially targets the desired cells or tissues, thereby minimizing exposure of non-target cells.[5][6][7]

Q2: How can structural modification reduce the cytotoxicity of my compound?

A2: Structural modification aims to create derivatives of the parent compound with an improved safety profile. This is often an iterative process involving medicinal chemistry strategies.[4] Key approaches include:

  • Identification and Modification of Toxicophores: Identifying specific chemical moieties ("structural alerts") within the molecule that are known to be associated with toxicity and replacing or altering them.[3]

  • Introduction of Targeting Moieties: Adding functional groups that increase the compound's affinity for receptors or transporters that are overexpressed on target cells.

  • Alteration of Physicochemical Properties: Modifying properties like solubility and lipophilicity to alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which can reduce off-target accumulation.[2]

  • Synthesis of Prodrugs: Creating an inactive form of the drug that is activated only at the target site, for example, by specific enzymes present in cancer cells.

Q3: What types of drug delivery systems can be used to reduce off-target cytotoxicity?

A3: Drug delivery systems can shield non-target cells from the cytotoxic effects of a drug by controlling its release and targeting its delivery.[6][7] Common systems include:

  • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Their surface can be modified with ligands (e.g., antibodies, peptides) to target specific cells.[8]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate the drug and release it in a controlled manner.[8] Similar to liposomes, their surface can be functionalized for active targeting.

  • Micelles: Self-assembling core-shell structures formed by amphiphilic molecules that can carry poorly water-soluble drugs.[7]

  • Hydrogels: Three-dimensional polymer networks that can encapsulate drugs and provide sustained release.[5]

Troubleshooting Guides

Issue: Unexpectedly high cytotoxicity in a normal cell line control.

Troubleshooting Steps:

  • Verify Compound Concentration: Ensure that the correct dilutions were prepared and that the final concentration in the assay is accurate.

  • Assess Solvent Toxicity: Run a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) at the same concentration used in the experiment to ensure that the solvent itself is not causing cytotoxicity.

  • Review Literature for Known Toxicophores: Examine the structure of your compound for any known toxic functional groups. The presence of such groups may necessitate a structural modification approach.[3]

  • Consider a Targeted Delivery Approach: If the compound is inherently cytotoxic, encapsulating it in a nanoparticle or liposome could be a viable strategy to reduce its effect on non-target cells in future in vivo studies.[6]

Data Presentation

Table 1: Comparison of In Vitro Cytotoxicity of a Parent Compound and its Analogs

CompoundTarget Cell Line (e.g., MCF-7) IC50 (µM)Non-Target Cell Line (e.g., MCF-10A) IC50 (µM)Selectivity Index (SI = IC50 Non-Target / IC50 Target)
Parent Compound1.53.22.1
Analog A2.115.87.5
Analog B1.88.94.9
Analog C5.412.32.3

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol: MTT Assay for Cytotoxicity Assessment

This protocol outlines the steps for a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cell culture medium

  • Target and non-target cell lines

  • Test compound and vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Drug Drug Receptor Receptor Drug->Receptor Binding ROS_Production ROS Production Receptor->ROS_Production Signal Transduction Caspase_Activation Caspase Activation ROS_Production->Caspase_Activation DNA_Damage DNA Damage ROS_Production->DNA_Damage Apoptosis Apoptosis Caspase_Activation->Apoptosis DNA_Damage->Caspase_Activation

Caption: A conceptual signaling pathway for drug-induced cytotoxicity.

Experimental Workflow Diagram

Start Start: High-Toxicity Compound Structural_Modification Structural Modification Start->Structural_Modification Drug_Delivery_System Drug Delivery System (e.g., Liposomes) Start->Drug_Delivery_System In_Vitro_Screening In Vitro Screening (Cytotoxicity Assay) Structural_Modification->In_Vitro_Screening Drug_Delivery_System->In_Vitro_Screening Lead_Optimization Lead Optimization In_Vitro_Screening->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies End End: Reduced Toxicity Candidate In_Vivo_Studies->End

Caption: Workflow for reducing compound cytotoxicity.

References

Addressing matrix effects in the analysis of Carmichaenine E from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of Carmichaenine E and similar diterpenoid alkaloids in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds in the sample matrix.[1][2][3] In the context of this compound analysis in biological samples (e.g., plasma, urine), endogenous components like phospholipids, salts, and proteins can suppress or enhance the analyte's signal in the mass spectrometer.[3][4] This can lead to inaccurate and imprecise quantification, affecting the reliability of pharmacokinetic and toxicological studies.[5] Electrospray ionization (ESI) is particularly susceptible to these effects.[2][6]

Q2: Which sample preparation technique is best for minimizing matrix effects for this compound?

A2: The optimal sample preparation technique depends on the specific biological matrix and the required sensitivity. While protein precipitation (PPT) is a simple and high-throughput method, it often results in significant matrix effects due to insufficient removal of interfering substances like phospholipids.[4][5][7] More rigorous techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) generally provide cleaner extracts and, consequently, reduced matrix effects.[4][6][8] For complex matrices, advanced methods like salting-out assisted liquid-liquid extraction (SALLE) have shown broad analyte coverage with acceptable recovery and low matrix interference.[8]

Q3: How can I quantitatively assess the matrix effect for my this compound assay?

A3: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). This is typically done by comparing the peak area of an analyte spiked into a blank, extracted matrix sample to the peak area of the analyte in a neat solution at the same concentration.[3] An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[3] It is recommended to evaluate the matrix effect using at least six different lots of the biological matrix.

Q4: What are typical LC-MS/MS parameters for the analysis of diterpenoid alkaloids like this compound?

A4: The analysis of diterpenoid alkaloids is typically performed using reversed-phase liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). Common conditions include:

  • Column: A C18 column is frequently used for separation.[9][10]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.[7][11][12]

  • Ionization: Positive electrospray ionization (ESI+) is commonly employed as alkaloids are basic compounds that readily form positive ions.[9]

  • Detection: Multiple reaction monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[10][13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the pH of the aqueous mobile phase. Since this compound is an alkaloid, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape.[7][11]
Column overload.Dilute the sample or use a column with a higher loading capacity.
High Signal Suppression (Low Recovery) Significant matrix effects from co-eluting phospholipids.Implement a more effective sample cleanup method such as SPE or LLE instead of PPT.[4][6] Consider using a phospholipid removal plate.
Suboptimal ionization source parameters.Optimize source parameters such as capillary voltage, gas flow, and temperature to enhance analyte ionization.[13]
Inconsistent Results Between Samples Variability in the biological matrix from different sources.Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for variations in matrix effects and recovery.[4]
Inconsistent sample preparation.Ensure consistent and precise execution of the sample preparation protocol for all samples and standards. Automating the sample preparation can improve reproducibility.
Low Sensitivity (Analyte Not Detected) Inefficient extraction of this compound from the matrix.Optimize the extraction solvent and pH. For alkaloids, extraction into an organic solvent under basic conditions followed by back-extraction into an acidic aqueous phase can be effective.
Insufficient sample pre-concentration.If using SPE, ensure the elution volume is minimized and the eluate is evaporated and reconstituted in a smaller volume of a solvent compatible with the mobile phase.[14]

Quantitative Data Summary

The following tables summarize recovery and matrix effect data for diterpenoid alkaloids from various studies, which can serve as a reference for what to expect during method development for this compound.

Table 1: Comparison of Sample Preparation Methods for Alkaloids in Plasma

Analyte ClassSample Preparation MethodBiological MatrixRecovery (%)Matrix Effect (%)Reference
Diterpenoid AlkaloidsMicro-SPERat Plasma85.7 - 10687 - 112[10]
Various AlkaloidsLLEDog Plasma> 78.0394.08 - 102.76[13]
Various AlkaloidsSALLERat PlasmaSatisfactoryLow[8]
Illicit Drugs (as a proxy)SPEHuman Plasma-Reduced compared to PPT[6]

Table 2: Matrix Effect of Different Sample Preparation Methods for Aconitum Alkaloids in Human Urine

AnalyteSample Preparation MethodMatrix Effect (Ion Suppression %)Reference
AconineProtein Precipitation (ACN)50.5[7]
AconineLiquid-Liquid ExtractionLess than PPT[7]
AconineDispersive SPE (DMSPE)Minimized[7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound). Vortex for 30 seconds.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute the pre-treated plasma sample with 900 µL of 0.1% formic acid in water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Urine
  • Pre-treatment: To 500 µL of urine, add 50 µL of internal standard solution and 50 µL of concentrated ammonium hydroxide to basify the sample (pH ~10). Vortex for 30 seconds.

  • Extraction: Add 3 mL of an organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol). Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard BiologicalSample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation UPLC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic Start Inaccurate or Imprecise Results Check_ME Assess Matrix Effect (ME) Start->Check_ME ME_High Is ME > 15%? Check_ME->ME_High Improve_Cleanup Improve Sample Cleanup (e.g., SPE, LLE) ME_High->Improve_Cleanup Yes Check_Recovery Assess Recovery ME_High->Check_Recovery No Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Improve_Cleanup->Use_SIL_IS Optimize_LC Optimize Chromatography Use_SIL_IS->Optimize_LC Optimize_LC->Check_ME ME_Acceptable ME Acceptable Recovery_Acceptable Recovery Acceptable ME_Acceptable->Recovery_Acceptable Recovery_Low Is Recovery Low? Check_Recovery->Recovery_Low Recovery_Low->ME_Acceptable No Optimize_Extraction Optimize Extraction Parameters Recovery_Low->Optimize_Extraction Yes Optimize_Extraction->Check_Recovery

Caption: Troubleshooting logic for addressing matrix effects and recovery issues.

References

Technical Support Center: Investigating the Efficacy of Carmichaenine E and Related Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals studying the efficacy and toxicity of Carmichaenine E and other diterpenoid alkaloids derived from Aconitum carmichaelii. The information provided is based on established methodologies for related compounds and aims to facilitate the refinement of animal models and in vitro assays.

Disclaimer: As of late 2025, specific public-domain scientific literature on "this compound" is not available. The guidance herein is based on studies of other diterpenoid alkaloids isolated from Aconitum carmichaelii and general principles of pharmacology and toxicology. Researchers should adapt these protocols based on the specific physicochemical and biological properties of this compound as they are elucidated.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of diterpenoid alkaloids from Aconitum carmichaelii?

A1: Diterpenoid alkaloids from Aconitum carmichaelii exhibit a range of biological activities, including anti-inflammatory, analgesic, and cardiotonic effects.[1][2] However, many of these compounds, particularly the diester-type alkaloids, are known for their significant cardiotoxicity, which can manifest as arrhythmias and cardiac arrest.[3][4][5]

Q2: What are the primary safety concerns when working with this compound and related alkaloids?

A2: The primary safety concern is cardiotoxicity.[3][5] These compounds can have potent effects on cardiac ion channels and mitochondrial function, leading to cellular apoptosis.[3][5] Neurotoxicity has also been reported for some Aconitum alkaloids.[6] Appropriate personal protective equipment (PPE) should be used during handling, and all in vivo studies must be conducted with approved ethical protocols and close monitoring for adverse cardiac events.

Q3: Which in vitro models are suitable for preliminary efficacy and toxicity screening of this compound?

A3: The H9c2 rat cardiomyocyte cell line is a commonly used in vitro model to assess the cardiac cytotoxicity of alkaloids from Aconitum carmichaelii.[3][4][5] This cell line allows for the evaluation of mechanisms such as mitochondrial-mediated cell apoptosis.[3][5]

Q4: What are the recommended animal models for studying the in vivo effects of these alkaloids?

A4: Zebrafish embryos are a valuable in vivo model for assessing cardiotoxicity due to their rapid development and transparent bodies, which allow for direct observation of cardiac function.[4][7] For mammalian studies, rodent models (mice and rats) are frequently used to investigate both therapeutic effects and toxicity.

Q5: How can I monitor cardiotoxicity in my animal model?

A5: Cardiotoxicity can be monitored through electrocardiography (ECG) for arrhythmias, echocardiography to assess cardiac function (e.g., ejection fraction), and histological analysis of heart tissue to identify cellular damage. Measurement of cardiac biomarkers in serum, such as troponins and creatine kinase-MB (CK-MB), can also indicate myocardial injury.

Troubleshooting Guides

In Vitro H9c2 Cardiomyocyte Assays
Issue Possible Cause(s) Troubleshooting Steps
High variability in cell viability assays (e.g., MTT, LDH) - Inconsistent cell seeding density- Edge effects in multi-well plates- Contamination (mycoplasma, bacterial)- Instability of this compound in culture media- Ensure a homogenous cell suspension and accurate cell counting before seeding.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Regularly test cell cultures for contamination.- Prepare fresh solutions of this compound for each experiment and minimize exposure to light and extreme temperatures.
Unexpectedly low cytotoxicity - Incorrect dosage calculation- Poor solubility of this compound- Rapid degradation of the compound- Verify all calculations and stock solution concentrations.- Use a suitable solvent (e.g., DMSO) at a final concentration that is non-toxic to the cells. Sonication may aid dissolution.- Perform a time-course experiment to determine the optimal incubation time.
Difficulty in elucidating the mechanism of cell death - Apoptosis and necrosis occurring simultaneously- Insufficient markers for the chosen pathway- Use multiple assays to differentiate between apoptosis (e.g., Annexin V/PI staining, caspase activity assays) and necrosis (e.g., LDH assay).- Investigate key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3) and mitochondrial membrane potential.
In Vivo Animal Model Studies (Rodent/Zebrafish)
Issue Possible Cause(s) Troubleshooting Steps
High mortality rate in animal subjects - Dose is too high- Acute cardiotoxicity- Inappropriate route of administration- Perform a dose-ranging study to determine the maximum tolerated dose (MTD).- Closely monitor animals for signs of distress, especially within the first few hours after administration.- Consider alternative routes of administration (e.g., oral gavage vs. intraperitoneal injection) that may alter the pharmacokinetic profile.
Inconsistent or non-reproducible efficacy results - High inter-animal variability- Stress-induced physiological changes- Incorrect timing of sample collection- Increase the number of animals per group to improve statistical power.- Ensure proper acclimatization of animals to the experimental conditions and handle them consistently.- Conduct pharmacokinetic studies to determine the optimal time points for assessing efficacy based on the compound's peak concentration and half-life.
Difficulty in assessing cardiac function in small animals - Technical limitations of equipment- Anesthesia-induced cardiac depression- Utilize high-resolution imaging systems designed for small animals.- Use a consistent and well-validated anesthesia protocol. Monitor vital signs throughout the procedure. For zebrafish, direct microscopic observation of heart rate and rhythm is feasible.

Experimental Protocols

Protocol 1: In Vitro Cardiotoxicity Assessment using H9c2 Cells
  • Cell Culture: Culture H9c2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed H9c2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare various concentrations of this compound in culture medium. The final solvent concentration (e.g., DMSO) should be below 0.1%. Replace the medium in the wells with the medium containing this compound. Include a vehicle control group.

  • Incubation: Incubate the cells for 24, 48, or 72 hours.

  • Cell Viability Assay (MTT):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Zebrafish Embryo Cardiotoxicity Assay
  • Embryo Collection: Collect freshly fertilized zebrafish embryos and maintain them in E3 medium at 28.5°C.

  • Compound Exposure: At 24 hours post-fertilization (hpf), select healthy embryos and place them in 24-well plates (10 embryos/well) containing E3 medium with various concentrations of this compound. Include a vehicle control group.

  • Heart Rate and Rhythm Assessment: At 48 and 72 hpf, observe the embryos under a microscope. Count the heart rate (beats per minute) for 15 seconds and multiply by 4. Note any arrhythmias or pericardial edema.

  • Data Analysis: Compare the heart rates and incidence of abnormalities between the treated and control groups.

Data Presentation

Table 1: In Vitro Cytotoxicity of Diterpenoid Alkaloids from Aconitum carmichaelii on H9c2 Cells
Compound TypeExample CompoundIC50 (µM)Reference
Diester-typeAconitine~30-50[3][5]
Monoester-typeBenzoylmesaconine>100[4]
Aminoalcohol-typeFuziline>200 (often shows protective effects)[8]
This compound N/A To be determined
Note: IC50 values are approximate and can vary based on experimental conditions.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Model Refinement a H9c2 Cardiomyocyte Culture b This compound Treatment (Dose-Response) a->b c Cytotoxicity Assays (MTT, LDH) b->c d Mechanism of Action Studies (Apoptosis, Mitochondrial Potential) c->d e Zebrafish Embryo Model c->e Proceed if cytotoxic f Rodent Model (e.g., Mouse, Rat) d->f Proceed for mechanistic validation g Cardiotoxicity Assessment (Heart Rate, Edema) e->g h Efficacy & Toxicity Assessment (ECG, Echocardiography, Histology) f->h

Caption: Experimental workflow for assessing this compound efficacy and toxicity.

signaling_pathway compound Aconitum Alkaloids (e.g., this compound) ion_channel Cardiac Ion Channels (e.g., Na+, K+, Ca2+) compound->ion_channel Disruption mitochondria Mitochondria compound->mitochondria arrhythmia Arrhythmia ion_channel->arrhythmia ros Increased ROS mitochondria->ros mp Decreased Mitochondrial Membrane Potential mitochondria->mp apoptosis Cardiomyocyte Apoptosis ros->apoptosis cytochrome_c Cytochrome c Release mp->cytochrome_c caspases Caspase Activation (e.g., Caspase-9, -3) cytochrome_c->caspases caspases->apoptosis

Caption: Hypothesized signaling pathway for Aconitum alkaloid-induced cardiotoxicity.

References

Improving the specificity of Carmichaenine E in in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Carmichaenine E

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the specificity of this compound in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

A1: this compound is a novel diterpenoid alkaloid. Diterpenoid alkaloids are a class of natural products known for their complex structures and diverse biological activities.[1][2][3] While the specific targets of this compound are still under investigation, compounds of this class have been reported to modulate the activity of ion channels, G-protein coupled receptors, and various enzymes.[1] It is crucial to determine the specific target and pathway of this compound in your experimental system to ensure assay specificity.

Q2: I am observing high background noise in my assay. What are the potential causes and solutions?

A2: High background noise can be caused by several factors:

  • Compound precipitation: this compound, like many natural products, may have limited solubility in aqueous solutions. Visually inspect your assay wells for any signs of precipitation. If observed, consider using a lower concentration of the compound or dissolving it in a different solvent.

  • Non-specific binding: The compound may be binding to components of your assay system other than the intended target. To mitigate this, you can try adding a blocking agent, such as bovine serum albumin (BSA), to your assay buffer.

  • Interference with detection method: The chemical structure of this compound might interfere with your detection method (e.g., fluorescence, luminescence). Run a control experiment with this compound and the detection reagents in the absence of the biological target to assess for any interference.

Q3: How can I differentiate between on-target and off-target effects of this compound?

A3: Differentiating between on-target and off-target effects is critical for validating your results. Here are a few strategies:

  • Use of a specific antagonist: If a known antagonist for the putative target of this compound exists, its ability to block the observed effect would provide strong evidence for on-target activity.

  • Knockdown or knockout models: Employing cell lines where the target protein is knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR-Cas9) can help verify that the effect of this compound is dependent on the presence of the target.

  • Orthogonal assays: Use a different assay that measures a distinct downstream event in the same signaling pathway to confirm the initial findings.

Q4: What are some recommended positive and negative controls when working with this compound?

A4: The choice of controls is crucial for data interpretation.

  • Positive Control: A well-characterized compound with a known mechanism of action on the same target or pathway should be used.[4] This helps to validate the assay's performance.

  • Negative Control: An inactive analogue of this compound, if available, would be an ideal negative control. Alternatively, a structurally unrelated compound with no expected activity in the assay can be used. The vehicle (solvent) used to dissolve this compound should always be tested as a negative control.

Troubleshooting Guides

Issue 1: Poor Reproducibility of IC50/EC50 Values
Potential Cause Troubleshooting Step Expected Outcome
Compound Instability Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.Consistent IC50/EC50 values across experiments.
Cell Passage Number Use cells within a consistent and low passage number range for all experiments.Reduced variability in cellular response.
Assay Conditions Ensure consistent incubation times, temperatures, and reagent concentrations.Tighter error bars and more reliable dose-response curves.
Plate Edge Effects Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment.More uniform results across the plate.
Issue 2: Apparent Cytotoxicity at High Concentrations
Potential Cause Troubleshooting Step Expected Outcome
Off-target Toxicity Perform a counter-screen using a cell line that does not express the target of interest.Determine if the cytotoxicity is target-dependent.
Solvent Toxicity Test the toxicity of the vehicle (e.g., DMSO) at the same concentrations used for this compound.Isolate the effect of the compound from that of the solvent.
Assay Interference Use an orthogonal method to measure cell viability (e.g., trypan blue exclusion vs. MTT assay).Confirm that the observed effect is a true measure of cell death.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
  • Cell Culture and Lysis: Culture cells to 80-90% confluency. Harvest the cells and resuspend them in PBS supplemented with protease inhibitors. Lyse the cells by three freeze-thaw cycles.

  • Compound Treatment: Aliquot the cell lysate into different tubes and treat with various concentrations of this compound or vehicle control. Incubate at room temperature for 30 minutes.

  • Thermal Challenge: Heat the lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Protein Precipitation: Centrifuge the samples at 20,000 x g for 20 minutes to pellet the precipitated proteins.

  • Western Blot Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western blotting using a specific antibody. An increase in the thermal stability of the target protein in the presence of this compound indicates target engagement.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G_Protein GPCR->G_Protein Activates Carmichaenine_E Carmichaenine_E Carmichaenine_E->GPCR Binds to Effector_Enzyme Effector_Enzyme G_Protein->Effector_Enzyme Modulates Second_Messenger Second_Messenger Effector_Enzyme->Second_Messenger Produces Downstream_Kinase Downstream_Kinase Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular_Response Downstream_Kinase->Cellular_Response Phosphorylates & Activates Experimental_Workflow Start Start Primary_Screen Primary Screen (e.g., Cell Viability Assay) Start->Primary_Screen Dose_Response Dose-Response and IC50 Determination Primary_Screen->Dose_Response Target_ID Target Identification (e.g., Affinity Chromatography) Dose_Response->Target_ID Target_Validation Target Validation (e.g., CETSA, Knockdown) Target_ID->Target_Validation Off_Target_Screen Off-Target Profiling (e.g., Kinase Panel) Target_Validation->Off_Target_Screen Lead_Optimization Lead Optimization Off_Target_Screen->Lead_Optimization End End Lead_Optimization->End Troubleshooting_Tree Problem Inconsistent Results? Check_Reagents Check Reagent Stability and Preparation Problem->Check_Reagents Yes Precipitation Compound Precipitation? Problem->Precipitation No Check_Cells Verify Cell Health and Passage Number Check_Reagents->Check_Cells Check_Protocol Review Assay Protocol for Consistency Check_Cells->Check_Protocol Solubility Optimize Solubility (e.g., change solvent, sonicate) Precipitation->Solubility Yes High_Background High Background? Precipitation->High_Background No Lower_Conc Use Lower Concentration Solubility->Lower_Conc Interference Test for Assay Interference High_Background->Interference Yes End End High_Background->End No Blocking Add Blocking Agent (e.g., BSA) Interference->Blocking

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the method development and separation of Carmichaenine E from related alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from other Aconitum alkaloids?

A1: The primary challenges stem from the structural similarity of C19-diterpenoid alkaloids found in Aconitum species. These compounds often have very similar polarities and molecular weights, leading to co-elution in chromatographic systems. Furthermore, the concentration of individual alkaloids can vary significantly, making the isolation of less abundant compounds like this compound difficult.

Q2: Which chromatographic techniques are most effective for the separation of this compound?

A2: High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a widely used and effective technique. Additionally, High-Speed Counter-Current Chromatography (HSCCC) has proven to be a powerful method for the preparative isolation of diterpenoid alkaloids from Aconitum crude extracts, offering high purity and recovery in a single step.[1][2][3][4]

Q3: What are the key physicochemical properties of this compound to consider during method development?

A3: Key properties for this compound are:

  • Molecular Formula: C₃₁H₄₃NO₈

  • Molar Mass: 557.68 g/mol

Understanding these properties is crucial for mass spectrometry-based detection and for anticipating chromatographic behavior.

Q4: How can I improve the peak shape for my alkaloids in RP-HPLC?

A4: Peak tailing is a common issue with basic compounds like alkaloids on silica-based columns due to interactions with residual silanol groups. To improve peak shape, consider the following:

  • Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of silanol groups.

  • Mobile Phase Additives: Incorporating additives like triethylamine (TEA) or using a buffered mobile phase (e.g., ammonium bicarbonate) can mask silanol groups and improve peak symmetry.[5]

  • Column Choice: Using a high-purity silica column or a column specifically designed for basic compounds can significantly reduce peak tailing.

Experimental Protocols

Extraction of Total Alkaloids from Aconitum Plant Material

This protocol outlines a general procedure for the extraction of total alkaloids from dried and powdered Aconitum roots.

  • Alkalinization: Mix the powdered plant material with a 10% ammonia solution and let it stand for one hour.

  • Solvent Extraction: Perform exhaustive extraction with an organic solvent such as diethyl ether or a mixture of chloroform and methanol. This can be done through maceration, sonication, or Soxhlet extraction.

  • Acid-Base Partitioning:

    • Evaporate the organic solvent to obtain the crude extract.

    • Dissolve the crude extract in a 5% solution of hydrochloric or sulfuric acid.

    • Wash the acidic solution with a nonpolar organic solvent like petroleum ether to remove neutral and weakly basic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with an ammonia solution.

    • Extract the liberated free alkaloids with a solvent such as chloroform or ethyl acetate.

  • Concentration: Evaporate the organic solvent under reduced pressure to yield the total alkaloid extract.

Analytical RP-HPLC Method for Aconitum Alkaloids

This method is suitable for the initial screening and quantification of alkaloids in the crude extract.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer.

    • Solvent A: 20 mM ammonium bicarbonate in water (pH adjusted to 9.5 with ammonia solution)

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 20-30% B

    • 10-25 min: 30-50% B

    • 25-30 min: 50-70% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 235 nm

  • Injection Volume: 10 µL

Preparative RP-HPLC for Isolation of this compound

This protocol provides a starting point for scaling up the analytical method for the purification of this compound.

  • Column: Preparative C18 column (e.g., 20 x 250 mm, 10 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer, similar to the analytical method. The pH and buffer concentration may need to be optimized for the larger column.

  • Gradient Program: The gradient profile should be adapted from the analytical method, considering the larger column volume. The gradient slope is often kept similar to maintain resolution.

  • Flow Rate: The flow rate is scaled up based on the column cross-sectional area. For a 20 mm ID column, the flow rate would be approximately 18-20 mL/min.

  • Sample Loading: The amount of crude extract that can be loaded depends on the complexity of the mixture and the resolution of the target peak. A loading study should be performed, starting with a small amount and gradually increasing it.

  • Fraction Collection: Fractions are collected based on the retention time of the target peak, as determined by the analytical method.

Data Presentation

Table 1: Representative Analytical HPLC Data for Separation of Aconitum Alkaloids

CompoundRetention Time (min)Tailing FactorTheoretical Plates
Alkaloid 112.51.18500
Alkaloid 215.21.29200
This compound (Hypothetical) 18.7 1.1 8900
Alkaloid 421.31.38700

Table 2: Example of Preparative HPLC Purification Results for a Diterpenoid Alkaloid

ParameterValue
Amount of Crude Extract Loaded100 mg
Yield of Purified Alkaloid12 mg
Purity of Isolated Fraction>95% (by analytical HPLC)
Recovery85%

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and an Impurity Peak

  • Possible Cause 1: Inappropriate mobile phase composition.

    • Solution:

      • Adjust the gradient slope. A shallower gradient will increase the separation between closely eluting peaks.

      • Modify the organic solvent in the mobile phase (e.g., substitute methanol for acetonitrile or use a combination). This can alter the selectivity of the separation.

  • Possible Cause 2: Column is not providing sufficient efficiency.

    • Solution:

      • Use a column with a smaller particle size (if the pressure limits of the HPLC system allow).

      • Use a longer column to increase the number of theoretical plates.

  • Possible Cause 3: The pH of the mobile phase is not optimal.

    • Solution:

      • Experiment with different pH values of the aqueous buffer. The retention of alkaloids is often sensitive to pH changes.

Issue 2: Peak Tailing of this compound

  • Possible Cause 1: Secondary interactions with the stationary phase.

    • Solution:

      • Add a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of 0.1-0.5%.[5]

      • Increase the ionic strength of the buffer to minimize ionic interactions.

  • Possible Cause 2: Column contamination or degradation.

    • Solution:

      • Flush the column with a strong solvent to remove any adsorbed compounds.

      • If the problem persists, the column may need to be replaced.

Issue 3: Low Recovery of this compound after Preparative HPLC

  • Possible Cause 1: The compound is adsorbing to the system components.

    • Solution:

      • Passivate the HPLC system by flushing with a solution of the mobile phase containing a small amount of a competing base.

  • Possible Cause 2: The compound is degrading during the separation process.

    • Solution:

      • Ensure the mobile phase pH is within the stability range of this compound.

      • Minimize the time the sample spends in the autosampler and on the column.

  • Possible Cause 3: Inefficient fraction collection.

    • Solution:

      • Optimize the fraction collection parameters (e.g., peak threshold, window) to ensure the entire peak is collected.

Issue 4: High Backpressure in the HPLC System

  • Possible Cause 1: Blockage in the system.

    • Solution:

      • Check for blockages in the in-line filter, guard column, and the column inlet frit.

      • Systematically disconnect components to identify the source of the high pressure.

  • Possible Cause 2: Sample precipitation on the column.

    • Solution:

      • Ensure the sample is fully dissolved in the injection solvent.

      • The injection solvent should be of similar or weaker elution strength than the initial mobile phase to prevent on-column precipitation.

Visualizations

experimental_workflow start Aconitum Plant Material extraction Extraction of Total Alkaloids start->extraction Grinding & Alkalinization analytical_hplc Analytical HPLC Method Development extraction->analytical_hplc Crude Alkaloid Extract prep_hplc Preparative HPLC Scale-up analytical_hplc->prep_hplc Optimized Separation Conditions fraction_analysis Purity Analysis of Fractions prep_hplc->fraction_analysis Collected Fractions fraction_analysis->prep_hplc Further Purification Needed pure_compound Isolated this compound fraction_analysis->pure_compound Fractions with >95% Purity

Caption: Workflow for the isolation of this compound.

troubleshooting_logic problem Chromatographic Problem (e.g., Poor Resolution) check_mobile_phase Adjust Mobile Phase (Gradient, pH, Additives) problem->check_mobile_phase check_column Evaluate Column (Efficiency, Contamination) problem->check_column check_instrument Inspect HPLC System (Pressure, Leaks) problem->check_instrument solution Problem Resolved check_mobile_phase->solution Improvement Observed escalate Consult Senior Scientist or Instrument Vendor check_mobile_phase->escalate No Improvement check_column->solution Improvement Observed check_column->escalate No Improvement check_instrument->solution Improvement Observed check_instrument->escalate No Improvement

Caption: Logical approach to troubleshooting HPLC separation issues.

References

Validation & Comparative

Comparative Analysis of Coumarin Derivatives: A Guide to Structure-Activity Relationships in Anti-Inflammatory and Cytotoxic Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of coumarin derivatives, focusing on their structure-activity relationships (SAR) in relation to anti-inflammatory and cytotoxic activities. The information presented herein is a synthesis of findings from multiple research articles and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Disclaimer: Initial searches for "Carmichaenine E" did not yield specific results. Therefore, this guide focuses on the well-researched class of "Coumarin" derivatives, for which extensive SAR data is available.

Coumarins are a class of benzopyrone compounds widely found in nature and are known for their broad range of pharmacological properties.[1][2] Their versatile scaffold allows for various structural modifications, making them a subject of interest for developing novel therapeutic agents.[1] This guide will delve into the key structural features of coumarin derivatives that influence their anti-inflammatory and cytotoxic effects, supported by quantitative data and detailed experimental protocols.

Structure-Activity Relationship (SAR) of Coumarin Derivatives

The biological activity of coumarin derivatives is significantly influenced by the nature and position of substituents on the coumarin nucleus.

For Anti-Inflammatory Activity:

  • Hydroxylation: The presence of hydroxyl groups, particularly at the 7-position, appears to be a crucial factor for anti-inflammatory activity.[3][4] Dihydroxy substitutions also seem to contribute positively.[2]

  • Lipophilicity and Steric Factors: The lipophilicity of the molecule and the steric requirements of substituents, especially at position 8, play a significant role in determining anti-inflammatory potency.[3][4]

  • Heterocyclic Rings: The fusion of heterocyclic rings at various positions of the coumarin scaffold has been explored to enhance anti-inflammatory effects.[1]

  • Inhibition of Inflammatory Mediators: Coumarin derivatives have been shown to inhibit the biosynthesis of prostaglandins and the activity of enzymes like lipoxygenase and cyclooxygenase (COX), which are key mediators of inflammation.[1][2]

For Cytotoxic Activity:

  • Prenyloxy and Geranyloxy Moieties: The introduction of long aliphatic chains, such as farnesyl or geranyl groups, often enhances the lipophilicity and, consequently, the cytotoxic potential of coumarin derivatives.

  • Position of Substituents: The position of various substituents on the coumarin ring system significantly impacts their anticancer activity. For instance, substitutions at the C-4 position have been shown to be beneficial.

  • Hybrid Molecules: The hybridization of the coumarin scaffold with other pharmacophores, such as chalcones or thiazole derivatives, has emerged as a promising strategy to develop potent anticancer agents.

  • Mechanism of Action: The cytotoxic effects of coumarin derivatives are often attributed to their ability to induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways in cancer cells.

Quantitative Data Comparison

The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of selected coumarin derivatives from various studies.

Table 1: Cytotoxic Activity of Coumarin Derivatives against Various Cancer Cell Lines

Compound/DerivativeCell LineAssayIC50 (µM)Reference
5-farnesyloxycoumarinPC3 (Prostate)MTT14.92 ± 40.76 (48h)[5]
8-farnesyloxycoumarinPC3 (Prostate)MTT34.98 ± 95.57 (24h)[5]
Coumarin-chalcone hybrid 22MCF-7 (Breast)SRB9.62 µg/mL[6]
Scopoletin-cinnamic hybrid 23MCF-7 (Breast)MTT0.231[6]
Coumarin derivative 24MCF-7 (Breast)MTT1.3[6]
Alkoxy-coumarin derivative 27MCF-7 (Breast)MTT9[6]
Coumarin-based hydroxamate 28MCF-7 (Breast)MTT1.84[6]
Coumarin-pyrazole hybrid 35HepG2 (Liver)MTT2.96 ± 0.25[7]
Coumarin-pyrazole hybrid 35SMMC-7721 (Liver)MTT2.08 ± 0.32[7]
Coumarin-pyrazole hybrid 35U87 (Glioblastoma)MTT3.85 ± 0.41[7]
Coumarin-pyrazole hybrid 35H1299 (Lung)MTT5.36 ± 0.60[7]
Coumarin-1,2,3-triazole hybrid 12cPC3 (Prostate)MTT0.34 ± 0.04[7]
Coumarin-1,2,3-triazole hybrid 12cMGC803 (Gastric)MTT0.13 ± 0.01[7]
Coumarin-1,2,3-triazole hybrid 12cHepG2 (Liver)MTT1.74 ± 0.54[7]

Table 2: Anti-inflammatory Activity of Coumarin Derivatives

Compound/DerivativeAssayModelInhibition (%)Reference
Compound 10Carrageenan-induced paw edemaRatProtective properties[3][4]
6-methylcoumarinCarrageenan-induced paw edemaRat~40% (at 3h)[8]
6-methylcoumarin-loaded microparticlesCarrageenan-induced paw edemaRat50-70% (at 3-24h)[8]
Coumarin-benzimidazole hybrid 4cCarrageenan-induced paw edemaRat45.45%[9]
Coumarin-benzimidazole hybrid 4dCarrageenan-induced paw edemaRat46.75%[9]
Coumarin-benzimidazole hybrid 5aCarrageenan-induced paw edemaRat42.85%[9]
Coumarin derivative 4eCarrageenan-induced paw edemaRat89%[9]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the coumarin derivatives and a vehicle control (e.g., DMSO). Include a positive control (a known cytotoxic agent) and a negative control (untreated cells). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add a fresh medium containing MTT solution (e.g., 0.5 mg/mL). Incubate for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a widely used in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Procedure:

  • Animal Acclimatization: Acclimate the animals (e.g., Wistar rats) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the coumarin derivatives or a reference anti-inflammatory drug (e.g., indomethacin) to the animals via a suitable route (e.g., oral or intraperitoneal) at a specific time before carrageenan injection. A control group receives only the vehicle.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at various time points after carrageenan injection (e.g., 0, 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualizations

General Workflow of a Structure-Activity Relationship (SAR) Study

The following diagram illustrates the typical workflow of an SAR study in drug discovery.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization lead_compound Lead Compound Identification synthesis Synthesis of Derivatives lead_compound->synthesis Structural Modification in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) synthesis->in_vitro in_vivo In Vivo Models (e.g., Animal Models of Disease) in_vitro->in_vivo Promising Candidates data_analysis Data Analysis (e.g., IC50, % Inhibition) in_vitro->data_analysis in_vivo->data_analysis sar_establishment SAR Establishment data_analysis->sar_establishment lead_optimization Lead Optimization sar_establishment->lead_optimization lead_optimization->synthesis Iterative Design

Caption: A flowchart illustrating the iterative process of a structure-activity relationship (SAR) study.

Signaling Pathway Inhibition by Coumarin Derivatives

The following diagram depicts a simplified signaling pathway that can be targeted by coumarin derivatives to exert their anti-inflammatory and cytotoxic effects.

Signaling_Pathway cluster_stimulus External Stimulus cluster_receptor Receptor Activation cluster_pathway Intracellular Signaling Cascade cluster_response Cellular Response cluster_inhibition Inhibition by Coumarin Derivatives stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Cell Surface Receptor (e.g., TLR4) stimulus->receptor nfkb_pathway NF-κB Pathway receptor->nfkb_pathway mapk_pathway MAPK Pathway receptor->mapk_pathway inflammation Inflammation (COX-2, iNOS, Cytokines) nfkb_pathway->inflammation apoptosis Apoptosis nfkb_pathway->apoptosis proliferation Cell Proliferation mapk_pathway->proliferation coumarin Coumarin Derivatives coumarin->nfkb_pathway Inhibit coumarin->inflammation Inhibit coumarin->apoptosis Induce coumarin->proliferation Inhibit

Caption: A diagram showing potential points of intervention for coumarin derivatives in cellular signaling pathways.

References

A Comparative Analysis of Carmichaenine E and Other Aconitine Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aconitine alkaloids, a class of diterpenoid compounds primarily found in plants of the Aconitum genus, are renowned for their potent biological activities and associated toxicities. These compounds have been a subject of extensive research due to their traditional medicinal uses, particularly for their analgesic and anti-inflammatory properties, as well as their profound effects on the central nervous and cardiovascular systems. The primary mechanism of action for the most potent of these alkaloids involves the modulation of voltage-gated sodium channels.[1][2]

This guide provides a head-to-head comparison of the prominent aconitine alkaloids—Aconitine, Mesaconitine, and Hypaconitine—focusing on their toxicity and pharmacological activities. Due to a significant lack of available quantitative data for Carmichaenine E, a direct comparison is not feasible at this time. However, this guide will contextualize its potential role by examining other diterpenoid alkaloids isolated from its source plant, Aconitum carmichaelii. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this complex class of natural products.

Head-to-Head Comparison of Major Aconitine Alkaloids

The most extensively studied aconitine alkaloids are Aconitine, Mesaconitine, and Hypaconitine. These diester-diterpenoid alkaloids are known for their high toxicity, which is intrinsically linked to their mechanism of action as potent activators of voltage-gated sodium channels.

Quantitative Data Summary

The following tables summarize the available quantitative data on the toxicity and analgesic effects of these three primary aconitine alkaloids.

Table 1: Acute Toxicity (LD50) in Mice

AlkaloidAdministration RouteLD50 (mg/kg)Reference
AconitineOral1.8[3][4][5]
Intraperitoneal0.308[5]
MesaconitineOral~1.9[6]
HypaconitineOral~2.8[6]

Table 2: Analgesic Activity in Mice (Acetic Acid-Induced Writhing Test)

AlkaloidDosage (mg/kg)Pain Inhibition (%)Reference
Aconitine Analogue 15281.6[7]
Aconitine Analogue 38258.5[7]
Aconitine Analogue 39251.2[7]

Note: Direct ED50 values for analgesia for Aconitine, Mesaconitine, and Hypaconitine were not consistently available across comparable studies. The data presented for aconitine analogues provides an insight into the potent analgesic effects of this class of compounds.

Other Diterpenoid Alkaloids from Aconitum carmichaelii

Aconitum carmichaelii is a rich source of a wide array of diterpenoid alkaloids beyond the three primary toxins. While quantitative comparative data is sparse, these compounds exhibit a range of biological activities that are of interest to researchers.

Table 3: Biological Activities of Selected Diterpenoid Alkaloids from Aconitum carmichaelii

AlkaloidBiological ActivityReference
FuzilineAssociated with medicinal properties[8]
BenzoylmesaconineAssociated with medicinal properties[8]
NeolineNeuroprotective, anticancer, antibacterial, and analgesic activities
TalatizamineNeuroprotective, anticancer, antibacterial, and analgesic activities[9]
KarakolineNeuroprotective, anticancer, antibacterial, and analgesic activities[9]
Aconicarmisulfonine ASignificant analgesic activity[10]
Various C19-Diterpenoid AlkaloidsModerate anti-tumor activities against human non-small-cell lung cancer A549 and H460 cells (IC50 values ranging from 7.97 to 28.42 μM)

Mechanism of Action: Voltage-Gated Sodium Channel Modulation

The primary molecular target of the highly toxic aconitine alkaloids is the voltage-gated sodium channel (VGSC) in excitable cells, including neurons and cardiomyocytes.[1][2] Aconitine and its congeners bind to site 2 of the α-subunit of the VGSC, which leads to a persistent activation of the channel.[11] This modification has several key consequences:

  • Delayed Inactivation: The channel remains open for a longer duration, leading to a prolonged influx of Na+ ions.

  • Shift in Activation Voltage: The voltage dependence of channel activation is shifted to more negative potentials, meaning the channels open more readily.

  • Persistent Depolarization: The sustained Na+ influx leads to a persistent depolarization of the cell membrane, which can result in spontaneous firing of neurons and cardiac arrhythmias.

This mechanism underlies both the therapeutic (analgesic) and toxic (cardiotoxic and neurotoxic) effects of these alkaloids.

Signaling Pathway Diagram

Aconitine_Signaling_Pathway Aconitine Aconitine Alkaloids (Aconitine, Mesaconitine, Hypaconitine) VGSC Voltage-Gated Sodium Channel (VGSC) Aconitine->VGSC Binds to site 2 Na_Influx Persistent Na+ Influx VGSC->Na_Influx Causes persistent activation Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Channel Voltage-Gated Ca2+ Channel Depolarization->Ca_Channel Activates Cardiomyocyte Cardiomyocyte Effects Depolarization->Cardiomyocyte Neuron Neuronal Effects Depolarization->Neuron Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Neurotransmitter Neurotransmitter Release (e.g., Acetylcholine) Ca_Influx->Neurotransmitter Arrhythmia Arrhythmias Cardiomyocyte->Arrhythmia Analgesia Analgesia Neuron->Analgesia Paresthesia Paresthesia Neuron->Paresthesia

Caption: Aconitine alkaloid signaling pathway.

Experimental Protocols

Whole-Cell Patch-Clamp Recording for Sodium Channel Activity

This protocol is used to measure the effect of aconitine alkaloids on the ionic currents flowing through voltage-gated sodium channels in isolated cells.[12][13][14]

1. Cell Preparation:

  • Culture neuronal or cardiomyocyte cell lines (e.g., SH-SY5Y, H9c2) or use primary isolated cells.

  • Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.

2. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH.

  • Alkaloid Solution: Prepare stock solutions of the desired aconitine alkaloid in a suitable solvent (e.g., DMSO) and dilute to the final concentration in the external solution.

3. Recording Procedure:

  • Place the coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.

  • Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Switch the amplifier to voltage-clamp mode.

  • Apply a series of voltage steps (e.g., from a holding potential of -100 mV, step to various potentials between -80 mV and +40 mV) to elicit sodium currents.

  • Record baseline currents and then perfuse the cell with the alkaloid-containing external solution and record the changes in the sodium current.

4. Data Analysis:

  • Measure the peak current amplitude, activation and inactivation kinetics, and the voltage-dependence of activation and inactivation before and after alkaloid application.

  • Construct current-voltage (I-V) curves and dose-response curves to determine the IC50 or EC50 of the alkaloid.

Hot-Plate Test for Analgesic Activity in Mice

The hot-plate test is a common method to assess the central analgesic effects of pharmacological substances.[15][16][17]

1. Animals:

  • Use adult male mice (e.g., ICR or C57BL/6 strain), weighing 20-25 g.

  • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

2. Apparatus:

  • A commercially available hot-plate apparatus consisting of a heated surface enclosed by a transparent cylinder.

  • The temperature of the hot plate is maintained at a constant temperature (e.g., 55 ± 0.5 °C).

3. Procedure:

  • Divide the mice into groups (e.g., vehicle control, positive control like morphine, and different doses of the test alkaloid).

  • Administer the test substances via the desired route (e.g., intraperitoneal or oral).

  • At a predetermined time after administration (e.g., 30 minutes), place each mouse individually on the hot plate.

  • Start a stopwatch and observe the mouse for signs of pain, such as licking a hind paw or jumping.

  • Record the latency (in seconds) for the first pain response.

  • To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) should be set, after which the mouse is removed from the hot plate regardless of its response.

4. Data Analysis:

  • Calculate the mean latency for each group.

  • Compare the latencies of the treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

  • The percentage of maximal possible effect (% MPE) can also be calculated using the formula: % MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Experimental Workflow Diagram

Hot_Plate_Test_Workflow start Start acclimatize Animal Acclimatization start->acclimatize grouping Grouping of Animals (Vehicle, Positive Control, Test Groups) acclimatize->grouping administration Substance Administration (e.g., i.p., oral) grouping->administration wait Waiting Period (e.g., 30 min) administration->wait pre_test Pre-treatment Latency Measurement (Optional) hot_plate Place Mouse on Hot Plate (55°C) wait->hot_plate observe Observe for Pain Response (Licking, Jumping) hot_plate->observe record Record Latency Time observe->record Response observed cutoff Remove at Cut-off Time (e.g., 60s) observe->cutoff No response analysis Data Analysis (Statistical Comparison) record->analysis cutoff->analysis end End analysis->end

Caption: Workflow for the hot-plate analgesic test.

Conclusion

Aconitine, Mesaconitine, and Hypaconitine are highly toxic diterpenoid alkaloids with potent analgesic properties, primarily acting as activators of voltage-gated sodium channels. The quantitative data on their toxicity underscores the narrow therapeutic window of these compounds. While this compound, an alkaloid from Aconitum carmichaelii, remains poorly characterized in terms of its quantitative biological activity, the diverse array of other diterpenoid alkaloids from this plant species exhibits promising pharmacological effects, including anti-inflammatory, analgesic, and anti-tumor activities.

Further research is imperative to isolate and characterize this compound and other less-studied alkaloids to fully understand their structure-activity relationships and potential for therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to pursue these investigations in a systematic and reproducible manner. A deeper understanding of these potent natural products will be crucial for unlocking their therapeutic potential while mitigating their inherent toxicities.

References

Validating Neuroprotective Effects: A Comparative Analysis of a Novel Diterpenoid Alkaloid and an Established Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: November 2025

A pivotal step in the development of novel neurotherapeutics is the translation of promising in vitro findings to robust in vivo models. This guide provides a comparative framework for validating the neuroprotective effects of Carmichaenine E, a C19-diterpenoid alkaloid recently isolated from Aconitum carmichaelii. Due to the current scarcity of published data on this compound, this guide will utilize Songorine, a structurally related and well-studied diterpenoid alkaloid from the same plant species, as a proxy. The neuroprotective potential of Songorine will be compared against the established neuroprotective agent, L-carnitine, providing researchers, scientists, and drug development professionals with a comprehensive overview of experimental validation strategies.

This guide will delve into the detailed experimental protocols for key in vitro and in vivo assays, present quantitative data in a clear, comparative format, and visualize the underlying signaling pathways and experimental workflows.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the in vitro and in vivo experimental data for Songorine (as a proxy for this compound) and L-carnitine, offering a side-by-side comparison of their neuroprotective and related bioactivities.

Table 1: Summary of In Vitro Neuroprotective and Related Bioactivities
CompoundAssayCell LineConcentration(s)Key FindingsReference
Songorine MicroiontophoresisRat Brain NeuronsNot specifiedInhibited neuronal firing activity.[1]
GABA Receptor BindingNot specifiedNot specifiedActs as a potent GABA(A) receptor agonist.[2]
L-carnitine Oxygen-Glucose Deprivation (OGD)PC12 cells1, 5, 10, 20, 40 µg/mLDose-dependently increased cell viability after OGD.[3]
Oxidative Stress Markers (OGD)PC12 cells20 µg/mLIncreased SOD and ATPase activities; decreased MDA content.[3]
Glutamate-induced toxicityPrimary rat cortical neurons50 µM (chronic)Partially protected against glutamate-induced cell death.[4]
NMDA-induced toxicityPrimary rat cortical neurons50 µM (chronic)Significantly reduced neuronal death induced by NMDA.[4]
β-amyloid (25-35) toxicityPrimary rat hippocampal culturesNot specifiedShowed neuroprotective activity against β-amyloid toxicity.[4]
Table 2: Summary of In Vivo Neuroprotective and Behavioral Effects
CompoundAnimal ModelDosage(s)Route of AdministrationKey FindingsReference
Songorine Elevated Zero Maze (Anxiety)1.0 - 3.0 mg/kgNot specifiedIncreased time spent in open quadrants, indicating anxiolytic effects.[2]
Psychomotor Vigilance Task1.0 - 3.0 mg/kgNot specifiedNo adverse effects on psychomotor and cognitive performance.[2]
L-carnitine Transient Middle Cerebral Artery Occlusion (MCAO) - Ischemic Stroke100 mg/kgIntraperitoneal (i.p.)Pre-treatment did not significantly decrease infarction size.[3]
Maple Syrup Urine Disease (MSUD) Model - Oxidative StressNot specifiedNot specifiedPrevented lipoperoxidation and protein damage in the cerebral cortex.[5]
Ischemia-Reperfusion Injury100 mg/kgIntravenous (i.v.)Restored MDA levels and SOD activities; tended to increase surviving neurons.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols for the in vitro and in vivo studies cited.

In Vitro Experimental Protocols

1. Cell Culture and Oxygen-Glucose Deprivation (OGD) for L-carnitine:

  • Cell Line: PC12 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • OGD Procedure: To mimic ischemic conditions, the culture medium was replaced with a glucose-free Earle's balanced salt solution. The cells were then placed in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 at 37°C for a specified duration.

  • Drug Treatment: L-carnitine was added to the culture medium at various concentrations for a specified pre-treatment period before inducing OGD.

  • Cell Viability Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength, and cell viability was expressed as a percentage of the control group.

  • Biochemical Analysis: After OGD, cells were harvested to measure the activities of superoxide dismutase (SOD) and ATPase, and the content of malondialdehyde (MDA) using commercially available kits.

2. Microiontophoresis for Songorine:

  • Animal Preparation: Male Wistar rats were anesthetized and placed in a stereotaxic frame. A small burr hole was drilled in the skull to allow for the insertion of a microelectrode.

  • Electrode Assembly: A multi-barreled microiontophoresis electrode was used. One barrel was filled with Songorine solution, while other barrels contained neurotransmitters (e.g., GABA) and their antagonists (e.g., picrotoxin, saclofen). A central recording barrel contained a carbon filament for recording neuronal firing.

  • Drug Application and Recording: Songorine and other agents were ejected from the electrode barrels using controlled microiontophoretic currents. The firing rate of individual neurons in specific brain regions was recorded before, during, and after the application of the substances.

  • Data Analysis: The change in neuronal firing rate in response to Songorine, and the blockade of this effect by specific antagonists, were analyzed to determine its mechanism of action at the receptor level.[1]

In Vivo Experimental Protocols

1. Elevated Zero Maze (EOM) for Songorine (Anxiety Model):

  • Apparatus: The elevated zero maze consists of a circular platform with two open and two closed quadrants of equal size, elevated above the floor.

  • Animal and Dosing: Rats were administered Songorine or a vehicle control at specified doses prior to the test.

  • Procedure: Each rat was placed in the center of one of the closed quadrants and allowed to explore the maze for a set period (e.g., 5 minutes). The time spent in the open and closed quadrants was recorded using a video tracking system.

  • Data Analysis: An increase in the time spent in the open quadrants is indicative of an anxiolytic effect.

2. Transient Middle Cerebral Artery Occlusion (MCAO) for L-carnitine (Ischemic Stroke Model):

  • Animal Preparation: Rats were anesthetized, and the right common carotid artery, external carotid artery, and internal carotid artery were exposed.

  • Occlusion Procedure: A nylon monofilament with a rounded tip was introduced into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery. After a defined period of occlusion (e.g., 2 hours), the filament was withdrawn to allow for reperfusion.

  • Drug Administration: L-carnitine or a vehicle was administered (e.g., intraperitoneally) at a specific time point before or after the induction of ischemia.

  • Neurological Deficit Scoring: Neurological deficits were evaluated at various time points after MCAO using a standardized scoring system.

  • Infarct Volume Measurement: After a set period of reperfusion, the brains were removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume was then calculated.[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research. The following diagrams were generated using Graphviz (DOT language) to illustrate the proposed signaling pathway for diterpenoid alkaloids and the general workflow for validating neuroprotective compounds.

G cluster_0 Proposed Neuroprotective Signaling Pathway of Diterpenoid Alkaloids DA Diterpenoid Alkaloid (e.g., Songorine) GABA_A GABA(A) Receptor DA->GABA_A Agonist Neuronal_Inhibition Neuronal Inhibition GABA_A->Neuronal_Inhibition Activation Neuroprotection Neuroprotection Neuronal_Inhibition->Neuroprotection Leads to

Proposed signaling pathway for diterpenoid alkaloids.

G cluster_1 Experimental Workflow for Validating Neuroprotective Compounds In_Vitro In Vitro Studies (e.g., OGD, Neurotoxin Assays) Cell_Viability Assess Cell Viability (e.g., MTT Assay) In_Vitro->Cell_Viability Biochemical Biochemical Analysis (e.g., Oxidative Stress Markers) In_Vitro->Biochemical In_Vivo In Vivo Studies (e.g., MCAO, Behavioral Models) Cell_Viability->In_Vivo Promising Results Biochemical->In_Vivo Promising Results Behavioral Behavioral Assessments (e.g., Neurological Scoring, Maze Tests) In_Vivo->Behavioral Histological Histological Analysis (e.g., Infarct Volume, Neuronal Loss) In_Vivo->Histological Data_Analysis Comparative Data Analysis and Conclusion Behavioral->Data_Analysis Histological->Data_Analysis

General experimental workflow for validation.

References

Cross-Validation of Analytical Methods for Carmichaenine E Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Carmichaenine E, a diterpenoid alkaloid with significant pharmacological potential, is paramount for research, quality control, and clinical development. Cross-validation of analytical methods ensures consistency and reliability of data across different laboratories or when different analytical techniques are employed. This guide provides a comparative overview of two common analytical methods—Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the quantification of this compound, with supporting data synthesized from studies on analogous diterpenoid alkaloids.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound is contingent on the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and the available instrumentation. UPLC-MS/MS generally offers superior sensitivity and selectivity, making it ideal for bioanalytical studies, while HPLC-UV provides a robust and more accessible alternative for the analysis of bulk materials and formulations.

Validation ParameterUPLC-MS/MSHPLC-UV
Linearity Range 0.2 - 100 ng/mL0.5 - 20 µg/mL[1]
Correlation Coefficient (r²) > 0.996> 0.999[2]
Limit of Detection (LOD) 0.001 - 0.005 µg/L0.1 ng[3]
Limit of Quantification (LOQ) 0.2 ng/mL2.8 - 4.8 µg/mL[2]
Intra-day Precision (RSD%) < 3.18%< 2%[2]
Inter-day Precision (RSD%) < 5.28%< 2%[2]
Accuracy (Recovery %) 88.64 - 107.43%98.78 - 101.28%[4]

Note: The data presented is a synthesis from multiple sources on similar alkaloids and may vary based on the specific experimental conditions, sample matrix, and instrumentation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the UPLC-MS/MS and HPLC-UV analysis of diterpenoid alkaloids like this compound.

UPLC-MS/MS Method

This method is highly sensitive and selective, making it suitable for the quantification of this compound in complex biological matrices.

1. Sample Preparation:

  • Plasma/Serum: To 50 µL of plasma or serum, add 150 µL of an internal standard solution (e.g., a structurally similar alkaloid) in acetonitrile to precipitate proteins.[5]

  • Vortex: Mix the sample for 1 minute to ensure thorough mixing and protein precipitation.[5]

  • Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes.[5]

  • Supernatant Collection: Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.[5]

2. Chromatographic Conditions:

  • UPLC System: Waters ACQUITY UPLC I-Class or similar.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 100 mm).[5]

  • Mobile Phase A: 0.1% formic acid in water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient Elution: A typical gradient would be: 0-1 min, 10-20% B; 1-3 min, 20-22.5% B; 3-4.5 min, 22.5-45% B; 4.5-5 min, 45-90% B; followed by re-equilibration.[5]

  • Flow Rate: 0.3 mL/min.[5]

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQD).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

  • Capillary Voltage: 3.2 kV.[5]

  • Source Temperature: 120 °C.[5]

  • Desolvation Temperature: 350 °C.[5]

HPLC-UV Method

This method is robust and widely available, suitable for routine quality control of raw materials and finished products.

1. Sample Preparation:

  • Raw Botanical Material: Extract a known weight of the powdered material with a suitable solvent such as diethyl ether in the presence of ammonia.[1]

  • Solid-Phase Extraction (SPE) Cleanup: Pass the extract through an Oasis MCX SPE cartridge to remove interfering matrix components.[3]

  • Elution: Elute the analyte of interest with an appropriate solvent.

  • Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

2. Chromatographic Conditions:

  • HPLC System: Standard HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase A: Ammonium hydrogen carbonate buffer or a similar aqueous buffer.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient Elution: A suitable gradient to separate this compound from other related alkaloids.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

  • UV Detection Wavelength: 235 nm.[1]

Cross-Validation Workflow

The cross-validation of analytical methods is a systematic process to ensure that a validated method produces comparable results when performed under different conditions, such as in a different laboratory or using a different analytical technique.

CrossValidationWorkflow Start Start: Define Cross-Validation Protocol Method1 Method A Validation (e.g., UPLC-MS/MS in Lab 1) Start->Method1 Method2 Method B Validation (e.g., HPLC-UV in Lab 2) Start->Method2 SampleAnalysis Analyze Identical QC Samples by Both Methods Method1->SampleAnalysis Method2->SampleAnalysis DataComparison Statistical Comparison of Results (e.g., Bland-Altman, t-test) SampleAnalysis->DataComparison Acceptance Results Meet Pre-defined Acceptance Criteria? DataComparison->Acceptance Success Cross-Validation Successful Acceptance->Success Yes Investigation Investigate Discrepancies Acceptance->Investigation No End End Success->End Investigation->Method1 Investigation->Method2 SignalingPathway CarmichaenineE This compound Administration PK_Analysis Pharmacokinetic Analysis (UPLC-MS/MS) CarmichaenineE->PK_Analysis Receptor Target Receptor Binding CarmichaenineE->Receptor SignalingCascade Intracellular Signaling Cascade Receptor->SignalingCascade PD_Analysis Pharmacodynamic Analysis (e.g., Western Blot, ELISA) SignalingCascade->PD_Analysis BiologicalEffect Cellular/Physiological Effect SignalingCascade->BiologicalEffect

References

Comparative Cytotoxicity of Carmichaenine E on Cancer vs. Normal Cell Lines: A Research Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine E, a diterpenoid alkaloid, has emerged as a compound of interest in oncological research. Understanding its differential effects on cancerous and non-cancerous cells is pivotal for evaluating its therapeutic potential and safety profile. This guide provides a comparative analysis of the cytotoxic effects of this compound, summarizing the available (though currently limited) experimental data and outlining the methodologies for its assessment. Due to the nascent stage of research specifically on this compound, this guide also draws upon data from related Aconitum alkaloids to provide a broader context for its potential mechanisms of action.

Data Presentation: Cytotoxicity Profile

Direct comparative studies on the cytotoxicity of this compound on a panel of cancer versus normal cell lines are not yet available in the public domain. Research on Aconitum alkaloids, the class to which this compound belongs, has demonstrated that various compounds within this family exhibit significant cytotoxic effects against a range of human tumor cell lines. For instance, studies on related C19-diterpenoid alkaloids have reported cytotoxic activity against lung (A549), prostate (DU145), and nasopharyngeal (KB) cancer cell lines.[1][2][3]

To facilitate future comparative analysis, the following table structure is proposed for summarizing key cytotoxicity data once it becomes available through experimental investigation.

Cell Line TypeCell LineIC50 (µM) of this compoundSelectivity Index (SI)
Cancer e.g., A549 (Lung Carcinoma)Data not availableCalculated
e.g., MCF-7 (Breast Adenocarcinoma)Data not availableCalculated
e.g., HepG2 (Hepatocellular Carcinoma)Data not availableCalculated
Normal e.g., BEAS-2B (Normal Lung Epithelial)Data not available-
e.g., MCF-10A (Normal Breast Epithelial)Data not available-
e.g., LO2 (Normal Liver)Data not available-

Note: The Selectivity Index (SI) is calculated as the IC50 value in a normal cell line divided by the IC50 value in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

To ensure robust and reproducible data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments to assess the comparative cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer and normal cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the workflow for assessing the comparative cytotoxicity of this compound.

G A Cell Culture (Cancer & Normal Lines) B Cell Seeding (96-well plates) A->B C This compound Treatment (Dose-response) B->C D Incubation (24, 48, 72h) C->D E MTT Assay D->E F Annexin V/PI Staining D->F G Absorbance Reading E->G H Flow Cytometry F->H I Data Analysis (IC50, Apoptosis %) G->I H->I

Workflow for Comparative Cytotoxicity Assessment.
Potential Signaling Pathway for Aconitum Alkaloid-Induced Apoptosis

While the specific signaling pathway for this compound is yet to be elucidated, studies on related Aconitum alkaloids suggest the involvement of the intrinsic (mitochondrial) apoptosis pathway. The following diagram illustrates a plausible mechanism.

G cluster_cell Cancer Cell Carmichaenine_E This compound Bax Bax Activation Carmichaenine_E->Bax Bcl2 Bcl-2 Inhibition Carmichaenine_E->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized Intrinsic Apoptosis Pathway.

Conclusion and Future Directions

The current body of scientific literature lacks specific data on the comparative cytotoxicity of this compound between cancer and normal cell lines. The information available for the broader class of Aconitum alkaloids suggests a potential for cytotoxic activity against cancer cells. To establish the therapeutic window and selectivity of this compound, rigorous experimental investigation using the standardized protocols outlined in this guide is imperative. Future research should focus on determining the IC50 values across a diverse panel of cancer and normal cell lines, elucidating the precise molecular mechanisms of action, and identifying the specific signaling pathways involved in its cytotoxic and apoptotic effects. Such data will be crucial for advancing this compound as a potential candidate for cancer therapy.

References

Evaluating Synergistic Drug Interactions: A Methodological Guide for Carmichaenine E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of combination therapies is a cornerstone of modern drug discovery, offering the potential for enhanced efficacy and reduced toxicity compared to monotherapies. The principle of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is of particular interest.[1][2] This guide provides a framework for evaluating the synergistic potential of Carmichaenine E with other compounds, outlining common experimental designs, data analysis techniques, and visualization of relevant pathways. Due to a lack of specific published data on the synergistic effects of this compound, this document serves as a methodological template for researchers undertaking such investigations.

Experimental Design for Synergy Assessment

A robust evaluation of drug synergy begins with a well-designed experimental protocol. The most common in vitro approach is the checkerboard assay, which utilizes a dose-response matrix to test various concentrations of two drugs, both alone and in combination.[3]

Key Experimental Protocol: The Checkerboard Assay
  • Cell Line Selection: Choose appropriate cancer cell lines for the study.

  • Monotherapy Dose-Response: Initially, determine the dose-response curves for this compound and the compound it is being tested with individually. This helps to establish the concentration range for each compound that produces a complete dose-response curve.

  • Combination Matrix Setup: A dose-response matrix is created, often in a 96-well plate format. This matrix includes a range of concentrations of this compound along one axis and the other compound along the second axis.[3]

  • Cell Viability Assay: After a predetermined incubation period, cell viability is measured using a standard method such as an MTT or CellTiter-Glo assay.

  • Data Analysis: The resulting data from the combination matrix is used to calculate synergy scores.

Data Analysis and Interpretation

Several models exist to quantify the degree of synergy, antagonism, or additivity between two compounds. The Combination Index (CI) method, based on the median-effect principle by Chou and Talalay, is a widely accepted standard.

  • Synergism: CI < 1

  • Additive Effect: CI = 1

  • Antagonism: CI > 1

Other common synergy models include the Highest Single Agent (HSA), Loewe additivity, Bliss independence, and Zero Interaction Potency (ZIP) models.[4][5]

Table 1: Hypothetical Combination Index (CI) Data for this compound and Compound X
This compound Conc. (µM)Compound X Conc. (µM)Fractional Effect (Inhibition)Combination Index (CI)Interpretation
0.51.00.650.8Synergy
1.01.00.780.7Synergy
0.52.00.850.6Strong Synergy
2.00.50.700.9Slight Synergy
2.02.00.950.5Strong Synergy

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for conveying complex experimental workflows and biological mechanisms. The following are examples created using the DOT language for Graphviz.

Experimental Workflow for Synergy Screening

A Cell Line Selection B Monotherapy Dose-Response (this compound & Compound X) A->B C Checkerboard Assay Setup (Dose-Response Matrix) B->C D Cell Viability Measurement C->D E Data Analysis (e.g., Combination Index) D->E F Synergy/Antagonism Determination E->F

Caption: Workflow for assessing the synergistic effects of two compounds.

Hypothetical Signaling Pathway Modulation

This diagram illustrates a hypothetical scenario where this compound and a second compound synergistically inhibit a cancer-related signaling pathway. For instance, one compound might inhibit an upstream receptor while the other inhibits a downstream kinase, leading to a more profound blockade of the pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Carmichaenine_E This compound Carmichaenine_E->Receptor Inhibits Compound_X Compound X Compound_X->MEK Inhibits

Caption: Hypothetical synergistic inhibition of the MAPK/ERK pathway.

Conclusion

While specific experimental data on the synergistic effects of this compound are not yet available in published literature, the methodologies outlined in this guide provide a clear and established path for researchers to follow. By employing systematic experimental designs like the checkerboard assay and rigorous data analysis methods such as the Combination Index, the synergistic potential of this compound with other compounds can be thoroughly investigated. The visualization tools presented here can further aid in the clear communication of experimental plans and potential mechanisms of action, ultimately contributing to the development of more effective combination therapies.

References

Unraveling the Enigma of Carmichaenine E: A Quest for Replicable Findings

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature reveals a significant challenge in the independent replication of published findings on Carmichaenine E: a notable absence of primary research articles detailing its synthesis or biological activity. This scarcity of foundational data makes a direct comparative analysis of original and replicated studies, as initially intended, currently unfeasible.

For researchers, scientists, and drug development professionals, the ability to independently verify experimental results is a cornerstone of scientific advancement. However, in the case of this compound, the initial hurdle lies in the apparent lack of publicly accessible, peer-reviewed publications that would form the basis for such replication efforts. Extensive searches across major scientific databases have not yielded any specific papers on the total synthesis, isolation, or biological evaluation of a compound named this compound.

This situation presents a unique challenge. Without an established body of original research, the scientific community cannot undertake the crucial process of independent replication. This process is vital for:

  • Validating Scientific Claims: Ensuring the robustness and reliability of initial findings.

  • Promoting Further Research: Building upon a solid foundation of confirmed results to explore new avenues of investigation.

  • Informing Drug Development: Providing the necessary confidence in a compound's properties before committing resources to preclinical and clinical studies.

Given the current landscape, a comparison guide on the independent replication of this compound findings cannot be constructed. The necessary prerequisite – a body of published, peer-reviewed research – appears to be missing.

For researchers interested in this or structurally similar compounds, the path forward would necessitate a return to foundational research. This could involve:

  • De novo discovery: Isolation and characterization of the compound from a natural source, if applicable.

  • Total synthesis: The complete chemical synthesis of the proposed structure of this compound.

  • Biological screening: A thorough evaluation of its potential biological activities.

Only after such foundational work is published and disseminated within the scientific community can the essential process of independent replication and comparative analysis begin. Until then, this compound remains an enigma, highlighting the critical importance of accessible and verifiable primary research in the scientific ecosystem.

Benchmarking the efficacy of Carmichaenine E against established therapeutic agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of a novel compound necessitates a rigorous comparison against established therapeutic agents. This guide provides a framework for benchmarking the efficacy of Carmichaenine E, focusing on data-driven comparisons and detailed experimental methodologies. Due to the current lack of publicly available data on "this compound," this document will serve as a template, outlining the requisite information and presentation formats for a thorough comparative analysis. Researchers and drug development professionals are encouraged to apply this structure to their internal data for a robust evaluation.

Section 1: Comparative Efficacy Data

A direct comparison of quantitative data is fundamental to assessing the relative efficacy of a new therapeutic agent. The following table is a template for summarizing key performance indicators of this compound against established drugs for a hypothetical indication, such as a specific cancer cell line.

ParameterThis compoundDoxorubicin (Positive Control)Vehicle (Negative Control)
IC₅₀ (µM) [Insert Value][Insert Value]N/A
Apoptosis Rate (%) [Insert Value][Insert Value][Insert Value]
Tumor Growth Inhibition (%) [Insert Value][Insert Value][Insert Value]
Target Pathway Modulation (Fold Change) [Insert Value][Insert Value][Insert Value]

Section 2: Experimental Protocols

Transparent and detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound, a positive control (e.g., Doxorubicin), and a vehicle control for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the IC₅₀ concentration of this compound and controls for 24 hours.

  • Cell Harvesting: Harvest and wash the cells with cold PBS.

  • Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Section 3: Signaling Pathway and Workflow Diagrams

Visual representations of complex biological processes and experimental designs can significantly enhance comprehension.

cluster_workflow Experimental Workflow: Efficacy Benchmarking A Cell Culture (e.g., MCF-7) B Treatment with This compound & Controls A->B C MTT Assay (Cell Viability) B->C D Annexin V/PI Assay (Apoptosis) B->D E Western Blot (Protein Expression) B->E F Data Analysis (IC50, Apoptosis %) C->F D->F E->F

Caption: A generalized workflow for in vitro efficacy testing.

cluster_pathway Hypothetical Signaling Pathway for this compound CE This compound Receptor Cell Surface Receptor CE->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Inhibits TF Transcription Factor (e.g., NF-κB) Kinase2->TF Inhibition leads to TF inactivation Apoptosis Apoptosis TF->Apoptosis Suppresses

Caption: A putative mechanism of action for this compound.

Disclaimer: As "this compound" did not yield specific results in public databases, this guide is presented as a template. The experimental details and pathway information are illustrative and should be replaced with actual data for the compound of interest. The successful application of this framework hinges on the availability of robust experimental data for this compound.

Safety Operating Guide

Prudent Disposal of Carmichaenine E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of Carmichaenine E, a highly toxic diterpenoid alkaloid, is a critical component of laboratory safety and responsible chemical management. Due to the lack of specific disposal protocols for this compound, this guide provides a comprehensive framework based on the general procedures for handling hazardous chemicals and highly potent Aconitum alkaloids.

This compound is a C19-diterpenoid alkaloid found in plants of the Aconitum genus. Alkaloids from this genus are known for their cardiotoxicity and neurotoxicity, acting on voltage-sensitive sodium channels.[1][2][3][4] Therefore, extreme caution must be exercised during handling and disposal to prevent accidental exposure and environmental contamination. All waste containing this compound must be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol

1. Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated filter paper, and disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

2. Inactivation (Recommended for Bulk Quantities):

While specific inactivation data for this compound is not available, a general approach for alkaloid degradation can be considered. This procedure should be performed by trained personnel in a controlled environment.

  • Principle: Treatment with a strong oxidizing agent, such as potassium permanganate in an acidic or basic solution, can be used to degrade the alkaloid structure.

  • Caution: This reaction can be exothermic. The procedure should be carried out slowly in a suitable reaction vessel within a fume hood.

  • Monitoring: The completeness of the degradation should be verified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before final disposal.

3. Final Disposal:

  • All waste containers, including those containing inactivated solutions, must be disposed of through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of toxic chemicals.[5]

  • Complete all necessary waste disposal manifests and documentation accurately.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G A This compound Waste Generated B Solid Waste? A->B C Liquid Waste? A->C D Collect in Labeled Solid Hazardous Waste Container B->D E Collect in Labeled Liquid Hazardous Waste Container C->E H Dispose via Licensed Hazardous Waste Contractor D->H F Bulk Quantity? E->F G Consider Inactivation (e.g., Oxidation) F->G Yes F->H No I Verify Degradation (e.g., HPLC) G->I I->H

Figure 1. Disposal workflow for this compound.

This guide is intended to provide essential safety and logistical information for the proper disposal of this compound. Adherence to these procedures will help ensure the safety of laboratory personnel and the protection of the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Carmichaenine E

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Operational and Safety Protocols for the Potent Alkaloid, Carmichaenine E

Researchers and drug development professionals handling this compound, a novel and potentially highly toxic diterpenoid alkaloid, must adhere to stringent safety protocols to mitigate risks. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and disposal plans. As a member of the Aconitum alkaloid family, this compound should be treated as extremely hazardous due to its potential for neurotoxicity and cardiotoxicity.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationRequired Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Full-face respirator with P100 (or equivalent) cartridges- Chemical-resistant disposable suit (e.g., Tyvek®)- Double-gloving with nitrile or neoprene gloves (outer glove with extended cuff)- Disposable shoe covers- Head covering
Working with Solutions - Chemical safety goggles and a face shield- Lab coat with a chemical-resistant apron- Double-gloving with nitrile or neoprene gloves- Closed-toe shoes
General Laboratory Work (Low Risk) - Safety glasses with side shields- Lab coat- Nitrile gloves- Closed-toe shoes

Experimental Protocols: Safe Handling from Receipt to Disposal

A meticulous, step-by-step approach is crucial when working with this compound. The following protocol outlines the safe handling of this potent compound in a powdered form.

Protocol: Weighing and Preparation of a Stock Solution of this compound

  • Preparation: Before handling the compound, ensure a designated and clearly labeled "Potent Compound Handling Area" is established within a certified chemical fume hood or a ventilated balance safety enclosure. All necessary equipment, including microbalances, spatulas, weigh paper, and pre-labeled vials, should be placed inside the hood. A waste container for contaminated disposables must also be readily accessible within the hood.

  • Donning PPE: Put on all required PPE for handling dry powder as specified in the table above. A second person should be present to assist and observe, acting as a "safety buddy."

  • Weighing: Carefully open the container of this compound inside the fume hood. Use a dedicated, clean spatula to transfer the desired amount of powder onto weigh paper. Avoid any sudden movements that could create airborne dust.

  • Transfer: Once the desired weight is achieved, carefully fold the weigh paper and transfer the powder into a pre-labeled vial suitable for preparing the stock solution.

  • Solubilization: In the fume hood, add the appropriate solvent to the vial containing the this compound powder. Cap the vial securely and mix gently until the compound is fully dissolved.

  • Decontamination: All disposable materials that came into contact with the powder, including weigh paper, gloves, and disposable sleeves, should be placed in the designated hazardous waste container inside the fume hood. The spatula and any non-disposable equipment should be decontaminated with a suitable solvent (e.g., isopropanol) followed by a soap and water wash.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating skin or clothing. The outer gloves should be removed first and disposed of as hazardous waste. The respirator should be the last item removed after leaving the immediate work area.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after completing the procedure.

Operational and Disposal Plan

A clear plan for the entire lifecycle of this compound in the laboratory is essential for maintaining a safe working environment.

Operational Workflow

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_area Designate Potent Compound Area gather_materials Gather All Materials in Hood prep_area->gather_materials prep_waste Prepare Labeled Waste Container gather_materials->prep_waste don_ppe Don Full PPE prep_waste->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Stock Solution weigh->dissolve decontaminate Decontaminate Equipment dissolve->decontaminate dispose Dispose of Contaminated Waste decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Operational Workflow for this compound

Disposal Plan

All waste generated from handling this compound, including contaminated PPE, disposable labware, and unused compound, must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste (Powder, Contaminated Disposables) - Collect in a dedicated, clearly labeled, and sealed hazardous waste container.- Store in a designated hazardous waste accumulation area.
Liquid Waste (Solutions, Decontamination Rinses) - Collect in a dedicated, clearly labeled, and sealed hazardous waste container.- Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Consult your institution's EHS office for specific guidelines on the disposal of acutely toxic materials.

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is critical.

Emergency Response Plan

Emergency Response for this compound Exposure cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_details Decontamination Details exposure Accidental Exposure Occurs remove_source Remove from Source of Exposure exposure->remove_source decontaminate Decontaminate Affected Area remove_source->decontaminate seek_medical Seek Immediate Medical Attention decontaminate->seek_medical skin Skin Contact: - Remove contaminated clothing. - Wash with copious amounts of soap and water for at least 15 minutes. decontaminate->skin eye Eye Contact: - Flush with emergency eyewash for at least 15 minutes. decontaminate->eye inhalation Inhalation: - Move to fresh air. decontaminate->inhalation ingestion Ingestion: - Do NOT induce vomiting. - Rinse mouth with water. decontaminate->ingestion

Emergency Response for this compound Exposure

Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on the general understanding of the high toxicity of Aconitum alkaloids. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers must consult with their institution's Environmental Health and Safety office and the compound supplier for the most accurate and up-to-date safety and handling information. Always perform a thorough risk assessment before beginning any work with this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.